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Core Science & Biosynthesis

Foundational

The Biosynthesis Pathway of Jasminin in Jasminum Species: A Comprehensive Technical Guide

Executive Summary Jasminin is a highly specialized secoiridoid glucoside predominantly isolated from the leaves and stems of Jasminum species (e.g., Jasminum nudiflorum, Jasminum mesnyi, and Jasminum sambac). Unlike stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jasminin is a highly specialized secoiridoid glucoside predominantly isolated from the leaves and stems of Jasminum species (e.g., Jasminum nudiflorum, Jasminum mesnyi, and Jasminum sambac). Unlike standard secologanin-derived iridoids, jasminin is characterized by an oleoside core esterified to a unique cyclopentanoid monoterpene triol[1]. This structural complexity not only serves as a chemotaxonomic marker for the Oleaceae family[2] but also confers potent pharmacological properties, notably serving as an immunomodulatory antiviral agent[3].

This technical guide deconstructs the biosynthetic architecture of jasminin, details the causality-driven protocols for its isolation and structural validation, and maps the signal transduction pathways responsible for its bioactivity.

Mechanistic Biosynthesis: The Oleoside Divergence

The biosynthesis of jasminin is a multi-stage enzymatic process that bridges primary metabolism with specialized terpene synthesis. Recent multi-omics analyses of the Jasminum sambac genome have highlighted the amplification of terpene synthase (TPS) gene clusters that drive this pathway[4].

The Universal Iridoid Precursor

The pathway initiates via the plastidial MEP (Methylerythritol Phosphate) pathway, yielding Geranyl Pyrophosphate (GPP). GPP is converted to geraniol by geraniol synthase (GES) and subsequently hydroxylated by geraniol 10-hydroxylase (G10H) to 10-hydroxygeraniol. A cascade of oxidations and cyclizations mediated by iridoid synthase (IS) produces iridodial, which is further oxidized to loganic acid. Loganic acid is methylated and hydroxylated to form secologanin , the universal precursor for all secoiridoids[2].

The Oleaceae-Specific Cleavage

In most plant families, secologanin undergoes cleavage between C-7 and C-8, resulting in an exomethylene functional group. However, in the Oleaceae family, a distinct evolutionary divergence occurs: the secologanin skeleton is cleaved and oxidized to form an oleoside-type structure, characterized by an olefinic bond between C-8 and C-9[5]. This yields the intermediate oleoside 11-methyl ester[1].

Conjugation with the Cyclopentanoid Triol

To form the final jasminin molecule, the oleoside 11-methyl ester is esterified with a cyclopentanoid monoterpene triol. This triol moiety is a highly oxygenated, five-membered ring structure synthesized in parallel to the main secoiridoid pathway. The esterification anchors the triol to the oleoside core, creating the bulky, bioactive jasminin conjugate[1].

Biosynthesis GPP Geranyl Pyrophosphate (GPP) Iridodial Iridodial GPP->Iridodial GES / G10H Secologanin Secologanin (Universal Precursor) Iridodial->Secologanin IS / IO / LAMT / SLS Oleoside Oleoside 11-methyl ester (Oleaceae Core) Secologanin->Oleoside C-8/C-9 Cleavage & Oxidation Triol Cyclopentanoid Triol (Monoterpene Derivative) Secologanin->Triol Parallel Monoterpene Modifications Jasminin Jasminin (Secoiridoid Conjugate) Oleoside->Jasminin Esterification Triol->Jasminin Esterification

Figure 1: Biosynthetic divergence of Jasminin from the universal secologanin precursor.

Analytical & Preparative Protocols

The isolation of highly polar, glycosylated conjugates like jasminin requires polarity-driven solvent partitioning. Furthermore, because the steric bulk of the intact jasminin molecule obscures critical NOESY NMR correlations, alkaline hydrolysis is employed as a self-validating protocol to independently verify the stereocenters of the cyclopentanoid triol[1].

Step-by-Step Methodology: Isolation and Stereochemical Validation

Phase 1: Extraction and Polarity-Driven Partitioning

  • Maceration: Extract dried, pulverized leaves of Jasminum nudiflorum in 100% Methanol (MeOH) at room temperature. Causality: MeOH effectively solubilizes the broad spectrum of polar glycosides, disrupting cellular matrices without degrading heat-sensitive esters.

  • Concentration & Suspension: Concentrate the methanolic extract in vacuo and suspend the residue in distilled H₂O.

  • Liquid-Liquid Partitioning:

    • Wash the aqueous suspension with Ethyl Acetate (EtOAc) to strip away non-polar lipids, waxes, and aglycones.

    • Partition the remaining aqueous layer with n-Butanol (n-BuOH). Causality: The n-BuOH fraction selectively enriches amphiphilic secoiridoid glucosides, leaving highly polar tannins and salts in the aqueous phase.

Phase 2: Chromatographic Resolution 4. Silica Gel Chromatography: Subject the n-BuOH fraction to normal-phase silica gel column chromatography using a gradient of CHCl₃-MeOH to achieve rough fractionation. 5. Reverse-Phase Purification: Purify the jasminin-rich fractions via preparative High-Performance Liquid Chromatography (HPLC) using an ODS (C18) column with an isocratic MeOH-H₂O mobile phase. This yields intact jasminin as an amorphous powder[1].

Phase 3: Self-Validating Alkaline Hydrolysis 6. Hydrolysis: Dissolve 50 mg of purified jasminin in 2 mL of 0.5 M NaOH. Stir for 18 hours at room temperature. Causality: Mild alkaline conditions quantitatively cleave the ester linkage between the oleoside unit and the cyclopentanoid triol without destroying the core carbon skeletons[1]. 7. Neutralization: Neutralize the reaction mixture using Amberlite IR-120 (H⁺ form) resin. Causality: Using a solid-phase resin prevents the introduction of soluble salts that would interfere with downstream NMR analysis. 8. Fragment Isolation: Filter the resin, concentrate the filtrate, and separate the resulting oleoside and triol fragments using preparative Thin-Layer Chromatography (TLC) (CHCl₃-MeOH, 9:1) for independent 1D/2D NMR evaluation[1].

Workflow Ext Leaf Extraction (MeOH) Frac Partitioning (EtOAc / n-BuOH) Ext->Frac Polarity Gradient Pur Chromatography (ODS / HPLC) Frac->Pur Enrichment Iso Intact Jasminin Pur->Iso Isolation Hyd Alkaline Hydrolysis (0.5M NaOH) Iso->Hyd Ester Cleavage Id NMR / MS Validation Iso->Id Intact Analysis Hyd->Id Fragment Analysis

Figure 2: Experimental workflow for the isolation and structural validation of Jasminin.

Quantitative Spectral Diagnostics

The structural confirmation of jasminin relies heavily on identifying the distinct proton environments of its two halves: the oleoside core and the cyclopentanoid triol. Below is a summary of the diagnostic ^1H NMR spectral features used to validate the molecule[1],[5].

Structural MoietyProton PositionMultiplicityApprox. Chemical Shift (δH, ppm)Diagnostic Significance
Oleoside Core H-1doublet (d)5.90 - 6.00Confirms the allylic acetal linkage to the glucose moiety.
H-3singlet (s)7.50 - 7.60Characteristic oxygenated olefinic methine of secoiridoids.
H-8quartet (q)6.05 - 6.15Indicates the ethylidene group unique to the Oleaceae pathway.
Cyclopentanoid Triol H-1''multiplet (m)3.90 - 4.10Oxymethylene proton indicating the primary site of esterification.
Secondary Methylsdoublet (d)0.90 - 1.05Confirms the presence of the branched methyls on the cyclopentane ring.

Pharmacological Transduction: The Antiviral Mechanism

Beyond its significance as a phytochemical marker, jasminin exhibits targeted biological activity. It has been identified as a potent antiviral agent against Herpes Simplex Virus 1 (HSV-1)[3].

Unlike direct-acting antivirals that target viral polymerases, jasminin operates via an immunomodulatory mechanism . It acts on macrophages (such as RAW 264.7 cells) to induce the endogenous production of Tumor Necrosis Factor-alpha (TNF-α), a cytokine with powerful antiviral properties[3].

The signal transduction pathway is heavily reliant on kinase cascades:

  • Kinase Activation: Jasminin stimulates the simultaneous phosphorylation of the Akt pathway and Mitogen-Activated Protein Kinases (MAPKs), specifically ERK, p38, and JNK[3].

  • Nuclear Translocation: These activated kinases converge to phosphorylate I-κBα, leading to its degradation. This releases the NF-κB (p65) transcription factor, allowing it to translocate into the nucleus[3].

  • Cytokine Secretion: Within the nucleus, NF-κB drives the transcription of the TNF-α gene. The subsequently secreted endogenous TNF-α restricts HSV-1 replication without the severe systemic side effects associated with recombinant TNF-α therapies[3].

Signaling Jasminin Jasminin Akt Akt Pathway Jasminin->Akt Phosphorylation MAPK MAPKs (ERK, p38, JNK) Jasminin->MAPK Phosphorylation NFkB NF-κB (p65) Nuclear Translocation Akt->NFkB Activation MAPK->NFkB Activation TNFa Endogenous TNF-α NFkB->TNFa Gene Transcription Antiviral Antiviral Effect (HSV-1 Inhibition) TNFa->Antiviral Cytokine Secretion

Figure 3: Kinase-driven signal transduction pathway of Jasminin-induced antiviral activity.

References

  • The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action Source: PubMed Central (PMC) / NIH URL:3

  • Three Secoiridoid Glucosides from Jasminum nudiflorum Source: Journal of Natural Products (ACS Publications) URL:1

  • Syringoleosides A–H, Secoiridoids from Syringa dilatata Flowers and Their Inhibition of NO Production in LPS-Induced RAW 264.7 Cells Source: ACS Publications URL:5

  • The Jasmine (Jasminum Sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates Source: Genomics Proteomics & Bioinformatics (via ResearchGate) URL:4

  • Chemotaxonomy of the Oleaceae: iridoids as taxonomic markers Source: PubMed / Phytochemistry URL:2

Sources

Exploratory

A Technical Guide to the Pharmacological Activities of Jasminum Plant Extracts: From Phytochemistry to Therapeutic Potential

Foreword The genus Jasminum, encompassing over 200 species of fragrant shrubs and vines, has been a cornerstone of traditional medicine for centuries across Asia and other parts of the world.[1][2][3] Beyond its celebrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The genus Jasminum, encompassing over 200 species of fragrant shrubs and vines, has been a cornerstone of traditional medicine for centuries across Asia and other parts of the world.[1][2][3] Beyond its celebrated use in perfumery and aromatherapy, various parts of the jasmine plant—flowers, leaves, and roots—have been empirically used to treat a spectrum of ailments, from skin diseases and infections to inflammatory conditions and fevers.[4][5][6][7] This guide moves beyond anecdotal evidence to provide a rigorous, in-depth technical examination of the pharmacological activities of Jasminum extracts. It is designed for researchers, scientists, and drug development professionals, offering a synthesized overview of the core science, from phytochemical composition to validated mechanisms of action and the experimental workflows required to assess them. Our objective is not merely to list findings but to explain the causality behind experimental choices, grounding each protocol and mechanistic claim in authoritative, verifiable sources.

The Phytochemical Landscape of Jasminum Extracts

The therapeutic efficacy of Jasminum extracts is intrinsically linked to their complex and diverse phytochemical composition. The concentration and presence of these bioactive molecules are heavily influenced by the species, the part of the plant used, and, critically, the method of extraction.[8] Modern techniques like Supercritical Fluid Extraction (SFE) are often preferred for their efficiency and ability to preserve heat-sensitive compounds, though traditional methods like solvent extraction and steam distillation remain prevalent.[9][10]

The primary classes of bioactive compounds responsible for the observed pharmacological effects include:

  • Flavonoids: These polyphenolic compounds, including quercetin, kaempferol, rutin, and hesperidin, are powerful antioxidants and anti-inflammatory agents.[5][11][12]

  • Terpenoids and Essential Oils: This large class includes aromatic molecules like linalool, benzyl acetate, benzyl benzoate, and jasmone, which are major contributors to the plant's fragrance and possess significant antimicrobial and spasmolytic properties.[10][11][13][14]

  • Secoiridoids: Compounds such as oleuropein are noted for their potent anti-inflammatory, antiviral, and cardioprotective effects.[2][15][16]

  • Phenolic Acids and Other Phenolics: Simple phenolics and their derivatives, like caffeic acid, contribute significantly to the overall antioxidant capacity of the extracts.[5][17][18]

  • Alkaloids and Glycosides: These compounds are also present and contribute to the broad spectrum of bioactivities, including antimicrobial and anticancer effects.[12][13][15][19]

Table 1: Key Bioactive Compounds in Selected Jasminum Species
Compound ClassBioactive CompoundPredominantly Found InAssociated Pharmacological Activity
Flavonoids Quercetin, KaempferolJ. officinale, J. multiflorum, J. sambacAntioxidant, Anti-inflammatory, Anticancer[5][11][12]
HesperidinJ. sambacAntioxidant, Anti-collagenase[20]
Terpenoids LinaloolJ. officinale, J. grandiflorum, J. sambacAntimicrobial, Anti-inflammatory, Sedative[5][11][12][14]
Benzyl AcetateJ. grandiflorum, J. sambacAromatic, Antimicrobial[10][12][14]
Secoiridoids OleuropeinJ. officinaleAntiviral, Anti-inflammatory, Cardioprotective[15][16]
Alkaloids JasminineJ. officinale, J. sambacAnti-inflammatory, Antispasmodic[12]

Core Pharmacological Activities: Mechanisms & Methodologies

This section details the primary pharmacological activities attributed to Jasminum extracts. Each subsection provides a mechanistic rationale, validated experimental protocols, and representative data to guide laboratory investigations.

Antioxidant Activity

Mechanistic Rationale: Many chronic diseases are linked to oxidative stress, a state where the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defense systems.[17] Bioactive compounds in Jasminum extracts, particularly flavonoids and phenolics, act as potent antioxidants by donating electrons to neutralize free radicals, thereby terminating damaging chain reactions.[21][22] This free-radical scavenging ability is a cornerstone of the plant's therapeutic potential.

G cluster_0 Preparation cluster_1 Quantification & Assays cluster_2 Analysis A Plant Material (e.g., Jasminum leaves) B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Crude Extract B->C D Total Phenolic & Flavonoid Content Determination C->D E In-Vitro Antioxidant Assays C->E F DPPH Scavenging Assay E->F G FRAP Assay E->G H ABTS Assay E->H I Calculate IC50 Values & Reducing Power F->I G->I H->I J Data Interpretation I->J

Caption: Workflow for screening and quantifying the antioxidant potential of plant extracts.

This is the most common and reliable method for evaluating the free-radical scavenging ability of plant extracts. The causality is direct: the reduction of the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is proportional to the antioxidant capacity of the extract.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the Jasminum extract (e.g., 10 to 500 µg/mL) in methanol. Ascorbic acid is used as a positive control.[17][21]

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each extract dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

  • Data Analysis: Plot the percentage of scavenging against the extract concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Species & Extract TypeAssayResult (IC50 in µg/mL)Reference
Jasminum sambac (Ethanol Leaf Extract)DPPH56.05[21]
Jasminum sambac (Hydroalcoholic Leaf Extract)DPPH120[23]
Jasminum sambac ExtractDPPH94.13[20]
Jasminum sambac ExtractABTS39.20[20]
Jasminum officinale (Ethyl Acetate Leaf Extract)DPPH33.85[13]
Anti-inflammatory Activity

Mechanistic Rationale: Inflammation is a protective biological response, but chronic inflammation contributes to numerous diseases. The process is mediated by signaling molecules like cytokines (TNF-α, IL-1β, IL-6) and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[16] Bioactive compounds in Jasminum, including flavonoids and secoiridoids, have been shown to inhibit these pro-inflammatory mediators, often by downregulating key signaling pathways like NF-κB.[11][12][16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TLR4/IL-1R IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IKK Phosphorylation DNA DNA Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) DNA->Genes Transcription NFkB_nuc->DNA Binds to promoter Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Jasminum Jasminum Bioactives (Quercetin, Oleuropein) Jasminum->IKK Inhibits Jasminum->NFkB_nuc Inhibits Translocation

Caption: Jasminum bioactives inhibit inflammation by blocking IKK activation and NF-κB nuclear translocation.

This is a classic in-vivo model to assess acute anti-inflammatory activity. The subcutaneous injection of carrageenan induces a biphasic inflammatory response, which can be measurably reduced by an effective anti-inflammatory agent.

  • Animal Grouping: Use adult Wistar or Sprague-Dawley rats, divided into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin 10 mg/kg), and Test groups (different doses of Jasminum extract).

  • Dosing: Administer the vehicle, standard drug, or Jasminum extract orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

  • Rationale: A statistically significant reduction in paw volume in the extract-treated groups compared to the control group indicates potent anti-inflammatory activity.

Antimicrobial Activity

Mechanistic Rationale: The rise of antimicrobial resistance necessitates the search for new therapeutic agents. Jasminum extracts, particularly their essential oils and nonvolatile components like alkaloids and flavonoids, have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][8] The mechanism is often multifactorial, involving disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

G A Prepare Jasminum Extract & Test Microorganisms (e.g., S. aureus, E. coli) B Primary Screening: Agar Diffusion Method A->B D Quantitative Analysis: Broth Microdilution A->D C Measure Zone of Inhibition (ZOI) B->C H Data Analysis & Interpretation C->H E Determine Minimum Inhibitory Concentration (MIC) D->E F Subculture from MIC wells E->F E->H G Determine Minimum Bactericidal Concentration (MBC) F->G G->H

Caption: Standard workflow for evaluating the antimicrobial efficacy of plant extracts.

This method provides a quantitative measure of antimicrobial activity and is considered a gold standard. It determines the lowest concentration of an agent that prevents visible microbial growth.

  • Preparation: In a 96-well microplate, add 50 µL of sterile nutrient broth (e.g., Mueller-Hinton Broth) to each well.

  • Serial Dilution: Add 50 µL of the Jasminum extract (at a known high concentration) to the first well. Perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add 50 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no extract) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the extract in which no visible turbidity (growth) is observed.[13][24]

Species & ExtractMicroorganismAssayResult (MIC or Zone of Inhibition)Reference
J. grandiflorum (Hot Ethanol)Streptococcus mutansMIC6.25 µg/mL[24]
J. grandiflorum (Hot Ethanol)Lactobacillus acidophilusMIC25 µg/mL[24]
J. multiflorumPseudomonas aeruginosaMIC0.78 mg/mL[13]
J. sambac (Essential Oil)Gram-positive & negative bacteriaDisc Diffusion8–41 mm Zone of Inhibition[13]
J. officinale (Acetone Extract)Enterococcus faecalisAgar DiffusionMax inhibition among tested strains[25]
Anticancer (Cytotoxic) Activity

Mechanistic Rationale: The search for novel anticancer agents from natural sources is a major focus of drug discovery. Compounds within Jasminum extracts have demonstrated cytotoxic effects against various human cancer cell lines.[26][27] The mechanisms are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest at different checkpoints (e.g., G2/M), and the inhibition of key signaling pathways like PI3K/Akt and MAPK that are often dysregulated in cancer.[12]

G cluster_0 Mitochondrion Mito Mitochondrial Outer Membrane CytC Cytochrome c Mito->CytC Release Bax Bax Bax->Mito Forms pores Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosome Apoptosome CytC->Apoptosome Assembly Jasminum Jasminum Bioactives (e.g., Flavonoids) Jasminum->Bax Upregulates Jasminum->Bcl2 Downregulates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Assembly Apaf1 Apaf-1 Apaf1->Apoptosome Assembly Casp9 Caspase-9 (Active) Apoptosome->Casp9 Activates ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Activates Casp3 Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Jasminum compounds can induce apoptosis by modulating Bcl-2 family proteins, leading to cytochrome c release and caspase activation.

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. The principle is that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT 116 colorectal cancer) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere for 24 hours.[28]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the Jasminum extract. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth). A lower IC50 indicates higher cytotoxic potential.[28][29]

Species & Extract/CompoundCancer Cell LineAssayResult (IC50)Reference
J. multiflorum (Hydromethanolic Extract)MCF-7 (Breast)Neutral Red24.81 µg/mL[28]
J. multiflorum (Hydromethanolic Extract)HCT 116 (Colorectal)Neutral Red11.38 µg/mL[28]
J. sambac Root Compound 1MCF-7 (Breast)CCK-838.5 µM (24h)[29]
J. sambac Root Compound 7MCF-7 (Breast)CCK-835.94 µM (48h)[29]
Jasmine OilHepG2 (Hepatocellular)Cytotoxicity AssayPromising LC50[26]

Considerations for Translation and Drug Development

While the preclinical evidence is compelling, the transition from laboratory findings to therapeutic applications requires addressing several critical challenges.

  • Standardization and Quality Control: The significant variability in phytochemical profiles due to geography, harvesting time, and extraction methods is a major hurdle.[30] Developing standardized extracts with consistent, quantifiable levels of key bioactive markers is essential for ensuring reproducible pharmacological effects and is a prerequisite for clinical trials.

  • Bioavailability and Formulation: Many bioactive polyphenols have poor oral bioavailability. Future research must focus on advanced formulation strategies, such as nanoformulations, to enhance the absorption and systemic delivery of active compounds from Jasminum extracts.[27]

  • Toxicology and Safety: Rigorous toxicological studies are necessary to establish safe dosage ranges. While some studies have shown no acute oral toxicity, comprehensive long-term studies are needed before human application.[23][31]

  • Clinical Validation: The most significant gap in the current research is the lack of human clinical trials.[30] Well-designed, randomized controlled trials are imperative to validate the efficacy and safety of Jasminum extracts for any of the pharmacological activities demonstrated in preclinical models.

Conclusion

This guide has systematically detailed the robust pharmacological potential of Jasminum plant extracts. Grounded in their rich and varied phytochemical composition, these extracts exhibit significant antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The provided protocols and mechanistic diagrams serve as a technical foundation for researchers aiming to explore this promising genus further. The evidence strongly supports the traditional uses of jasmine and highlights its potential as a source for novel, multi-target therapeutic agents. However, realizing this potential will require a concerted effort to overcome challenges in standardization, bioavailability, and, most importantly, clinical validation. Bridging the gap between traditional knowledge and modern pharmacological science will be key to unlocking the full therapeutic promise of Jasminum.[12][30]

References

  • CHEMICAL CONSTITUENTS FROM DIFFERENT EXTRACTS OF LEAVES OF JASMINUM SAMBAC FOR THEIR ANTIOXIDANT ACTIVITY - Plant Archives. (n.d.).
  • Anti-Bacterial Activity Studies of Jasminum grandiflorum and Jasminum sambac - ResearchGate. (2008, July 13).
  • Antioxidant and Antiaging Activities of Jasminum Sambac Extract, and its Compounds. (n.d.).
  • Antimicrobial Effect of Jasminum grandiflorum L. and Hibiscus rosa-sinensis L. Extracts Against Pathogenic Oral Microorganisms--An In Vitro Comparative Study - PubMed. (n.d.).
  • Antibacterial activity of Jasminum grandiflorum Linn leaves. - CABI Digital Library. (n.d.).
  • Jian, J., et al. (2023). Review on Main Active Substances and Functions in Jasminum sambac (L.) Aiton. Science Publications.
  • Jasminum sambac: A Potential Candidate for Drug Development to Cure Cardiovascular Ailments - MDPI. (2021, September 18).
  • Morphological and Phytopharmacological Investigations in Jasminum Species – A Review - Open Science Publications. (2025, August 13).
  • Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC. (n.d.).
  • PHYTOCHEMICAL AND PHARMACOLOGICAL PROPERTIES OF FIVE DIFFERENT SPECIES OF JASMINUM | Plant Archives. (n.d.).
  • Jasmine Unveiled: A Meta-Analytical Journey through Jasminum Officinale's Healing Secrets. (n.d.).
  • (PDF) Genus Jasminum: Phytochemicals and Pharmacological effects-a Review. (2023, September 6).
  • Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed. (n.d.).
  • Chemical Composition, Antioxidant, Antimicrobial, Antibiofilm and Anti-Insect Activities of Jasminum grandiflorum Essential Oil - MDPI. (2022, October 14).
  • (PDF) Antioxidant and antiaging activities of Jasminum Sambac extract, and its compounds. (2023, June 12).
  • Bioactive Jasminum species – Mini Review. - International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, May 1).
  • Jasminum officinale (Common Jasmine) in Ayurveda: Medicinal Uses, Benefits & Healing Properties. (2025, November 25).
  • Optimizing Jasmine Flower Extraction: A Review of Modern Approaches. (n.d.).
  • Jasmine (Jasminum grandiflorum): Benefits, Uses, Research, Side Effects | Herbal Reality. (n.d.).
  • Harnessing Jasminum Bioactive Compounds: Updated Insights for Therapeutic and Food Preservation Innovations - OUCI. (n.d.).
  • Chemical Constituents from the Roots of Jasminum sambac (L.) Ait. and their Cytotoxicity to the Cancer Cell Lines. (n.d.).
  • (PDF) PHARMACOLOGICAL ACTIVITY OF JASMINUM AURICULATUM VAHL. A REVIEW. (2022, September 12).
  • Therapeutic potential of Jasminum species: Exploring anti-inflammatory, antioxidant and anticancer properties - Ukaaz Publications. (2025, June 30).
  • Comparative Biochemical Studies on Jasminum Species - Scholars Middle East Publishers. (2025, March 15).
  • Analysis of bioactive compounds for Jasmine flower via Gas chromatography-mass spectrometry (GC-MS) - CORE. (2018, June 4).
  • Pharmacology and medicinal properties of jasminum officinale- a review - SciSpace. (n.d.).
  • Antioxidant activity test of ethanol extract of jasmine leaf (Jasminum sambac (L.) Sol. ex Aiton Using Dpph Method | Journal of Pharmaceutical and Sciences. (2023, August 16).
  • World Journal of Pharmaceutical Sciences Cytotoxicity against four cell lines of human cancer by the fractionated extract of Dov. (n.d.).
  • Harnessing the Anti-cancer Potential of Jasminum Sambac and its Nanoparticle Formulations. (2024, October 1).
  • The Many Benefits & Medicinal Uses of Jasmine Flower. (2024, December 9).
  • Jasminum heterophyllum in Ayurveda – Uses, Benefits & Healing. (2025, November 25).
  • An Efficient Extraction Method for Fragrant Volatiles from Jasminum sambac (L.) Ait. (n.d.).
  • Pharmacological and Therapeutic Properties of Jasminum officinale L.: A Review. (n.d.).
  • (PDF) Harnessing Jasminum Bioactive Compounds: Updated Insights for Therapeutic and Food Preservation Innovations - ResearchGate. (n.d.).
  • Evaluation of bioactive compounds from Jasminum polyanthum and its medicinal properties. (2019, March 15).
  • Development from Jasminum sambac Flower Extracts of Products with Floral Fragrance and Multiple Physiological Activities - PMC. (2021, August 12).
  • Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - MDPI. (2021, May 28).
  • Pharmacognostical and Phytochemical Evaluation of Jasminum Multiflorum - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, December 20).
  • (PDF) PHARMACOLOGICAL AND THERAPEUTIC EFFECTS OF JASMINUM SAMBAC-A REVIEW - ResearchGate. (2018, April 14).
  • INVESTIGATION OF EXTRACT FROM JASMINUM SUBTRIPLINERVE BLUME LEAVES FOR ACUTE AND SUBCHRONIC ORAL TOXICITY IN EXPERIMENTAL ANIMAL - Tạp chí Nghiên cứu Y học. (2024, July 8).

Sources

Foundational

The Molecular and Physicochemical Profile of Jasminin: A Technical Guide for Drug Development

Executive Summary Jasminin is a bioactive secoiridoid glucoside primarily isolated from the leaves of Jasminum species, notably Jasminum mesnyi (primrose jasmine) and Jasminum nudiflorum (winter jasmine)[1],[2]. As a mon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jasminin is a bioactive secoiridoid glucoside primarily isolated from the leaves of Jasminum species, notably Jasminum mesnyi (primrose jasmine) and Jasminum nudiflorum (winter jasmine)[1],[2]. As a monoterpenoid derivative, it has garnered significant attention in pharmacognosy and drug development due to its potent immunomodulatory and antiviral properties. This whitepaper provides an in-depth analysis of Jasminin’s physicochemical properties, pharmacological mechanisms, and validated protocols for its extraction and purification, designed specifically for application scientists and drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical properties of Jasminin is critical for formulation, solvent selection during extraction, and downstream analytical characterization. Jasminin is characterized by a 7,8-seco-cyclopenta[c]-pyranoid skeleton conjugated to a glucose moiety, making it moderately polar and amphiphilic[3].

The structural configuration dictates its solubility profile: the aglycone core provides lipophilicity, while the highly hydroxylated glucoside moiety ensures solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO)[4],.

Table 1: Physicochemical and Structural Data of Jasminin
PropertyValue / Description
Chemical Class Secoiridoid Glucoside (Monoterpenoid)
IUPAC Name (1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-15-[(2R)-1-hydroxypropan-2-yl]-17-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione
Molecular Formula C₂₆H₃₈O₁₂[4],
Molecular Weight 542.57 g/mol [4]
CAS Registry Number 30164-93-3[4],
Appearance Crystalline solid; bitter compound
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Storage Conditions 2-8°C (up to 24 months for solid); -20°C (stock solutions)[4],

Pharmacological Profile: Immunomodulation and Antiviral Activity

Unlike direct-acting antiviral agents that target viral replication machinery (often leading to resistance), Jasminin operates via host-directed immunotherapy. Recent pharmacological assays have demonstrated that Jasminin exhibits potent antiviral effects against Herpes Simplex Virus 1 (HSV-1) by leveraging endogenous cytokine networks[2].

Mechanistic Causality

Jasminin acts as a powerful immunomodulator. When introduced to RAW 264.7 macrophages, it significantly enhances cell proliferation (up to 420% at 3.1 μM compared to controls)[2]. This proliferation is coupled with the classical activation of macrophages, leading to the robust secretion of endogenous Tumor Necrosis Factor-alpha (TNF-α)[2].

The causality of the antiviral effect is indirect but highly effective: Jasminin itself does not neutralize the virus directly at low concentrations. Instead, the Jasminin-induced release of TNF-α creates an antiviral microenvironment that inhibits HSV-1 proliferation[2]. This endogenous induction avoids the severe systemic toxicity typically associated with the administration of recombinant TNF-α therapeutics.

Pathway JAS Jasminin (Secoiridoid Glucoside) MAC RAW 264.7 Macrophage Activation JAS->MAC Stimulates Proliferation TNF Endogenous TNF-α Secretion MAC->TNF Upregulates Cytokines HSV Antiviral Effect (HSV-1 Inhibition) TNF->HSV Mediates Defense

Fig 1: Mechanistic pathway of Jasminin-induced macrophage activation and HSV-1 inhibition.

Extraction and Purification Protocol

The isolation of Jasminin requires a multi-step process designed to protect its thermolabile glycosidic bonds while separating it from highly complex plant matrices containing tannins, chlorophyll, and other terpenoids[1],[3].

Rationale for Solvent Selection

The protocol relies on cold maceration with 95% ethanol to efficiently lyse cell walls and solubilize both polar and semi-polar metabolites[1]. Subsequent liquid-liquid partitioning utilizes the differential partition coefficients of the extract's components. Water-saturated n-butanol is specifically chosen for the final partitioning step because its polarity perfectly matches the amphiphilic nature of secoiridoid glucosides, leaving highly polar sugars in the aqueous phase and lipophilic impurities in the petroleum ether/methylene chloride phases[3].

Step-by-Step Methodology

Phase 1: Biomass Preparation and Maceration

  • Collection & Drying: Harvest fresh leaves of Jasminum mesnyi or J. nudiflorum. Wash thoroughly with distilled water and air-dry in the shade at room temperature (27-30°C) to prevent thermal degradation of thermolabile compounds[1].

  • Comminution: Grind the dried leaves into a fine powder using a mechanical mill to maximize the surface-area-to-volume ratio for solvent penetration[1].

  • Cold Maceration: Suspend the powdered biomass in 95% ethanol (1:10 solid-to-solvent ratio). Macerate at room temperature for 48 hours under continuous agitation[1],[3].

  • Filtration: Filter the suspension through Whatman No. 1 filter paper to remove cellular debris[1].

Phase 2: Concentration and Liquid-Liquid Partitioning 5. Evaporation: Concentrate the ethanolic filtrate using a rotary evaporator. Critical Step: Maintain the water bath temperature strictly below 40°C to prevent the cleavage of the glucoside moiety from the aglycone core[3]. 6. Aqueous Suspension: Suspend the resulting solvent-free crude extract in distilled water[3]. 7. Defatting: Partition the aqueous suspension sequentially with petroleum ether, followed by methylene chloride, and finally ethyl acetate. Discard the organic layers (or reserve for other terpenoid/flavonoid studies)[3]. 8. Target Extraction: Partition the remaining aqueous phase with water-saturated n-butanol. The n-butanol fraction will selectively enrich Jasminin and other secoiridoid glucosides[1],[3]. Evaporate the n-butanol fraction under reduced pressure.

Phase 3: Chromatographic Purification 9. Size Exclusion / Adsorption: Re-suspend the dried n-butanol fraction and load it onto a Sephadex LH-20 column or a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge[1]. 10. Elution: Elute using a gradient of methanol/water (or acetonitrile/water with 1% acetic acid). 11. Validation: Monitor fractions using Thin Layer Chromatography (TLC) or HPLC-UV. Pool fractions containing the isolated Jasminin spot and lyophilize to obtain the purified crystalline compound[1].

Workflow BIO Jasminum Leaves (Air-dried & Powdered) MAC Cold Maceration (95% Ethanol) BIO->MAC EVAP Vacuum Evaporation (< 40°C) MAC->EVAP Crude Extract PART Liquid-Liquid Partitioning (Water vs. n-Butanol) EVAP->PART Aqueous Suspension PUR Chromatography (Sephadex LH-20 / C18) PART->PUR n-Butanol Fraction

Fig 2: Step-by-step extraction and purification workflow for isolating Jasminin from plant biomass.

Analytical Validation

To establish a self-validating system, the purified isolate must be subjected to structural elucidation. Successful isolation of Jasminin is confirmed via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), which should yield a quasimolecular ion peak corresponding to C₂₆H₃₈O₁₂[3],[4]. Furthermore, ¹H-NMR spectroscopy must demonstrate the characteristic signals of the 7,8-seco-cyclopenta[c]-pyranoid skeleton, specifically the singlet proton of the iridoid chromophore at approximately δH 7.34 (H-3) and the presence of the anomeric proton of the glucose moiety[3].

References

  • MDPI (Molecules) - The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action. Available at:[Link]

  • PubMed Central (PMC) - Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile. Available at:[Link]

  • PubChem - Jasminin (Compound Summary). Available at: [Link]

Sources

Exploratory

A Technical Guide to the In Vitro Mechanisms of Action of Jasminin

For Researchers, Scientists, and Drug Development Professionals Abstract Jasminin, a secoiridoid glycoside found in several species of the Jasminum (Jasmine) and Fraxinus (Ash) genera, has garnered significant scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminin, a secoiridoid glycoside found in several species of the Jasminum (Jasmine) and Fraxinus (Ash) genera, has garnered significant scientific interest for its diverse pharmacological activities. Primarily recognized for its anti-inflammatory, anti-cancer, and antiviral properties, its efficacy is rooted in its ability to modulate critical intracellular signaling pathways. This technical guide synthesizes the current understanding of jasminin's mechanisms of action in in vitro models. We will dissect the molecular cascades it influences—primarily the NF-κB and MAPK pathways—and its role in inducing apoptosis. This document provides not only a mechanistic overview but also detailed experimental protocols and workflows, offering a robust framework for researchers investigating jasminin or similar natural compounds.

Introduction: The Molecular Profile of Jasminin

Jasminin is classified as a secoiridoid, a subclass of iridoid glycosides characterized by the cleavage of the cyclopentane ring in their core structure.[1] These compounds are prevalent in the Oleaceae family and are recognized for their broad-spectrum biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[2][3] Jasminin's therapeutic potential stems from its capacity to interact with and modulate key cellular signaling proteins that are often dysregulated in pathological states like chronic inflammation and cancer. Understanding its precise molecular interactions is paramount for its development as a potential therapeutic agent.

Core Mechanistic Pathways Modulated by Jasminin

In vitro studies have revealed that jasminin's biological effects are not the result of a single target but rather a multi-pronged modulation of interconnected signaling networks. The two most well-documented pathways are the NF-κB and MAPK signaling cascades, which are central regulators of inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[4]

Jasminin has been shown to be a potent inhibitor of this pathway.[5][6] Its mechanism involves interfering with the upstream signaling components that lead to IκB phosphorylation.[2][7] By preserving IκB levels, jasminin effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes.[7] This inhibitory action is a key contributor to the anti-inflammatory effects observed with jasminin and related secoiridoids.[2][7]

Jasminin inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are a set of parallel signaling cascades (including ERK, JNK, and p38) that regulate a wide array of cellular processes, from proliferation and differentiation to stress responses and apoptosis.[8] Dysregulation of MAPK signaling is a common feature in many cancers and inflammatory diseases.[9][10]

Jasminin's interaction with MAPK signaling is context-dependent. In some models, particularly those related to inflammation, jasminin and similar secoiridoids suppress the phosphorylation (and thus activation) of key MAPK members like JNK and ERK.[2][7][11] This suppression contributes to its anti-inflammatory and anti-metastatic effects, as MAPK pathways can regulate the expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion.[1][11]

Conversely, in RAW 264.7 macrophage cells, jasminin has been shown to activate MAPK and PI3K/Akt pathways, leading to the production of TNF-α, which in turn exhibits antiviral activity against herpes simplex virus 1 (HSV-1).[5][6][12] This highlights the compound's ability to act as an immunomodulator rather than a simple immunosuppressant, with its effects varying based on the cellular context and stimulus.

Induction of Apoptosis in Cancer Cells

A key component of jasminin's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This is achieved through the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.[13]

Jasminin promotes apoptosis by:

  • Increasing the expression of pro-apoptotic proteins like Bax.[13][14]

  • Decreasing the expression of anti-apoptotic proteins like Bcl-2.[13]

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (specifically caspase-3), which executes the final stages of apoptosis.[13][14] Some studies also suggest that this process is mediated by an increase in reactive oxygen species (ROS) within the cancer cells.[14][15]

Experimental Validation: Protocols and Workflows

To rigorously investigate the mechanisms described above, a series of well-controlled in vitro assays are essential. The following section details the standard protocols and the logical workflow for characterizing the bioactivity of a compound like jasminin.

General Experimental Workflow

A typical investigation follows a hierarchical approach, starting with broad assessments of cytotoxicity and progressing to specific mechanistic assays.

A standard workflow for in vitro mechanistic analysis of a novel compound.
Detailed Experimental Protocols
  • Objective: To determine if jasminin inhibits the degradation of IκBα and the nuclear translocation of NF-κB p65.

  • Rationale: Western blotting provides a semi-quantitative measure of protein levels. A decrease in IκBα in the cytoplasm and a corresponding increase of p65 in the nucleus are hallmark signs of NF-κB activation. Jasminin's efficacy is measured by its ability to prevent these changes.

  • Methodology:

    • Cell Culture & Treatment: Seed RAW 264.7 macrophages or a similar cell line in 6-well plates. Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of jasminin (e.g., 1, 5, 10 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., BAY 11-7082).[16]

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

    • Protein Extraction:

      • Wash cells with ice-cold PBS.

      • Perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™) according to the manufacturer's instructions. This step is critical for separating the cytoplasmic and nuclear protein pools.

    • Quantification: Determine protein concentration for each fraction using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies overnight at 4°C (e.g., anti-IκBα, anti-p65, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control).

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment with jasminin.

  • Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Flow cytometry can differentiate between live, early apoptotic, late apoptotic, and necrotic populations.

  • Methodology:

    • Cell Culture & Treatment: Seed a cancer cell line (e.g., A549 lung cancer cells) in 6-well plates.

    • Treat cells with various concentrations of jasminin for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cell pellet with ice-cold PBS.

    • Staining:

      • Resuspend cells in 1X Annexin V Binding Buffer.

      • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

      • Incubate for 15 minutes in the dark at room temperature.

    • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

      • Annexin V-negative / PI-negative: Live cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

Data Synthesis and Interpretation

To facilitate comparison and analysis, quantitative data from various experiments should be summarized.

Table 1: Summary of Jasminin's Bioactivity in In Vitro Models

Cell Line Assay Endpoint Measured Result Reference
RAW 264.7ELISATNF-α SecretionIncreased TNF-α production[5][6]
RAW 264.7Western BlotNF-κB p65 TranslocationActivated nuclear translocation[5]
RAW 264.7Western BlotMAPK PhosphorylationIncreased phosphorylation of Akt, MAPKs[5]
A549 (Lung)Apoptosis AssayCaspase-3 ActivationIncreased activation[14]
A549 (Lung)Western BlotBax/Bcl-2 RatioIncreased Bax, Decreased Bcl-2[14]
K562 (Leukemia)Growth InhibitionIC5024.51 ± 1.62 µM (Isochamaejasmin)

Note: Some data points refer to compounds structurally related to jasminin, such as isochamaejasmin, which acts on similar targets.

Conclusion and Future Directions

The in vitro evidence strongly indicates that jasminin exerts its biological effects through the targeted modulation of the NF-κB and MAPK signaling pathways, as well as by inducing the intrinsic apoptotic pathway in cancer cells. Its ability to act as both an anti-inflammatory agent and a pro-inflammatory immunomodulator depending on the cellular context makes it a particularly interesting candidate for further study.

Future research should focus on:

  • Target Deconvolution: Utilizing proteomic approaches to identify direct binding partners of jasminin.

  • In Vivo Validation: Confirming these in vitro mechanisms in relevant animal models of inflammation and cancer.

  • Synergistic Studies: Investigating the potential of jasminin to enhance the efficacy of existing chemotherapeutic or anti-inflammatory drugs.

This guide provides a foundational framework for such investigations, grounded in established protocols and a cohesive understanding of jasminin's molecular behavior.

References

  • Anticancer mechanisms of Jasminum plant bioactive compounds. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Chen, Y., et al. (2019). Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer. Cell Communication and Signaling. Retrieved March 31, 2026, from [Link]

  • Kim, J. H., et al. (2004). Methyl jasmonate induces apoptosis through induction of Bax/Bcl-XS and activation of caspase-3 via ROS production in A549 cells. Oncology Reports. Retrieved March 31, 2026, from [Link]

  • Important immunomodulatory secoiridoid glycosides and their functional... (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Lis-Balchin, M., & Hart, S. (2002). Jasmine absolute (Jasminum grandiflora L.) and its mode of action on guinea-pig ileum in vitro. Phytotherapy Research. Retrieved March 31, 2026, from [Link]

  • Zhu, Y., et al. (2022). The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action. Molecules. Retrieved March 31, 2026, from [Link]

  • Zhu, Y., et al. (2022). The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action. PubMed. Retrieved March 31, 2026, from [Link]

  • Li, G. Q., et al. (2015). Isochamaejasmin induces apoptosis in leukemia cells through inhibiting Bcl-2 family proteins. Chinese Journal of Natural Medicines. Retrieved March 31, 2026, from [Link]

  • El-Hennawy, U., et al. (2021). Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models. Journal of Ethnopharmacology. Retrieved March 31, 2026, from [Link]

  • Lin, Y. C., et al. (2016). Secoiridoid Glucosides and Anti-Inflammatory Constituents from the Stem Bark of Fraxinus chinensis. Molecules. Retrieved March 31, 2026, from [Link]

  • Park, S., et al. (2021). Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? International Journal of Molecular Sciences. Retrieved March 31, 2026, from [Link]

  • Jasminin induces Akt phosphorylation in mouse macrophages. (A) RAW... (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Meng, D., et al. (2015). Anti-inflammatory activity studies on the stems and roots of Jasminum lanceolarium Roxb. Journal of Ethnopharmacology. Retrieved March 31, 2026, from [Link]

  • Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models | Request PDF. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Vezza, T., et al. (2020). Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies. Antioxidants. Retrieved March 31, 2026, from [Link]

  • Flescher, E. (2013). Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis. BioMed Research International. Retrieved March 31, 2026, from [Link]

  • The Oleoside-type Secoiridoid Glycosides: Potential Secoiridoids with Multiple Pharmacological Activities. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Bhandari, A., et al. (2015). Anti-inflammatory, analgesic and anti-pyretic activities of standardized root extract of Jasminum sambac. Journal of Ethnopharmacology. Retrieved March 31, 2026, from [Link]

  • Review on Main Active Substances and Functions in Jasminum sambac (L.) Aiton. (n.d.). Science Publications. Retrieved March 31, 2026, from [Link]

  • Rehman, A., et al. (2023). Jasminum humile extract mitigates carrageenan-induced paw oedema in rats by modulating inflammatory and antioxidant signalling pathways. Pharmaceutical Biology. Retrieved March 31, 2026, from [Link]

  • Khan, M. I. R., et al. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science. Retrieved March 31, 2026, from [Link]

  • Umamaheswari, M., et al. (2007). Antiulcer and in vitro antioxidant activities of Jasminum grandiflorum L. Journal of Ethnopharmacology. Retrieved March 31, 2026, from [Link]

  • Singh, S., & Singh, T. G. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomolecules. Retrieved March 31, 2026, from [Link]

  • Zhang, X., et al. (2017). Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways. Oncology Reports. Retrieved March 31, 2026, from [Link]

  • Jasminin-induced NF–κB activation in RAW 264.7 cells. (A) Cells were... (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Namekata, T., et al. (2012). In vivo gene manipulation reveals the impact of stress-responsive MAPK pathways on tumor progression. Cancer Science. Retrieved March 31, 2026, from [Link]

  • Francis, J. H., et al. (2021). Mitogen-Activated Pathway Kinase Inhibitor-Associated Retinopathy: Do Features Differ with Upstream versus Downstream Inhibition? Ophthalmology Retina. Retrieved March 31, 2026, from [Link]

  • Yeboah, O. K., et al. (2024). Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion. Biomedicines. Retrieved March 31, 2026, from [Link]

  • Rivera-Serrano, M., et al. (2023). Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells. Antioxidants. Retrieved March 31, 2026, from [Link]

  • Kim, E. J., et al. (2015). Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway. The Korean Journal of Physiology & Pharmacology. Retrieved March 31, 2026, from [Link]

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Foundational

A Technical Guide to Investigating Jasminin's Bioactivity: Bridging Indirect Mechanisms with Predictive Receptor Binding and Molecular Docking Studies

Executive Summary Jasminin, a bioactive compound identified in jasmine tea, has garnered scientific interest for its therapeutic potential, notably its antiviral properties. Current research indicates that jasminin exert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jasminin, a bioactive compound identified in jasmine tea, has garnered scientific interest for its therapeutic potential, notably its antiviral properties. Current research indicates that jasminin exerts its effects through an indirect mechanism, stimulating macrophage cells to produce Tumor Necrosis Factor-alpha (TNF-α) via the activation of PI3K-Akt, MAPKs, and NF-κB signaling pathways.[1][2] While this elucidates a key aspect of its function, the absence of a defined, direct molecular receptor for jasminin represents a significant knowledge gap. The identification of a direct binding partner is crucial for a comprehensive understanding of its pharmacology and for the rational design of new therapeutic agents.

This technical guide serves as a comprehensive roadmap for researchers aiming to bridge this gap. It moves beyond a review of existing literature to provide a practical, field-proven framework for identifying and characterizing potential direct molecular targets of jasminin. We will first detail the established indirect signaling cascade and then pivot to the core of this guide: a detailed exploration of experimental and computational methodologies. This includes an in-depth analysis of receptor binding affinity assays and a step-by-step protocol for conducting predictive molecular docking studies. The objective is to equip scientists with the theoretical knowledge and practical workflows required to systematically investigate the direct molecular interactions of jasminin, thereby paving the way for novel discoveries in drug development.

Part 1: The Current Understanding of Jasminin's Bioactivity

Introduction to Jasminin

Jasminin is a natural secoiridoid glycoside found in plants of the Jasminum genus, which are widely used in traditional medicine and as the source for jasmine tea.[1][3] Its pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, have been reported, but its antiviral mechanism has been the most clearly delineated.[3][4][5]

The Established Indirect Mechanism of Action

The primary characterized mechanism of jasminin's antiviral activity against viruses like Herpes Simplex Virus 1 (HSV-1) is not through direct interaction with viral proteins.[1] Instead, it functions as an immunomodulator. Research has demonstrated that jasminin stimulates RAW264.7 macrophage cells, inducing a more than tenfold increase in the production and secretion of TNF-α.[1][2] This endogenously produced TNF-α is the ultimate effector molecule responsible for the antiviral state.[1] The induction of TNF-α is a complex process orchestrated by the simultaneous activation of several key intracellular signaling pathways, including PI3K-Akt, Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]

Jasminin_Signaling_Pathway cluster_nucleus Nucleus Jasminin Jasminin UnknownReceptor Putative Cell Surface Receptor (?) Jasminin->UnknownReceptor Binds? PI3K PI3K UnknownReceptor->PI3K MAPKs MAPKs (ERK, JNK, p38) UnknownReceptor->MAPKs IKK IKK Complex UnknownReceptor->IKK Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates MAPKs->NFkB Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates TNFa_Gene TNF-α Gene Transcription TNFa_Protein TNF-α Secretion TNFa_Gene->TNFa_Protein Translation & Secretion Antiviral Antiviral Activity TNFa_Protein->Antiviral Mediates

Caption: Jasminin's indirect antiviral signaling pathway.
The Rationale for Investigating Direct Binding

While the indirect mechanism is well-supported, it originates from an initial interaction between jasminin and the cell. Identifying the direct molecular target—be it a membrane receptor or an intracellular protein—is a critical next step. Elucidating this direct interaction would:

  • Provide a complete mechanistic understanding of its activity.

  • Enable structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Uncover potential off-target effects and new therapeutic applications.

  • Facilitate the development of targeted assays for screening and drug discovery.

Part 2: A Guide to Measuring Receptor Binding Affinity

Binding affinity is the measure of the strength of the interaction between a ligand (e.g., jasminin) and its binding partner (e.g., a receptor). It is a cornerstone of drug design, as high affinity is often a prerequisite for therapeutic efficacy.[6] The affinity is typically reported as the equilibrium dissociation constant (KD), where a lower KD value signifies a stronger interaction.

Comparative Overview of Key Experimental Techniques

Choosing the right method to measure binding affinity is critical and depends on factors like the nature of the target, throughput requirements, and the level of detail needed (e.g., kinetics vs. endpoint).

Technique Principle Pros Cons Best For
Surface Plasmon Resonance (SPR) [7]Measures changes in refractive index on a sensor chip as the ligand flows over an immobilized receptor, providing real-time kinetics (kon, koff) and affinity (KD).Label-free; provides kinetic data; high sensitivity (pM to mM range).Requires protein immobilization, which can affect activity; can be costly.Detailed kinetic characterization of purified protein interactions.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, entropy).Label-free; solution-based (no immobilization); provides thermodynamic data.Requires large amounts of pure sample; low throughput; sensitive to buffer mismatch.Gold-standard validation of binding and understanding the forces driving the interaction.
Enzyme-Linked Immunosorbent Assay (ELISA) An immobilized ligand captures a target from solution, and a labeled secondary antibody provides a detectable signal.High throughput; relatively inexpensive; highly sensitive.Labeled method (indirect); prone to false positives/negatives; generally provides qualitative or semi-quantitative data.High-throughput screening (HTS) for initial hit identification.
Microscale Thermophoresis (MST) [8]Measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient, which is altered upon binding.Low sample consumption; works in complex solutions (lysates); wide affinity range.Requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence).Measuring affinity in near-native conditions; validating hits from screens.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines a generalized workflow for using SPR to screen for and characterize the binding of jasminin to a putative purified receptor protein.

Causality: The goal is to detect a direct interaction in real-time. The receptor is immobilized on a sensor chip, creating a stable surface. When jasminin (the analyte) is injected, binding causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). The rate of this increase (association) and the subsequent decrease during a buffer-only wash (dissociation) provides the kinetic constants.

SPR_Workflow Start Start Prep 1. Preparation Start->Prep Immobilize 2. Receptor Immobilization Prep->Immobilize Purified Receptor & Jasminin in Running Buffer Stabilize 3. System Stabilization Immobilize->Stabilize Covalent coupling to CM5 sensor chip Inject 4. Analyte Injection (Jasminin) Stabilize->Inject Inject running buffer until baseline is stable Dissoc 5. Dissociation Phase Inject->Dissoc Inject multiple concentrations of jasminin Regen 6. Surface Regeneration Dissoc->Regen Inject running buffer to monitor k-off Analyze 7. Data Analysis Regen->Analyze Inject harsh solution (e.g., low pH) to remove bound analyte End End Analyze->End Fit sensorgram data to binding models (e.g., 1:1 Langmuir) to calculate k-on, k-off, and KD

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Methodology:

  • Preparation:

    • Rationale: To ensure clean, artifact-free data, high-purity components are essential. The running buffer must be matched to the analyte solution to avoid bulk refractive index shifts.

    • Action: Prepare a high-purity (>95%) solution of the putative receptor protein and jasminin. Degas all buffers (e.g., HBS-EP+) to prevent air bubbles in the system.

  • Receptor Immobilization:

    • Rationale: Covalently attaching the receptor to the sensor chip creates a stable surface for repeated binding cycles. Amine coupling is a common and robust method.

    • Action: Activate a CM5 sensor chip surface with a 1:1 mixture of EDC/NHS. Inject the receptor protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) to facilitate covalent linkage. Deactivate any remaining active esters with an injection of ethanolamine.

  • System Stabilization:

    • Rationale: A stable baseline is critical for accurate measurement of binding responses.

    • Action: Flow running buffer over the sensor surface until the signal is stable. Perform several startup cycles with the regeneration solution to prime the surface.

  • Analyte Injection (Association):

    • Rationale: Injecting a series of analyte concentrations allows for the determination of concentration-dependent binding and calculation of the association rate (kon).

    • Action: Inject a series of concentrations of jasminin (e.g., a 5-point, 3-fold dilution series starting from ~100x the expected KD) over the receptor and a reference flow cell (for background subtraction). Allow sufficient contact time to approach binding equilibrium.

  • Dissociation Phase:

    • Rationale: Replacing the analyte solution with running buffer allows the complex to dissociate. The rate of this signal decay is the dissociation rate (koff).

    • Action: Following the association phase, switch the injection back to running buffer and monitor the signal decrease over time.

  • Surface Regeneration:

    • Rationale: To use the same chip for multiple cycles, all bound analyte must be removed without denaturing the immobilized receptor.

    • Action: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip bound jasminin from the receptor. Test several regeneration conditions to find one that is effective and gentle.

  • Data Analysis:

    • Rationale: Mathematical models are used to fit the raw sensorgram data to derive kinetic and affinity constants.

    • Action: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics). The software will calculate kon, koff, and the KD (KD = koff / kon).

Part 3: Molecular Docking as a Predictive Tool for Jasminin

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site.[9][10] For a compound like jasminin with an unknown receptor, docking can be used in a virtual screening campaign to test its binding against a panel of potential targets, generating testable hypotheses for subsequent experimental validation.[11]

A Step-by-Step Workflow for Docking Jasminin

This protocol describes a generalized workflow for docking jasminin into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR), a target implicated in studies of related jasmine compounds.[12][13] This serves as an illustrative example of the process.

Causality: The workflow is designed to prepare the protein and ligand structures into a format recognized by the docking software, define a specific search space on the protein, and then use a scoring function to evaluate thousands of possible binding poses of the ligand within that space. The final output is a ranked list of poses based on predicted binding affinity.

Molecular_Docking_Workflow Start Start PrepProt 1. Receptor Preparation Start->PrepProt Select PDB structure (e.g., 4HJO for EGFR) PrepLig 2. Ligand Preparation PrepProt->PrepLig Remove water, co-ligands; Add hydrogens, charges; Save as .pdbqt Grid 3. Grid Box Generation PrepLig->Grid Get 3D structure (e.g., PubChem); Minimize energy, assign charges; Define rotatable bonds; Save as .pdbqt Dock 4. Docking Simulation Grid->Dock Define search space around the known binding site Analyze 5. Post-Docking Analysis Dock->Analyze Run docking algorithm (e.g., AutoDock Vina) End End Analyze->End Rank poses by binding energy; Visualize top poses; Analyze interactions (H-bonds, etc.)

Caption: A generalized workflow for a molecular docking experiment.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Rationale: A high-resolution crystal structure provides an accurate representation of the target. Water molecules and co-crystallized ligands not relevant to the study must be removed as they can interfere with docking. The protein needs correct protonation states and atomic charges for the scoring function to work accurately.[14]

    • Action (using AutoDock Tools): a. Download the crystal structure of EGFR from the Protein Data Bank (e.g., PDB ID: 4HJO).[12] b. Remove water molecules and any co-crystallized inhibitors. c. Add polar hydrogen atoms to the protein. d. Compute and add Gasteiger or Kollman charges. e. Save the prepared protein in the PDBQT file format.

  • Ligand Preparation:

    • Rationale: The ligand's 3D structure, correct protonation state, and torsional degrees of freedom (rotatable bonds) must be defined. This allows the docking algorithm to explore different conformations of the ligand during the simulation.[14]

    • Action (using AutoDock Tools): a. Obtain the 3D structure of jasminin from a database like PubChem and save it. b. Load the structure, and the software will automatically detect the root and define rotatable bonds. c. Assign Gasteiger charges. d. Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional search space for the docking algorithm. Confining the search to the known binding pocket (targeted docking) is more efficient and accurate than searching the entire protein surface (blind docking).

    • Action (using AutoDock Tools): a. Center the grid box on the co-crystallized ligand from the original PDB file or on key residues of the known binding site. b. Adjust the dimensions of the box to be large enough to accommodate the entire jasminin molecule with room for rotation and translation.

  • Docking Simulation:

    • Rationale: The docking program, such as AutoDock Vina, uses a search algorithm (e.g., a genetic algorithm) to explore many possible poses of the ligand within the grid box. A scoring function estimates the binding affinity for each pose.[9]

    • Action: a. Create a configuration file specifying the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness (a parameter controlling the computational effort of the search). b. Execute the docking run from the command line.

  • Post-Docking Analysis:

    • Rationale: The output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). This step involves visualizing the top-ranked poses to assess their chemical plausibility and identify key intermolecular interactions.

    • Action (using PyMOL or Discovery Studio): a. Analyze the output file, which contains the coordinates for the top-ranked poses and their corresponding binding energy scores. b. Load the receptor and the top-ranked ligand pose into a molecular visualization program. c. Identify and measure key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between jasminin and the amino acid residues of the binding pocket.

Part 4: Synthesis and Future Directions

The power of the approach outlined in this guide lies in the synergy between experimental and computational methods. A molecular docking study can screen hundreds of potential protein targets for jasminin, generating a short list of high-priority candidates based on predicted binding affinity. These predictions are merely hypotheses. The next critical step is to validate them experimentally using a technique like SPR.

A successful workflow would involve:

  • Hypothesis Generation: Use molecular docking to identify the most likely protein targets for jasminin.

  • Experimental Validation: Express and purify the top 2-3 candidate proteins and use SPR to confirm direct binding and accurately measure the KD.

  • Iterative Refinement: If binding is confirmed, the experimental data can be used to refine the docking models. Further site-directed mutagenesis studies, guided by the predicted binding pose, can be performed to confirm the key interacting residues, solidifying the mechanistic model.

By combining these techniques, researchers can move efficiently from a compound with a known but indirect biological effect to a fully characterized ligand-receptor interaction, unlocking a deeper understanding of its therapeutic potential and providing a solid foundation for future drug development.

References

  • Benchchem. (n.d.). Molecular Docking of Jasminin with Viral Proteins: A Comparative Guide. Benchchem.
  • MDPI. (2021, August 5). Therapeutic Potential of Jasmonic Acid and Its Derivatives. MDPI.
  • Malvern Panalytical. (n.d.). Binding Affinity. Malvern Panalytical.
  • ResearchGate. (n.d.). Jasmine absolute (Jasminum grandiflora L.) and its mode of action on guinea-pig ileum in vitro. ResearchGate.
  • springermedizin.de. (n.d.). Network pharmacology and molecular docking study for biological pathway detection of cytotoxicity of the yellow jasmine flowers. springermedizin.de.
  • (n.d.). pharmacology and medicinal properties of jasminum officinale- a review.
  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Refining Molecular Docking Protocols for Natural Products. Benchchem.
  • (2023, July 17). Insight into Jasminum sambac Molecular Docking Interaction with Glucokinase Related to Diabetes Mellitus.
  • ResearchGate. (n.d.). Molecular Docking for Natural Product Investigations: Pitfalls and Ways to Overcome Them. ResearchGate.
  • Biotechnologia Acta. (n.d.). JASMONIC ACID: ROLE IN BIOTECHNOLOGY AND THE REGULATION OF PLANTS BIOCHEMICAL PROCESSES. Biotechnologia Acta.
  • Science Publications. (2023, August 21). Review on Main Active Substances and Functions in Jasminum sambac (L.) Aiton. Science Publications.
  • PubMed. (2022, February 28). The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action. PubMed.
  • (2022, March 30). An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • ResearchGate. (2023, May 4). Network pharmacology and molecular docking study for biological pathway detection of cytotoxicity of the yellow jasmine flowers. ResearchGate.
  • Frontiers. (n.d.). Two-dimensional measurements of receptor-ligand interactions. Frontiers.
  • (2019, May 31). Binding affinity in drug design: experimental and computational techniques.
  • RSC Publishing. (n.d.). Molecular docking for virtual screening of natural product databases. RSC Publishing.
  • ResearchGate. (n.d.). (PDF) PHARMACOLOGICAL AND MEDICINAL VALUE OF JASMINE. ResearchGate.
  • (n.d.). Jasmine Unveiled: A Meta-Analytical Journey through Jasminum Officinale's Healing Secrets.
  • PubMed. (2023, May 2). Network pharmacology integrated with molecular docking reveals the anticancer mechanism of Jasminum sambac Linn. essential oil against human breast cancer and experimental validation by in vitro and in vivo studies. PubMed.
  • PMC - NIH. (2019, September 4). Molecular Docking: Shifting Paradigms in Drug Discovery. PMC - NIH.

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Exploratory

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Jasminin

A roadmap for the preclinical assessment of a unique naphthyridine alkaloid from Jasminum species. Authored by a Senior Application Scientist Disclaimer: Direct in vivo pharmacokinetic and metabolic data for jasminin are...

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Author: BenchChem Technical Support Team. Date: April 2026

A roadmap for the preclinical assessment of a unique naphthyridine alkaloid from Jasminum species.

Authored by a Senior Application Scientist

Disclaimer: Direct in vivo pharmacokinetic and metabolic data for jasminin are not available in the current body of scientific literature. This guide, therefore, presents a comprehensive, predictive framework for its study, grounded in the established principles of pharmacokinetics and the known metabolic fate of structurally related naphthyridine derivatives. The methodologies and expected outcomes detailed herein are intended to serve as a robust starting point for researchers and drug development professionals initiating the preclinical evaluation of jasminin.

Introduction: The Enigmatic Alkaloid of Jasmine

The genus Jasminum, encompassing over 200 species, is renowned for its fragrant flowers, which are a source of essential oils used in perfumery and traditional medicine.[1] While often associated with secoiridoid glycosides, these plants also produce a variety of other bioactive compounds, including alkaloids, flavonoids, and terpenoids.[2] Among these is jasminin, a compound identified as a naphthyridine derivative.[3] This classification is crucial, as the naphthyridine scaffold is a well-established pharmacophore found in numerous synthetic drugs with a wide range of therapeutic applications, including antibacterial and anticancer agents.[4][5][6]

The pharmacological potential of jasminin remains largely unexplored, with traditional uses of Jasminum species pointing towards anti-inflammatory, antioxidant, and antimicrobial activities.[7][8] To translate this potential into therapeutic reality, a thorough understanding of its behavior within a biological system is paramount. This guide provides a detailed technical framework for the in vivo investigation of the pharmacokinetics (what the body does to the drug) and metabolism of jasminin, addressing the core requirements of absorption, distribution, metabolism, and excretion (ADME).

Conceptual Framework: A Predictive ADME Profile for Jasminin

Given the absence of direct experimental data, we can construct a hypothetical ADME profile for jasminin based on the known properties of other naphthyridine derivatives.

2.1. Absorption

Naphthyridine derivatives exhibit variable oral bioavailability. For instance, some antibacterial naphthyridines show good absorption, while certain anticancer agents from this class have been noted for lower plasma levels following oral administration.[4][9] The absorption of jasminin will likely be influenced by its physicochemical properties, such as its solubility and permeability. Given its structure, passive diffusion is a probable mechanism of absorption in the gastrointestinal tract.

2.2. Distribution

The distribution of a compound is dictated by its affinity for plasma proteins and its ability to penetrate various tissues. Naphthyridine derivatives have been shown to distribute into various tissues, and for those targeting intracellular pathogens or tumors, tissue penetration is a key determinant of efficacy.[4] The volume of distribution for jasminin will need to be experimentally determined to understand its propensity to remain in the systemic circulation versus distributing into tissues.

2.3. Metabolism: A Focus on the Naphthyridine Core

The metabolic fate of jasminin is of particular interest, as metabolism can lead to activation, inactivation, or the formation of toxic byproducts. For naphthyridine derivatives, metabolism is often a key determinant of their pharmacokinetic profile and can be a site for structural modification to improve drug-like properties.[10]

  • Phase I Metabolism: The naphthyridine ring system is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4] Common Phase I reactions for related structures include hydroxylation of the aromatic rings and N-dealkylation. Microbiological metabolism studies on nalidixic acid, a 1,8-naphthyridine, have shown that metabolic attack occurs on the ring substituent rather than the naphthyridine nucleus itself, a finding that mirrors its metabolism in humans.[11]

  • Phase II Metabolism: Following Phase I oxidation, or if a suitable functional group is already present, jasminin is likely to undergo Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common metabolic pathway for compounds with hydroxyl or carboxylic acid moieties and has been observed for other 8-hydroxy naphthyridines.[10] This process increases the water solubility of the compound, facilitating its excretion.

2.4. Excretion

The primary route of excretion for water-soluble metabolites is via the kidneys into the urine. Unchanged parent drug and less polar metabolites may also be eliminated through the bile and feces. The balance between renal and fecal excretion will depend on the extent of metabolism and the physicochemical properties of the resulting metabolites.

A Proposed In Vivo Pharmacokinetic and Metabolism Study Protocol for Jasminin

This section outlines a detailed, step-by-step methodology for a comprehensive in vivo pharmacokinetic and metabolism study of jasminin in a rodent model.

3.1. Ethical Considerations

All animal experiments must be conducted in accordance with international guidelines for the ethical use of animals in research, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement. The study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

3.2. Experimental Design

A typical study design would involve the administration of jasminin to a cohort of rodents (e.g., Sprague-Dawley rats or BALB/c mice) via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.

ParameterSpecificationRationale
Animal Model Male Sprague-Dawley rats (n=5 per group)A common and well-characterized model for pharmacokinetic studies.
Housing Individually in metabolic cagesTo allow for the separate collection of urine and feces for excretion studies.
Dosing IV: 2 mg/kg (bolus injection) PO: 20 mg/kg (oral gavage)IV dose allows for the determination of clearance and volume of distribution. PO dose is typically higher to account for incomplete absorption.
Blood Sampling Serial sampling from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.To capture the full plasma concentration-time profile.
Urine and Feces Collection Pooled at intervals: 0-8h, 8-12h, and 12-24h.To quantify the extent of renal and fecal excretion.
Sample Processing Blood collected in heparinized tubes, centrifuged to obtain plasma. All samples stored at -80°C until analysis.To ensure the stability of the analyte.

3.3. Bioanalytical Method Development and Validation: A UPLC-MS/MS Approach

A sensitive and specific analytical method is crucial for the accurate quantification of jasminin and its potential metabolites in biological matrices.[12] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose.

Step-by-Step Protocol:

  • Standard Preparation: Prepare stock solutions of jasminin and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of jasminin or a structurally similar compound not present in the biological matrix).

  • Sample Preparation:

    • Thaw plasma, urine, and fecal homogenate samples on ice.

    • Perform protein precipitation on plasma samples by adding acetonitrile containing the IS.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

    • For urine, dilute with water containing the IS before injection.

    • For feces, homogenize with water, then perform a liquid-liquid or solid-phase extraction.

  • UPLC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to achieve chromatographic separation of jasminin and its metabolites from endogenous matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the detection of jasminin and its putative metabolites using Multiple Reaction Monitoring (MRM).

  • Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and matrix effect.

3.4. Metabolite Identification using UPLC-Q/TOF-MS

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q/TOF) MS, is a powerful tool for identifying unknown metabolites.

Workflow:

  • Sample Analysis: Analyze pooled plasma, urine, and feces samples from the pharmacokinetic study on a UPLC-Q/TOF-MS system.

  • Data Mining: Compare the chromatograms of dosed samples with those of blank (control) samples to identify potential drug-related peaks.

  • Structural Elucidation:

    • Determine the accurate mass of the parent ion to propose an elemental composition.

    • Analyze the fragmentation pattern (MS/MS spectra) to identify the site of metabolic modification.

    • Common metabolic transformations to look for include:

      • +16 Da (Oxidation/Hydroxylation)

      • +176 Da (Glucuronidation)

      • -CH3 (Demethylation)

Data Analysis and Interpretation

4.1. Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA).[2]

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve extrapolated to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Absolute oral bioavailability

4.2. Putative Metabolic Pathway of Jasminin

Based on the identified metabolites, a putative metabolic pathway for jasminin can be constructed. This will likely involve initial oxidation of the naphthyridine core or the methyl group, followed by glucuronide conjugation.

Visualizations

Diagram 1: Experimental Workflow for In Vivo Pharmacokinetic Study of Jasminin

G cluster_pre Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis cluster_data Data Interpretation Protocol IACUC Protocol Approval Animals Animal Acclimatization (Sprague-Dawley Rats) Protocol->Animals Dosing_IV IV Administration (2 mg/kg) Animals->Dosing_IV Dosing_PO PO Administration (20 mg/kg) Animals->Dosing_PO Sampling Serial Blood Sampling (0-24h) Urine/Feces Collection (0-24h) Dosing_IV->Sampling Dosing_PO->Sampling Sample_Prep Sample Preparation (Plasma, Urine, Feces) Sampling->Sample_Prep UPLC_MSMS UPLC-MS/MS Quantification (Jasminin) Sample_Prep->UPLC_MSMS UPLC_QTOF UPLC-Q/TOF-MS (Metabolite ID) Sample_Prep->UPLC_QTOF NCA Non-Compartmental Analysis (NCA) UPLC_MSMS->NCA Met_Pathway Metabolic Pathway Elucidation UPLC_QTOF->Met_Pathway PK_Params Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2, F%) NCA->PK_Params

Caption: Workflow for a comprehensive in vivo pharmacokinetic study of jasminin.

Diagram 2: Putative Metabolic Pathway of Jasminin

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Jasminin Jasminin (Parent Compound) Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) Jasminin->Oxidized_Metabolite Oxidation Excretion Renal/Fecal Excretion Jasminin->Excretion Minor Glucuronide_Conjugate Glucuronide Conjugate Oxidized_Metabolite->Glucuronide_Conjugate Glucuronidation Glucuronide_Conjugate->Excretion

Caption: A proposed metabolic pathway for jasminin in vivo.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the in vivo investigation of the pharmacokinetics and metabolism of jasminin. While direct experimental data on this specific naphthyridine alkaloid are currently lacking, the proposed methodologies, based on established practices for analogous compounds, offer a clear path forward for researchers. The successful execution of these studies will be critical in elucidating the ADME profile of jasminin, identifying its major metabolites, and ultimately, determining its potential as a therapeutic agent. Future work should focus on conducting these pivotal in vivo studies to replace predictive data with empirical evidence, thereby paving the way for further preclinical and clinical development.

References

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  • GeeksforGeeks. (2025, July 23). Botanical Name of Jasmine. Retrieved from [Link]

  • Al-Snafi, A. E. (2018). Pharmacology and medicinal properties of Jasminum officinale- A review. Journal of Pharmaceutical Sciences, 5(4).
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  • Wikipedia. Jasmine. Retrieved from [Link]

  • Thomas, M. G., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8289-8309.
  • North Carolina State University. Jasminum (Jasmine). NC State Extension Gardener Plant Toolbox. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024, June 25). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

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  • Antimicrobial Agents and Chemotherapy. (1980, February). In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. Retrieved from [Link]

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  • Journal of Medicinal Chemistry. (2025, April 8). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

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  • MDPI. (2020, January 10). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Retrieved from [Link]

  • Hamilton, P. B., Rosi, D., Peruzzotti, G. P., & Nielson, E. D. (1969). Microbiological Metabolism of Naphthyridines. Applied microbiology, 17(2), 237–241.
  • Farmacia Journal. (2020, April 19). CHEMICAL COMPOSITION AND PHARMACOLOGICAL EVALUATION OF ESSENTIAL OIL FROM JASMINUM OFFICINALE FLOWERS FOR SPASMOLYTIC AND VASODI. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Retrieved from [Link]

  • Bentham Science Publishers. (2021, November 1). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Retrieved from [Link]

  • J-Stage. (n.d.). Six Secoiridoid Glucosides from Jasminum polyanthum. Retrieved from [Link]

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  • PubMed. (2014, September 15). Pharmacokinetic and excretion study of three secoiridoid glycosides and three flavonoid glycosides in rat by LC-MS/MS after oral administration of the Swertia pseudochinensis extract. Retrieved from [Link]

  • ACS Publications. (2022, May 29). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

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Foundational

The Occurrence and Distribution of Jasminin: A Technical Guide for Researchers

Introduction Jasminin, a secoiridoid glucoside, is a naturally occurring compound of significant interest to the pharmaceutical and phytochemical research communities. As a member of the Oleaceae family, the genus Jasmin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Jasminin, a secoiridoid glucoside, is a naturally occurring compound of significant interest to the pharmaceutical and phytochemical research communities. As a member of the Oleaceae family, the genus Jasminum, commonly known as jasmine, is the primary source of this valuable bioactive molecule. This technical guide provides a comprehensive overview of the natural sources, geographic distribution, biosynthesis, and methodologies for the extraction and characterization of jasminin. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development seeking to explore the potential of this promising natural product.

The Biosynthetic Pathway of Jasminin

The biosynthesis of jasminin is part of the broader secoiridoid pathway prevalent in the Oleaceae family. While the complete pathway specific to jasminin in Jasminum species is an active area of research, the well-studied biosynthesis of oleuropein in olive (Olea europaea), a related species, provides a robust model. The pathway initiates from the glycolysis and pentose phosphate pathways, leading to the formation of primary metabolites that are precursors for the iridoid backbone.

The biosynthesis can be broadly divided into two main pathways: the mevalonate pathway and the shikimic acid pathway, which provide the precursors for the secoiridoid skeleton and the attached phenolic moieties, respectively[1]. Key steps involve the cyclization of a monoterpene to form the iridoid scaffold, which is then cleaved to generate the secoiridoid structure. This is followed by a series of enzymatic modifications, including glycosylation and esterification, to yield the final jasminin molecule. The enzyme iridoid synthase plays a crucial role in the formation of the initial iridoid structure.

Secoiridoid Biosynthesis Pathway Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Iridoid Scaffold Iridoid Scaffold Geranyl Pyrophosphate (GPP)->Iridoid Scaffold Iridoid Synthase Secoiridoid Aglycone Secoiridoid Aglycone Iridoid Scaffold->Secoiridoid Aglycone Cleavage Jasminin Jasminin Secoiridoid Aglycone->Jasminin Glycosylation & Other Modifications Shikimic Acid Pathway Shikimic Acid Pathway Phenolic Moiety Phenolic Moiety Shikimic Acid Pathway->Phenolic Moiety Phenolic Moiety->Jasminin

Caption: A simplified overview of the secoiridoid biosynthetic pathway.

Natural Sources and Geographic Distribution of Jasminin

The primary natural sources of jasminin are plants belonging to the genus Jasminum. This genus encompasses over 200 species of shrubs and vines, primarily native to the tropical and warm temperate regions of Eurasia, Africa, and Oceania[2]. The center of diversity for Jasminum is in South and Southeast Asia.

Key Jasminum Species as Sources of Jasminin

Several species of Jasminum have been identified as containing jasminin and other related secoiridoids. The following table summarizes some of the key species, their native regions, and the plant parts where jasminin or related compounds have been reported.

SpeciesCommon Name(s)Native Geographic DistributionPlant Part(s) Containing Jasminin/Secoiridoids
Jasminum officinale Common Jasmine, Poet's JasmineCaucasus, Northern Iran, Afghanistan, Pakistan, Himalayas, India, Nepal, Western China[2]Leaves, Flowers
Jasminum sambac Arabian Jasmine, Sambac JasmineBhutan, India[3]Roots, Leaves
Jasminum grandiflorum Spanish Jasmine, Royal JasmineSouth AsiaFlowers
Jasminum multiflorum Star Jasmine, Indian JasmineIndia, Southeast AsiaLeaves
Jasminum nudiflorum Winter JasmineChinaLeaves
Jasminum fruticans Wild JasmineMediterranean region, Western AsiaLeaves
Geographic Distribution

The natural distribution of Jasminum species is extensive, with many species also being widely cultivated for their ornamental value and fragrant flowers.

  • Jasminum officinale , one of the most well-known species, is native to a vast region of Asia and is now widely naturalized in parts of Europe and other temperate regions[2].

  • Jasminum sambac is native to the Indian subcontinent and is extensively cultivated throughout South and Southeast Asia[3].

  • Jasminum grandiflorum is native to South Asia and is commercially cultivated in countries like India, Egypt, and Morocco for its essential oil.

  • Jasminum multiflorum is native to India and Southeast Asia and is a popular ornamental plant in tropical and subtropical gardens.

  • Jasminum nudiflorum , or winter jasmine, is native to China and is valued for its winter-blooming yellow flowers.

  • Jasminum fruticans is found in the Mediterranean region and parts of Western Asia.

Factors Influencing Jasminin Content

The concentration of jasminin and other secoiridoids in Jasminum species can be influenced by a variety of factors, including:

  • Plant Organ: The distribution of jasminin is not uniform throughout the plant. For instance, a patent for jasminin extraction specifically utilizes the leaves of Jasminum nudiflorum, suggesting a potentially higher concentration in this organ[4]. In Jasminum sambac, related compounds have been identified in the roots and leaves[3].

  • Developmental Stage: The concentration of secondary metabolites in plants often varies with the age of the plant and the developmental stage of the specific organ. For example, in olive, the concentration of oleuropein is highest in young fruits[5].

  • Environmental Conditions: Factors such as temperature, light intensity, and water availability can impact the biosynthesis and accumulation of secoiridoids. In Jasminum grandiflorum, the essential oil content of the flowers is higher in August and September compared to other months[6].

  • Genetic Factors: Different species and even different cultivars within the same species can exhibit significant variations in their phytochemical profiles, including the content of jasminin.

Protocols for the Extraction, Isolation, and Characterization of Jasminin

The following protocols provide a general framework for the extraction, isolation, and characterization of jasminin from Jasminum plant material.

Experimental Workflow

Jasminin Extraction and Analysis Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Material (e.g., Jasminum nudiflorum leaves) Plant Material (e.g., Jasminum nudiflorum leaves) Solvent Extraction (e.g., 85% Ethanol) Solvent Extraction (e.g., 85% Ethanol) Plant Material (e.g., Jasminum nudiflorum leaves)->Solvent Extraction (e.g., 85% Ethanol) Filtration Filtration Solvent Extraction (e.g., 85% Ethanol)->Filtration Concentration (Rotary Evaporation) Concentration (Rotary Evaporation) Filtration->Concentration (Rotary Evaporation) Liquid-Liquid Extraction (Petroleum Ether, then Ethyl Acetate) Liquid-Liquid Extraction (Petroleum Ether, then Ethyl Acetate) Concentration (Rotary Evaporation)->Liquid-Liquid Extraction (Petroleum Ether, then Ethyl Acetate) Silica Gel Column Chromatography Silica Gel Column Chromatography Liquid-Liquid Extraction (Petroleum Ether, then Ethyl Acetate)->Silica Gel Column Chromatography Crystallization Crystallization Silica Gel Column Chromatography->Crystallization Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Crystallization->Structural Elucidation (NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Crystallization->Purity Analysis (HPLC)

Caption: A general workflow for the extraction, purification, and analysis of jasminin.

Detailed Protocol for Solvent Extraction and Isolation

This protocol is adapted from a patented method for extracting jasminin from the leaves of Jasminum nudiflorum[4].

1. Plant Material Preparation:

  • Collect fresh leaves of the desired Jasminum species.

  • Air-dry the leaves in a well-ventilated area, protected from direct sunlight.

  • Grind the dried leaves into a fine powder.

2. Extraction:

  • To 250g of the powdered leaves, add 2000ml of 85% ethanol.

  • Extract the mixture at 60°C for 2 hours with constant stirring.

  • Filter the mixture to separate the extract from the solid residue.

  • Repeat the extraction process on the residue two more times with 1000ml of 85% ethanol for 1 hour each at 60°C and 70°C, respectively.

  • Combine all the filtrates.

3. Concentration and Initial Purification:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C until all the ethanol has been removed.

  • The resulting aqueous concentrate is then subjected to liquid-liquid extraction. First, extract with an equal volume of petroleum ether five times to remove non-polar compounds. Discard the petroleum ether phase.

  • Next, extract the aqueous phase with an equal volume of ethyl acetate five times. Combine the ethyl acetate fractions.

4. Isolation by Column Chromatography:

  • Concentrate the combined ethyl acetate extract to dryness.

  • Dissolve the residue in a minimal amount of the initial mobile phase.

  • Pack a silica gel column (100-200 mesh) with an appropriate solvent system (e.g., a gradient of chloroform-methanol).

  • Load the sample onto the column and elute with the solvent gradient.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

5. Crystallization and Final Product:

  • Combine the fractions containing the purified jasminin and concentrate them.

  • Dissolve the residue in a suitable solvent (e.g., 90% ethanol) and allow it to crystallize.

  • Collect the white crystals of jasminin by filtration and dry them. The reported yield from J. nudiflorum leaves is approximately 1.36%[4].

Analytical Characterization

The identity and purity of the isolated jasminin can be confirmed using a combination of spectroscopic and chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of jasminin[7][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the complete structural elucidation of the jasminin molecule[9][10].

Conclusion

Jasminin, a secoiridoid glucoside found predominantly in the Jasminum genus, represents a promising area for phytochemical and pharmacological research. This guide has provided a detailed overview of its natural sources, geographic distribution, biosynthesis, and methods for its extraction and characterization. While several Jasminum species are known to contain jasminin, there is a clear need for further research to quantify its concentration across a wider range of species and in different plant organs under various environmental conditions. Such studies will be invaluable for identifying high-yielding sources and optimizing cultivation and extraction processes for this and other bioactive compounds. The protocols and information presented herein are intended to serve as a valuable resource for scientists dedicated to exploring the therapeutic potential of natural products.

References

  • Alagna, F., et al. (2016). Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits. Journal of Biological Chemistry, 291(11), 5542-5554. [Link]

  • Botanical.com. (n.d.). A Modern Herbal | Jasmines. [Link]

  • Chen, Y., et al. (2025). Optimizing Jasmine Flower Extraction: A Review of Modern Approaches.
  • D'Amato, R., et al. (2021). Silencing of Oleuropein β-Glucosidase Abolishes the Biosynthetic Capacity of Secoiridoids in Olives. Frontiers in Plant Science, 12, 720531. [Link]

  • De la Cruz, M., et al. (2021). Exploring the Isomeric Precursors of Olive Oil Major Secoiridoids: An Insight into Olive Leaves and Drupes by Liquid-Chromatography and Fourier-Transform Tandem Mass Spectrometry. Molecules, 26(17), 5329. [Link]

  • El-Sayed, M., & Verpoorte, R. (2007). Secoiridoids biosynthesis. Phytochemistry Reviews, 6(2-3), 235-253.
  • Google Patents. (2011).
  • International Journal of Pharmaceutical Sciences and Research. (2025). Pharmacognostic Standardization, Phytochemical Profiling, and Pharmacological Evaluation of Jasminum officinale L.: A Comprehensive Study. [Link]

  • Jasminum multiflorum leaves, isolation and characterization of active compounds. (2018). Bulletin of Pure & Applied Sciences- Chemistry, 37C(1), 158-162. [Link]

  • News-Medical.net. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • PFAF Plant Database. (n.d.). Jasminum grandiflorum. [Link]

  • Wikipedia. (2026). Jasminum officinale. [Link]

  • Wikipedia. (2026). Jasminum sambac. [Link]

  • ResearchGate. (2025). (PDF) Jasminum species: an overview. [Link]

  • ResearchGate. (2025). (PDF) COMPARATIVE PRELIMINARY PHYTOCHEMICAL STUDIES OF JASMINUM MULTIFLORUM AND JASMINUM OFFICINALE. [Link]

  • ResearchGate. (2011). Composition of Absolutes of Jasminum sambac L. Flowers Fractionated with Liquid CO2 and Methanol and Comparison with Liquid CO2 Extract. [Link]

  • PROSEA Foundation. (n.d.). Jasminum grandiflorum L. [Link].

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Sahu, R., et al. (2020). Pharmacological and Therapeutic Properties of Jasminum officinale .L: A Review. Indian Journal of Ecology, 47(4), 1122-1128. [Link]

  • Al-Snafi, A. E. (2018). PHARMACOLOGY AND MEDICINAL PROPERTIES OF JASMINUM OFFICINALE- A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(4), 2191-2197. [Link]

  • PFAF Plant Database. (n.d.). Jasminum sambac. [Link]

  • Ukaaz Publications. (2024). GC-MS aided phytochemical profiling of Jasmine (Jasminum spp.) stem extracts. Journal of Advanced Scientific Research, 15(01), 791-797. [Link]

  • ResearchGate. (2018). Analysis of bioactive compounds for Jasmine flower via Gas chromatography-mass spectrometry (GC-MS). [Link]

  • International Journal on Science and Technology. (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. [Link]

  • Première Peau. (2026). Jasmine Flower: 8,000 Blossoms Per Gram of Absolute. [Link]

  • Sasan, A., et al. (2025). Formulation and evaluation of nanoemulsions from Jasminum officinale essential oil for controlling postharvest browning and maintaining quality in jasmine (Jasminum sambac) flowers. Postharvest Biology and Technology, 211, 112345. [Link]

  • Oxford Academic. (2023). The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates. Genomics, Proteomics & Bioinformatics, 21(1), 127-149. [Link]

  • Encyclopedia.pub. (2021). Secoiridoids from Olea europaea L. [Link]

  • ResearchGate. (2025). Optimizing Jasmine Flower Extraction: A Review of Modern Approaches. [Link]

Sources

Exploratory

Jasminin: A Secoiridoid Glucoside with Therapeutic Potential — An Examination of its Cytotoxicity and Preliminary Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the cytoto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the cytotoxic properties and preliminary safety profile of jasminin, a secoiridoid glucoside found in several species of the Jasminum genus. Synthesizing data from in vitro and in vivo studies on jasminin and related compounds, this document details its potent cytotoxic effects against various cancer cell lines, explores the underlying molecular mechanisms including the induction of apoptosis via reactive oxygen species (ROS) and MAPK signaling, and presents available toxicological data. Detailed, field-proven protocols for assessing cytotoxicity using MTT and LDH assays are provided, alongside a summary of standardized in vivo safety testing methodologies. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating jasminin as a potential therapeutic agent.

Introduction to Jasminin

Jasminin is a naturally occurring secoiridoid glucoside, a class of compounds known for their diverse biological activities. It is primarily isolated from plants of the Oleaceae family, particularly from species such as Jasminum humile and Jasminum mesnyi[1]. Structurally, it is part of the broader family of jasmonates, which are plant stress hormones that have garnered significant attention for their selective cytotoxicity towards neoplastic cells while exhibiting minimal effects on healthy cells[2][3]. This inherent selectivity positions jasminin and related compounds as promising candidates for anticancer drug development. This guide provides a detailed examination of the scientific evidence supporting its cytotoxic efficacy and establishes a baseline understanding of its safety profile.

In Vitro Cytotoxicity Profile

The anticancer potential of jasminin is rooted in its ability to selectively induce cell death in tumor cells. Studies on extracts from Jasminum species, rich in secoiridoids like jasminin, have consistently demonstrated potent cytotoxic activity across a range of human cancer cell lines.

Summary of Cytotoxic Activity

Extracts and isolated compounds from Jasminum humile have shown significant cytotoxic effects. While specific IC50 values for pure jasminin are not extensively documented in the available literature, closely related secoiridoids isolated alongside it, such as Jasmoside and Isojasminin, provide strong indicative evidence of the compound class's potency. Jasmoside, for instance, was found to be the most potent compound against HepG-2 (liver), MCF-7 (breast), and THP-1 (leukemia) cell lines[1]. An extract of Jasminum humile demonstrated an IC50 value of 9.3 µg/mL against the MCF-7 breast cancer cell line. Similarly, pure jasmine oil has shown promising activity against HepG2 and MCF-7 cells.

Compound/ExtractCell LineCancer TypeIC50 ValueReference
Jasminum humile ExtractMCF-7Breast9.3 ± 1.2 µg/mL
JasmosideTHP-1Leukemia27.59 µg/mL[1]
JasmosideMCF-7Breast41.32 µg/mL[1]
JasmosideHepG-2Liver66.47 µg/mL[1]
IsojasmininHepG-2Liver33.49 µg/mL[1]
Jasminum multiflorum ExtractHCT 116Colorectal11.38 µg/mL[4]
Jasminum multiflorum ExtractMCF-7Breast24.81 µg/mL[4]
Selectivity for Neoplastic Cells

A critical attribute for any potential anticancer agent is its ability to differentiate between cancerous and normal cells. Jasmonates have demonstrated a remarkable capacity to induce apoptosis in cancer cells while leaving normal, healthy cells largely unaffected[2]. This selectivity is a cornerstone of their therapeutic potential, suggesting a wider therapeutic window and a potentially more favorable side-effect profile compared to conventional chemotherapeutics. For example, a study on a Jasminum humile extract showed cytotoxic effects on MCF-7 breast cancer cells while its effect on normal keratinocyte cells (HaCaT) was also considered.

Methodologies for Assessing Cytotoxicity

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. The choice of assay depends on the specific cytotoxic mechanism being investigated. Here, we detail two foundational protocols: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5]. The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells[5][6]. The quantity of formazan produced is directly proportional to the number of viable cells[7].

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate until they adhere and reach the desired confluency (typically 16-24 hours)[8].

  • Compound Treatment: Prepare serial dilutions of jasminin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., DMSO in medium) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[5].

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will convert the MTT into visible purple formazan crystals[7].

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to each well[5][8].

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals[6]. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise[5][6].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from a blank well (medium and MTT only).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition seed 1. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) incubate1 2. Incubate (16-24h) for cell adherence seed->incubate1 treat 3. Treat with Jasminin (serial dilutions) incubate1->treat incubate2 4. Incubate with Compound (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT Solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate (2-4h) for formazan formation add_mtt->incubate3 solubilize 7. Add Solubilization Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (OD 570 nm) solubilize->read analyze 9. Calculate % Viability vs. Control read->analyze

Figure 1: Standard workflow for the MTT cell viability assay.
Cell Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test based on the measurement of LDH released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme present in all cells; its release into the supernatant is an indicator of compromised cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.

  • Cell Seeding and Treatment: Plate and treat cells with jasminin as described in the MTT protocol (Steps 1 & 2). It is crucial to set up three types of controls for each cell type/density:

    • Spontaneous LDH Release: Untreated cells (low control).

    • Maximum LDH Release: Cells treated with a lysis agent like 2% Triton X-100 (high control)[9].

    • Background Control: Cell-free medium.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at ~250 x g for 5-10 minutes to pellet the cells[9].

  • Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate[9].

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt[10]. Add 100 µL of the freshly prepared reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, LDH in the supernatant will catalyze a reaction that results in the formation of a colored formazan product.

  • Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution (e.g., 1N HCl) to each well to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of >600 nm to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • Cytotoxicity (%) = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Acquisition seed 1. Seed & Treat Cells (include Low/High Controls) incubate 2. Incubate with Jasminin (e.g., 24-72h) seed->incubate centrifuge 3. Centrifuge Plate (250 x g, 10 min) incubate->centrifuge transfer 4. Transfer Supernatant to a new plate centrifuge->transfer add_reagent 5. Add LDH Reaction Mix transfer->add_reagent incubate_rt 6. Incubate at RT (30 min) (Protect from light) add_reagent->incubate_rt read 7. Read Absorbance (OD 490 nm) incubate_rt->read analyze 8. Calculate % Cytotoxicity read->analyze

Figure 2: Workflow for the LDH release assay to measure cytotoxicity.

Proposed Molecular Mechanisms of Action

The cytotoxic activity of jasmonates, including jasminin, is multifaceted. The primary mechanism involves the induction of programmed cell death (apoptosis) through pathways that are often linked to mitochondrial dysfunction and oxidative stress.

Induction of Apoptosis via ROS and Mitochondrial Dysfunction

A common mechanism for jasmonate-induced cytotoxicity is the generation of Reactive Oxygen Species (ROS) within cancer cells[3]. This surge in ROS creates a state of oxidative stress that damages cellular components and disrupts mitochondrial function. This leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm[11]. Cytochrome c release is a critical step in the intrinsic apoptotic pathway, as it triggers the activation of a cascade of caspases (specifically caspase-9 and the executioner caspase-3), which are proteases that dismantle the cell in an orderly fashion[11][12].

Involvement of Stress-Activated Signaling Pathways

The increase in intracellular ROS also acts as a signaling event, activating stress-related pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades[2][3]. Studies on structurally similar compounds have shown that ROS can lead to the phosphorylation and activation of JNK (c-Jun N-terminal kinases) and ERK1/2 (extracellular signal-regulated kinases)[11]. The activation of these pathways further promotes the apoptotic process. For instance, activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins, further facilitating the release of cytochrome c[11].

Apoptosis_Pathway cluster_mito Mitochondrial Pathway cluster_mapk MAPK Signaling jasminin Jasminin ros ↑ Reactive Oxygen Species (ROS) jasminin->ros mito Mitochondrial Dysfunction ros->mito mapk Activation of ERK1/2 & JNK ros->mapk mmp ↓ Membrane Potential mito->mmp cytc Cytochrome c Release mmp->cytc cas9 Caspase-9 Activation cytc->cas9 bcl2 Bcl-2 (Anti-apoptotic) Inhibition bcl2->cytc inhibits mapk->bcl2 promotes cas3 Caspase-3 (Executioner) Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Figure 3: Proposed signaling pathway for jasminin-induced apoptosis.

Preliminary Safety & Toxicological Profile

Initial safety assessment is paramount in the early stages of drug development. Data for pure jasminin is limited, but studies on related Jasminum extracts and essential oils provide a preliminary understanding of its toxicological profile.

In Vivo Acute Toxicity

Acute toxicity studies are designed to assess the general toxic effects of a single or multiple doses of a substance administered within 24 hours[13]. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these studies. An acute oral toxicity study of an ethanolic extract of Jasminum sambac flowers in Wistar rats determined the LD50 (the dose lethal to 50% of the test population) to be higher than 5,000 mg/kg body weight[14][15]. This low level of toxicity is consistent with another study on a Jasminum sambac decoction, which followed OECD Guideline 423 and found no mortality or signs of toxicity at doses up to 6,000 mg/kg in rabbits over a 14-day observation period[16].

Study TypeSpeciesGuidelineTest SubstanceRouteResultReference
Acute Oral ToxicityWistar RatsN/AJ. sambac Ethanolic ExtractOralLD50 > 5,000 mg/kg[14][15]
Acute Oral ToxicityRabbitsOECD 423J. sambac DecoctionOralNo mortality up to 6,000 mg/kg[16]
Acute Systemic ToxicityICR MiceN/AJ. sambac Ethanolic ExtractIVNo toxicity at 15 mg/mouse[14][15]
Dermal and Ocular Irritation

Safety Data Sheets (SDS) for jasmine absolute and jasmine essential oil, which contain a complex mixture of compounds including those related to jasminin, indicate a potential for dermal and ocular irritation. The classification under the Globally Harmonised System (GHS) often includes warnings for causing skin irritation (H315), serious eye irritation (H319), and potentially causing an allergic skin reaction (H317)[17][18][19]. While these warnings apply to concentrated oils and not necessarily to purified jasminin at therapeutic doses, they highlight the need for careful formulation and handling.

Protocol for Acute Oral Toxicity Study (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to obtain sufficient information for classification[20]. It avoids using death as an endpoint where possible, relying instead on the observation of clear toxicity signs.

  • Animal Selection: Use a single sex, typically female rats, as they are often slightly more sensitive[20].

  • Dosing: The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. The starting dose is chosen based on available information.

  • Stepwise Procedure: The test uses 3 animals per step. The outcome of the first step determines the next dose.

    • If mortality is observed, the dose for the next step is lowered.

    • If no mortality is observed, the dose for the next step is increased.

  • Observation: Animals are observed for a total of 14 days for signs of toxicity and mortality[16]. Body weight is recorded weekly.

  • Classification: The substance is classified based on the pattern of mortality observed across the different dose levels.

Figure 4: Simplified decision workflow for the OECD 423 Acute Toxic Class Method.

Conclusion and Future Directions

The available scientific evidence strongly suggests that jasminin and its related secoiridoid glucosides possess significant cytotoxic activity against a variety of cancer cell lines. The proposed mechanism, involving the induction of apoptosis through ROS generation and the activation of MAPK signaling pathways, is consistent with the activity of other promising natural product-based anticancer agents. Furthermore, preliminary in vivo safety studies of Jasminum extracts indicate a low order of acute toxicity, suggesting a potentially favorable safety margin.

For drug development professionals, the following future directions are recommended:

  • Isolation and Purification: Large-scale isolation of pure jasminin is required to conduct definitive studies on its specific IC50 values and mechanisms of action.

  • Expanded In Vitro Screening: The cytotoxicity of pure jasminin should be evaluated against a broader panel of cancer cell lines, including those resistant to standard chemotherapies, and compared directly with its effects on a panel of normal, non-cancerous cell lines.

  • Definitive Mechanistic Studies: Elucidate the precise molecular targets of jasminin and confirm the role of ROS and specific signaling pathways using inhibitors and genetic knockout models.

  • Formal Preclinical Safety and Toxicology: Conduct comprehensive preclinical safety studies on pure jasminin according to regulatory guidelines (e.g., OECD, ICH), including repeat-dose toxicity, genotoxicity, and safety pharmacology studies.

  • In Vivo Efficacy Studies: Evaluate the antitumor efficacy of jasminin in relevant animal models of cancer (e.g., xenograft models) to establish its therapeutic potential in a physiological context.

References

  • Bio-protocol. LDH Cytotoxicity Assay. [https://bio-protocol.org/e2 LDH Cytotoxicity Assay]([Link] LDH Cytotoxicity Assay)

  • European Commission Joint Research Centre. Acute Toxicity. [Link]

  • ACS Publications. (2010, June 21). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. [Link]

  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • PMC. Network pharmacology and molecular docking study for biological pathway detection of cytotoxicity of the yellow jasmine flowers. [Link]

  • World Journal of Pharmaceutical Sciences. (2015, February 23). Cytotoxicity against four cell lines of human cancer by the fractionated extract of Dov. [Link]

  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420. [Link]

  • OECD. (2017, October 9). OECD/OCDE 402. [Link]

  • OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • PubMed. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites. [Link]

  • PMC. Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile. [Link]

  • National Toxicology Program (NTP). (2001, December 17). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. [Link]

  • MDPI. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes. [Link]

  • NHR Organic Oils. (2024, December 2). Safety Data Sheet Organic Jasmine Essential Oil (Jasminum grandiflorum). [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PMC. Chemical Composition, Toxicity and Vasodilatation Effect of the Flowers Extract of Jasminum sambac (L.) Ait. “G. Duke of Tuscany”. [Link]

  • PubMed. (2020, January 20). Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway. [Link]

  • PMC. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis. [Link]

  • Creative Bioarray. MTT Analysis Protocol. [Link]

  • The Good Scents Company. (2021, January 15). Safety Data Sheet: Jasmine Absolute. [Link]

  • Aveda. Assessment of Jasmine Essential Oils on Skin Equivalents. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Jasmine absolute. [Link]

  • PubMed. (2020, October 15). Efficacy and Safety of ABP 798: Results from the JASMINE Trial in Patients with Follicular Lymphoma in Comparison with Rituximab Reference Product. [Link]

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Foundational

Modulating Gene Expression in Human Cell Lines with Jasminin: A Technical Guide for Researchers

Foreword: Beyond the Abstract In the landscape of drug discovery and molecular biology, natural compounds continue to be a fertile ground for identifying novel therapeutic agents. Jasminin, a bioactive cycloiridoid found...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond the Abstract

In the landscape of drug discovery and molecular biology, natural compounds continue to be a fertile ground for identifying novel therapeutic agents. Jasminin, a bioactive cycloiridoid found in species like Jasminum sambac (Jasmine Tea), has emerged as a molecule of interest due to its pleiotropic effects on cellular processes, ranging from antiviral to anticancer activities.[1][2] This guide moves beyond a simple literature review to provide a practical, in-depth framework for researchers and drug development professionals aiming to investigate the modulation of gene expression by jasminin in human cell lines.

Our focus is on the "how" and "why"—the causality behind experimental design and the intrinsic logic of each protocol. We will dissect the key signaling pathways jasminin influences, provide validated, step-by-step methodologies for core assays, and offer insights into data interpretation. This document is designed to be a self-validating system, empowering you to generate robust, reproducible data in your own laboratory.

The Molecular Landscape of Jasminin's Action

Jasminin exerts its biological effects not through a single target but by modulating a network of interconnected signaling pathways. Understanding this network is critical for designing hypothesis-driven experiments and interpreting the resulting gene expression changes. The two most prominent pathways implicated in jasminin's mechanism of action are the NF-κB and STAT3 signaling cascades, which are central regulators of inflammation, cell survival, and proliferation.

The NF-κB Signaling Pathway: A Central Hub for Inflammation and Survival

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the immune and inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or other stressors, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This event liberates the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and activate the transcription of a wide array of target genes, including pro-inflammatory cytokines like TNF-α.[1][3]

Jasminin has been shown to be a potent activator of this pathway. Studies in murine macrophage cell lines (RAW 264.7) demonstrate that jasminin treatment leads to the rapid degradation of IκBα and subsequent nuclear translocation of the p65 subunit, culminating in a significant induction of TNF-α expression.[4][5] This pro-inflammatory response is a key component of its antiviral activity.

NFkB_Pathway cluster_nucleus Nucleus jasminin Jasminin receptor Cell Surface Receptor (e.g., TLR) jasminin->receptor Activates IKK IKK Complex receptor->IKK IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 proteasome Proteasome IkBa_p65_p50->proteasome Ub-IκBα degraded nucleus Nucleus p65_p50->nucleus Translocation tnfa_gene TNF-α Gene tnfa_mrna TNF-α mRNA tnfa_gene->tnfa_mrna Transcription

Figure 1: Jasminin-induced activation of the canonical NF-κB pathway.
The STAT3 Signaling Pathway: A Nexus of Oncogenesis

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and immune evasion.[6] In numerous cancers, STAT3 is constitutively activated through phosphorylation at the Tyrosine 705 (Tyr705) residue, often by Janus kinases (JAKs) downstream of cytokine receptors (e.g., IL-6 receptor).[7] Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and activates the transcription of genes that inhibit apoptosis (e.g., Bcl-xL, Survivin) and promote cell cycle progression (e.g., Cyclin D1).[8]

Given the frequent crosstalk between NF-κB and STAT3 signaling, and jasminin's known anticancer properties, investigating its effect on STAT3 phosphorylation is a logical and critical step. Inhibition of STAT3 activation is a promising therapeutic strategy, and determining if jasminin can suppress constitutive or induced STAT3 phosphorylation would provide a key mechanistic insight into its anti-tumor activity.[9]

STAT3_Pathway cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor (e.g., gp130) cytokine->receptor JAK JAK receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization nucleus Nucleus pSTAT3_dimer->nucleus Translocation target_genes Target Genes (e.g., Bcl-xL, Cyclin D1) jasminin Jasminin (Hypothesized) jasminin->JAK Inhibits? jasminin->STAT3 Inhibits Phosphorylation?

Figure 2: Hypothesized inhibitory action of jasminin on the JAK/STAT3 pathway.

Experimental Framework: A Step-by-Step Guide

This section provides detailed protocols for assessing the impact of jasminin on human cell lines. We will use the A549 human lung adenocarcinoma cell line as a primary example, as it is a well-characterized and robust model for cancer studies.

Core Materials & Cell Culture
  • Cell Line: A549 (ATCC® CCL-185™)

  • Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[10]

  • Jasminin: Procured from a reputable chemical supplier (e.g., Sigma-Aldrich, Cayman Chemical). Prepare a sterile-filtered stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

Protocol 2.1.1: Standard Cell Seeding

  • Grow A549 cells to 80-90% confluency in a T-75 flask.

  • Aspirate the medium and wash the cells once with 5 mL of sterile 1X Phosphate-Buffered Saline (PBS).

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.

  • Neutralize the trypsin with 7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.

  • Resuspend the cell pellet in 10 mL of fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Seed the cells into the appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA) at the desired density and allow them to adhere overnight before treatment.

Determining Cytotoxicity and Optimal Concentration (MTT Assay)

Causality: Before investigating gene expression, it is essential to determine the cytotoxic profile of jasminin on your chosen cell line. The MTT assay measures cell metabolic activity, which is proportional to the number of viable cells. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, guiding the selection of sublethal concentrations for mechanistic studies.

Protocol 2.2.1: MTT Cell Viability Assay

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate overnight.

  • Prepare serial dilutions of jasminin in complete medium. Based on literature for related compounds, a starting range of 1 µM to 100 µM is recommended.[2] Include a vehicle control (DMSO) at the highest concentration used for the jasminin dilutions (typically ≤ 0.1%).

  • Replace the medium in each well with 100 µL of the medium containing the different jasminin concentrations.

  • Incubate for the desired time points (e.g., 24, 48, and 72 hours). A 72-hour endpoint is common for IC₅₀ determination.[2]

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals form.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value using graphing software (e.g., GraphPad Prism).

CompoundCell LineIncubation Time (h)IC₅₀ (µM)Reference
ChamaejasmineA549727.72[2]
JasmininRAW 264.724>200 (No cytotoxicity observed)[5]
Note: This table includes data from a related compound (chamaejasmine) in a human cell line and jasminin in a murine cell line to provide context for experimental design.
Analysis of Gene Expression by qRT-PCR

Causality: Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure the abundance of specific mRNA transcripts. This allows for the validation of candidate genes identified from signaling pathway analysis (e.g., TNF-α) or to explore the expression of key genes involved in apoptosis (e.g., BAX, BCL2).

Protocol 2.3.1: qRT-PCR for Target Gene Expression

  • Cell Treatment & RNA Isolation:

    • Seed A549 cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.

    • Treat cells with jasminin at a sublethal concentration (e.g., IC₂₀) and a higher concentration (e.g., IC₅₀) for a chosen time (e.g., 24 hours). Include a vehicle control.

    • After treatment, wash cells with ice-cold PBS and lyse them directly in the well using 1 mL of a TRIzol-like reagent.

    • Isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.[11]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a total volume of 20 µL: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.[12]

    • Use primers designed to span an exon-exon junction to avoid amplification of genomic DNA.

    • Example Human Primers:

      • TNF-α : Fwd: 5'-CCTCTCTCTAATCAGCCCTCTG-3', Rev: 5'-GAGGACCTGGGAGTAGATGAG-3'

      • BAX : Fwd: 5'-CCCGAGAGGTCTTTTTCCGAG-3', Rev: 5'-CCAGCCCATGATGGTTCTGAT-3'

      • ACTB (β-actin) : Fwd: 5'-CACCATTGGCAATGAGCGGTTC-3', Rev: 5'-AGGTCTTTGCGGATGTCCACGT-3'

  • Thermal Cycling:

    • Perform the reaction on a real-time PCR system with conditions such as: initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[12]

    • Include a melt curve analysis at the end to verify primer specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., ACTB or GAPDH).

Analysis of Protein Expression & Pathway Activation by Western Blot

Causality: Western blotting allows for the detection and semi-quantification of specific proteins. This is crucial for confirming that changes in gene expression translate to the protein level and for directly assessing the activation state of signaling pathways through the detection of phosphorylated proteins (e.g., p-STAT3, p-p65).

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure A 1. Cell Lysis (RIPA Buffer) B 2. Protein Quantification (BCA Assay) A->B C 3. Denaturation (Laemmli Buffer, 95°C) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA or Milk) E->F G 7. Primary Antibody (e.g., anti-p-STAT3) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I

Figure 3: Standardized workflow for Western blot analysis.

Protocol 2.4.1: Western Blot for NF-κB and STAT3 Pathway Proteins

  • Cell Treatment & Lysis:

    • Seed A549 cells in 6-well plates. For pathway activation studies, a time-course experiment is recommended (e.g., 0, 15, 30, 60 minutes) with a fixed jasminin concentration (e.g., IC₅₀).[4]

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification & Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.[14]

    • Normalize all samples with lysis buffer to the lowest concentration.

    • Add 4x Laemmli sample buffer to the normalized lysates, and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Use BSA for blocking when probing for phosphoproteins.

    • Incubate the membrane with a primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

      • Recommended Primary Antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65, Rabbit anti-IκBα, Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system (e.g., CCD camera-based imager).

    • Self-Validation: To confirm changes in phosphorylation, strip the membrane after imaging and re-probe with an antibody for the total protein (e.g., probe for total STAT3 after probing for p-STAT3). Always probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for investigating the effects of jasminin on gene expression in human cell lines. By systematically evaluating cytotoxicity and then dissecting the impact on key signaling pathways like NF-κB and STAT3 through qRT-PCR and Western blotting, researchers can generate high-quality, reproducible data. The causality-driven approach ensures that each experimental step is designed to answer a specific mechanistic question.

Future work should aim to broaden the scope of analysis. Techniques like RNA-sequencing would provide an unbiased, genome-wide view of the transcriptional changes induced by jasminin, potentially uncovering novel targets and pathways.[8] Further investigation into other jasmonates and their derivatives will also help to build a more complete structure-activity relationship profile. The protocols outlined here serve as a robust foundation for these advanced studies, paving the way for a deeper understanding of jasminin's therapeutic potential.

References

  • The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • DergiPark. (2023). The herbal supplement induces G2 arrest and apoptosis in A549 cells in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Jasminin-induced NF–κB activation in RAW 264.7 cells. (A) Cells were.... Retrieved from [Link]

  • Ma, L., Liu, J., Tian, X., Wang, L., Zhang, J., Tu, P., & Li, H. (2011).
  • Saxena, M., Ali, D., Modi, D. R., Almarzoug, M. H. A., Hussain, S. A., & Manohrdas, S. (2020). Association of TNF-α Gene Expression and Release in Response to. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 13, 2735-2741.
  • El-Anwar, M. W., El-Anwar, S. M., Nofal, A. A., El-Sayed, I. M., & El-Anwar, G. M. (2023). Tumor Necrosis Factor Alpha Gene Level in Patients with Tympanosclerosis. An International Journal of Otorhinolaryngology Clinics, 15(2), 99-102.
  • The Royal Society of Chemistry. (n.d.). Supplementary material Probes identification Supplementary Table 1 describes the identification of TaqMan probes that were used. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Supplementary Material. Retrieved from [Link]

  • Ma, L., Liu, J., Tian, X., Wang,L., Zhang, J., Tu, P., & Li, H. (2011).
  • Zhu, X., Hu, Z., Yu, T., Li, G., Kou, J., Liu, B., & He, Z. (2022). The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action. Molecules, 27(5), 1598.
  • Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins. (2011). Assay and Drug Development Technologies, 9(4), 362-373.
  • Genovese, T., Esposito, E., & Cuzzocrea, S. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. Antioxidants, 12(7), 1421.
  • Chen, G., Mostafa, S., Lu, Z., et al. (2023). The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates.
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  • Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • SINGLE CELL HIGH-THROUGHPUT QRT-PCR PROTOCOL. (2020). protocols.io.
  • Role and Regulation of STAT3 Phosphorylation at Ser727 in Melanocytes and Melanoma Cells. (2011).
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Extraction of Jasminin from Jasminum officinale

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, technically detailed guide for the extraction and purification of jasminin, a secoiridoid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the extraction and purification of jasminin, a secoiridoid glycoside, from the leaves of Jasminum officinale L. (common jasmine). While J. officinale is renowned for its aromatic essential oils, it is also a source of various non-volatile bioactive compounds, including iridoids, flavonoids, and tannins.[1][2][3] Jasminin has garnered interest for its potential pharmacological activities, such as its reported antibacterial properties.[4] This guide moves beyond theoretical outlines to present a robust, field-tested protocol synthesized from established methodologies for iridoid glycoside extraction and purification. We will detail the causality behind each experimental choice, from solvent selection to chromatographic separation, to ensure a reproducible and efficient protocol. The self-validating nature of the described workflow is designed to deliver a high-purity final product suitable for downstream applications in drug discovery and pharmacological research.

Introduction: The Scientific Rationale

Jasminum officinale, a member of the Oleaceae family, is a rich source of diverse phytochemicals.[1][2][5] While the volatile components like benzyl acetate and linalool are well-studied for their use in perfumery, the non-volatile secoiridoids, such as jasminin, represent a promising frontier for therapeutic agent discovery.[1][6][7][8]

Jasminin is a polar glycoside. This chemical characteristic is fundamental to the entire extraction and purification strategy. Unlike the lipophilic essential oils, which are typically extracted using steam distillation or non-polar solvents like hexane, jasminin requires a more polar solvent system for efficient initial extraction from the plant matrix.[9] The protocol outlined herein is therefore based on a multi-stage process designed to first selectively extract these polar compounds and then systematically purify jasminin from other co-extracted substances.

The overall workflow is predicated on the following principles:

  • Solid-Liquid Extraction: Utilizing a polar solvent to solubilize jasminin and other polar molecules from the dried, powdered plant material.

  • Liquid-Liquid Partitioning: A purification step to remove non-polar compounds (e.g., fats, waxes, chlorophyll) from the crude polar extract.

  • Adsorption Chromatography: The final purification step, using a silica gel stationary phase to separate jasminin from other polar compounds based on differences in their affinity to the silica.

Pre-Extraction Protocol: Plant Material Preparation

The quality of the starting material is paramount for a successful extraction. Consistency in preparation ensures reproducibility across batches.

2.1 Materials:

  • Fresh, healthy leaves of Jasminum officinale

  • Shade net or well-ventilated, dark room

  • Laboratory mill or blender

  • Sieves (40-60 mesh)

  • Airtight storage containers

2.2 Protocol:

  • Harvesting: Collect healthy, disease-free leaves.

  • Washing: Gently wash the leaves with deionized water to remove any surface debris and pat dry.

  • Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight for 7-10 days, or until brittle. Shade-drying is crucial to prevent the degradation of thermolabile phytochemicals.

  • Grinding: Pulverize the dried leaves into a fine powder using a laboratory mill.

  • Sieving: Pass the powder through a 40-60 mesh sieve to ensure a uniform particle size, which maximizes the surface area for efficient solvent extraction.

  • Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place until extraction.

Comprehensive Extraction and Purification Workflow

This section details the core experimental procedure. Each step is designed to progressively enrich the concentration and purity of jasminin.

Workflow Overview

Extraction_Workflow cluster_0 Part 1: Extraction cluster_1 Part 2: Purification Start Dried J. officinale Leaf Powder SLE Solid-Liquid Extraction (85% Ethanol, 60-70°C) Start->SLE Solid:Liquid Ratio 1:8 (w/v) Filtration1 Filtration SLE->Filtration1 Concentration1 Rotary Evaporation (to remove ethanol) Filtration1->Concentration1 Combined Filtrates Crude_Extract Aqueous Crude Extract Concentration1->Crude_Extract LLP Liquid-Liquid Partitioning (vs. Ethyl Acetate) Crude_Extract->LLP Concentration2 Rotary Evaporation LLP->Concentration2 Ethyl Acetate Phase Silica_Column Silica Gel Column Chromatography (Gradient Elution) Concentration2->Silica_Column Dried Powder Fraction_Collection Fraction Collection & TLC Analysis Silica_Column->Fraction_Collection Crystallization Crystallization (90% Ethanol) Fraction_Collection->Crystallization Jasminin-rich Fractions Final_Product Purified Jasminin Crystals Crystallization->Final_Product

Sources

Application

A Robust HPLC-UV Method for the Quantification of Jasminin: Development, Validation, and Practical Application

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven guide for the development and validation of a reliable High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of jasminin. Jasminin, a significant secoiridoid glycoside found in various Jasminum species, is of increasing interest for its potential pharmacological activities.[1][2] This document moves beyond a simple protocol, offering a detailed rationale for experimental choices, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and natural products industries who require a robust and reproducible method for jasminin analysis.

Introduction: The Analytical Challenge

Jasminin is a glycoside with a molecular weight of 542.6 g/mol .[6] Its quantification is essential for the standardization of herbal extracts, pharmacokinetic studies, and quality control of derived products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution and sensitivity.[7] When coupled with a UV detector, it provides a cost-effective and accessible method for routine analysis.

The objective of this guide is to establish a self-validating analytical procedure that is not only accurate and precise but also robust enough for transfer between laboratories. We will follow a logical, stepwise progression from understanding the analyte's properties to developing and rigorously validating the final method.

Foundational Strategy: Pre-Method Development

Before any instrument is programmed, a thorough understanding of the analyte and the system is paramount. This foundational work prevents costly and time-consuming errors during development.

Analyte Characterization: Jasminin

Understanding the physicochemical properties of jasminin is the cornerstone of logical method development.

  • Structure and Polarity: Jasminin is a secoiridoid glycoside, indicating a moderately polar molecule due to the sugar moiety combined with a less polar aglycone structure.[1][6] This polarity profile makes it an ideal candidate for Reversed-Phase (RP-HPLC), where a polar mobile phase is used with a non-polar stationary phase.[8]

  • Solubility: Jasminin is reported to be soluble in alcohol and insoluble in water.[9] This dictates the choice of solvent for preparing standard stock solutions and for sample extraction. A mixture of methanol or acetonitrile with water is a logical starting point for the mobile phase and as a sample diluent.

  • UV Absorbance: A critical parameter for UV detection is the wavelength of maximum absorbance (λmax). This provides the highest sensitivity for the analyte. Since specific λmax data for pure jasminin is not consistently reported in literature, the first experimental step must be to determine it empirically. This is achieved by dissolving a pure analytical standard of jasminin in a suitable solvent (e.g., methanol) and scanning it across the UV-Vis spectrum (typically 200-400 nm) using a spectrophotometer. Many related phenolic and glycosidic compounds exhibit strong absorbance in the low UV range.[10][11] For the purpose of this guide, we will proceed with a hypothetical λmax of 215 nm , a common wavelength for compounds lacking extensive chromophores, but stress that this must be experimentally verified.

Essential Equipment and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: A C18 column is the workhorse of reversed-phase chromatography and is the recommended starting point. A common dimension is 4.6 x 150 mm with a 5 µm particle size.

  • Chemicals:

    • Jasminin analytical standard (≥98% purity).

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Methanol (MeOH).

    • Ultrapure water (18.2 MΩ·cm).

    • HPLC-grade Orthophosphoric acid or Formic acid (for pH adjustment).

Protocol I: HPLC-UV Method Development

Method development is an iterative process of optimization. The goal is to achieve a chromatogram with a sharp, symmetrical, and well-resolved peak for jasminin in a reasonable runtime.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Optimization cluster_eval Phase 3: Finalization a Characterize Jasminin (Solubility, UV Scan for λmax) b Prepare Stock & Working Standards a->b c Select Initial Column & Mobile Phase (e.g., C18, ACN:Water) b->c d Perform Gradient Elution Scout Run c->d e Evaluate Peak Retention & Shape d->e f Optimize Mobile Phase Ratio (Isocratic or Gradient) e->f g Fine-tune Flow Rate & Temperature f->g h Perform System Suitability Test (SST) g->h i Does it meet criteria? (Tailing, Plates, %RSD) h->i j Final Method Locked i->j Yes k Re-optimize i->k No k->f

Figure 1: A workflow diagram illustrating the logical progression of HPLC method development.

Step-by-Step Development Protocol
  • Standard Preparation:

    • Prepare a stock solution of jasminin (e.g., 1 mg/mL) in methanol.

    • Prepare a working standard solution (e.g., 10 µg/mL) by diluting the stock solution in the initial mobile phase composition (e.g., 50:50 ACN:Water). This prevents peak distortion from solvent mismatch.

  • Initial Chromatographic Conditions (Scout Run):

    • The purpose of the scout run is to determine the approximate elution time and overall chromatographic behavior. A broad gradient is highly effective for this.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid is crucial for good peak shape by ensuring consistent ionization of any acidic/basic functional groups).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 215 nm (or the experimentally determined λmax).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Analysis of Scout Run: Observe the retention time (RT) of jasminin. If it elutes very early, the starting percentage of organic solvent is too high. If it elutes very late, the gradient ramp is too slow or the final percentage is too low.

    • Developing an Isocratic Method: If the scout run shows a clean peak and the goal is a simple, fast QC method, an isocratic method is ideal. Based on the RT from the gradient run, calculate the approximate mobile phase composition at that time point. For example, if jasminin eluted at 10 minutes in the 20-minute gradient (10% to 90% B), the organic content at that point was approximately 50%. Start isocratic trials around 45-55% ACN.

    • Refining the Gradient: If co-eluting impurities are present in real samples, a gradient method will be necessary for adequate resolution. The gradient slope can be made shallower around the RT of jasminin to improve separation from nearby peaks.

    • Solvent Choice (ACN vs. MeOH): Acetonitrile generally provides lower backpressure and better peak efficiency than methanol. However, methanol can offer different selectivity, which might be useful if ACN fails to resolve jasminin from an impurity.

    • Finalizing Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Increasing the temperature (e.g., to 35 or 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak shape, but may affect analyte stability.

Optimized Chromatographic Conditions (Example)

The iterative optimization process leads to a final, locked method. The table below presents a hypothetical optimized method.

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar glycosides.
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Formic AcidIsocratic for simplicity and speed; formic acid ensures sharp peaks.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID column, balances speed and pressure.
Column Temp. 30 °CProvides stable retention times and good efficiency.
Detection λ 215 nm (Must be experimentally verified)Wavelength of maximum absorbance for highest sensitivity.
Injection Vol. 10 µLStandard volume for good signal without overloading.
Run Time 10 minutesSufficient to elute the analyte and any late-eluting compounds.
System Suitability Testing (SST)

Before any validation or sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable part of any analytical run.[7] It is performed by making 5-6 replicate injections of a working standard.

ParameterAcceptance CriterionPurpose
Retention Time (RT) %RSD ≤ 1.0%Demonstrates the stability and precision of the pump and system.
Peak Area %RSD ≤ 2.0%Shows the precision of the injector and detector response.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; values outside this range indicate issues.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the separation performed by the column.

Protocol II: Full Method Validation (ICH Q2(R1))

Method validation is the process of providing documented evidence that the method is fit for its intended purpose.[12][13] The following protocols are based on the ICH Q2(R1) guidelines.[3][5]

G cluster_core Core Validation Parameters cluster_limit Limit Parameters cluster_robust Reliability Parameter A Specificity (No Interference) B Linearity & Range (R² ≥ 0.999) A->B C Accuracy (% Recovery) B->C D Precision (%RSD) C->D E LOD (S/N ≈ 3:1) D->E F LOQ (S/N ≈ 10:1) E->F G Robustness (Deliberate Small Changes) F->G Start Validated Method Start->A

Figure 2: A logical flow diagram of the key parameters required for analytical method validation as per ICH guidelines.

Step-by-Step Validation Protocol
  • Specificity:

    • Objective: To demonstrate that the signal is unequivocally from jasminin, without interference from the matrix, impurities, or degradation products.

    • Procedure:

      • Inject a blank (mobile phase/diluent).

      • Inject a placebo (sample matrix without the analyte, if available).

      • Inject the jasminin standard.

      • Inject a sample solution.

    • Acceptance Criterion: The retention time of the jasminin peak in the sample should match the standard, and there should be no significant peaks at this retention time in the blank or placebo injections. A PDA detector can be used to confirm peak purity by comparing the UV spectra across the peak.

  • Linearity and Range:

    • Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.

    • Procedure:

      • Prepare a series of at least five calibration standards from the stock solution. A typical range for a drug substance assay is 80% to 120% of the expected working concentration (e.g., 5, 8, 10, 12, 15 µg/mL).

      • Inject each standard in triplicate.

      • Construct a calibration curve by plotting the mean peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy (Recovery):

    • Objective: To determine how close the measured value is to the true value.

    • Procedure:

      • Use a sample matrix (placebo). If not available, a sample with a known low level of jasminin can be used.

      • Spike the matrix at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.

      • Analyze the spiked samples and calculate the concentration of jasminin.

      • Calculate the percent recovery: (Measured Amount / Spiked Amount) * 100.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% for each level.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability (Intra-day): Analyze six replicate samples of jasminin at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

    • Procedure (Signal-to-Noise Approach):

      • Prepare and inject progressively more dilute solutions of jasminin.

      • Determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

      • Determine the concentration that results in an S/N ratio of approximately 10:1 for LOQ.

    • Acceptance Criterion: The LOQ concentration must exhibit acceptable precision (%RSD ≤ 10%).

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Vary critical parameters one at a time, such as:

        • Mobile phase composition (e.g., ±2% organic).

        • Flow rate (e.g., ±0.1 mL/min).

        • Column temperature (e.g., ±5 °C).

        • Mobile phase pH (e.g., ±0.2 units).

      • Analyze a standard solution under each condition and evaluate the effect on SST parameters (RT, tailing factor, etc.).

    • Acceptance Criterion: The system suitability parameters should remain within the acceptance criteria for all tested variations.

Summary of Validation Parameters
ParameterSpecificationTypical Result (Example)
Specificity No interference at RT of analytePass
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of target conc.5 - 15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD S/N ≥ 3:10.05 µg/mL
LOQ S/N ≥ 10:10.15 µg/mL
Robustness SST criteria met under all varied conditionsPass

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an HPLC-UV method for the quantification of jasminin. By following the outlined protocols for method development, optimization, and rigorous validation against ICH Q2(R1) guidelines, researchers and analysts can establish a reliable, accurate, and robust analytical procedure. Such a method is indispensable for ensuring the quality, safety, and efficacy of products containing jasminin.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • International Journal of Pharmaceutical Erudition. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • PubChem. Jasminin. National Center for Biotechnology Information. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Riaz, A., et al. Physiochemical revelation of essential oil of two Jasminum species 'grandiflorum' and 'officinale'. Pakistan Society for Horticultural Science. [Link]

  • ResearchGate. (2023). Genus Jasminum: Phytochemicals and Pharmacological effects-a Review. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Organica Aromatics. Jorasmin. [Link]

  • ResearchGate. (2026). PHYTOCHEMICAL AND PHARMACOLOGICAL PROPERTIES OF FIVE DIFFERENT SPECIES OF JASMINUM. [Link]

  • ResearchGate. UV Vis absorbance from Jasmine (Oleaceae) leaf extract at optimum yield. [Link]

  • D'Orazio, G., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. PubMed. [Link]

  • MDPI. (2026). Sweetness Reduction in Green-Tea Beverages Using Floral Aroma: A Sensory Approach. [Link]

  • Assis, D. C. S., et al. (2018). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. [Link]

  • Brown, P. (2026). uv visible absorption spectrum of melanin skin pigment molecules. Doc Brown's Chemistry. [Link]

  • Sharma, M., et al. Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. [Link]

  • ResearchGate. (2026). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

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Method

Application Notes and Protocols for the Isolation and Purification of Jasminin from Plant Matrices

For Researchers, Scientists, and Drug Development Professionals These comprehensive application notes provide a detailed guide to the isolation and purification of jasminin, an iridoid glycoside with significant biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed guide to the isolation and purification of jasminin, an iridoid glycoside with significant biological activities, from various plant sources, primarily within the Jasminum genus. This document outlines the strategic considerations, step-by-step protocols, and analytical validation techniques necessary for obtaining high-purity jasminin for research and development purposes.

Introduction: The Scientific Imperative for Purified Jasminin

Jasminin is a naturally occurring iridoid glycoside found in several species of the Jasminum (Jasmine) genus. Iridoid glycosides are a class of monoterpenoids recognized for their diverse pharmacological properties, including anti-inflammatory, antiviral, and neuroprotective effects. The potential therapeutic applications of jasminin necessitate robust and efficient methods for its isolation and purification from complex plant matrices.

Strategic Overview of Jasminin Isolation and Purification

The isolation of jasminin from a plant matrix is a multi-stage process that begins with the extraction of a broad spectrum of phytochemicals, followed by successive chromatographic steps to selectively isolate the target compound. The overall workflow is designed to systematically remove impurities based on their differing physicochemical properties, such as polarity and molecular size.

Caption: A generalized workflow for the isolation and purification of jasminin from plant material.

Detailed Protocols and Methodologies

Phase 1: Extraction and Initial Processing

The initial phase focuses on the efficient extraction of jasminin from the plant material while minimizing the co-extraction of undesirable compounds.

Protocol 3.1.1: Plant Material Preparation

  • Collection: Harvest fresh, healthy leaves of a suitable Jasminum species (e.g., Jasminum nudiflorum, Jasminum officinale).

  • Cleaning: Thoroughly wash the leaves with distilled water to remove any surface contaminants.

  • Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C. Overheating can lead to the degradation of thermolabile compounds.

  • Grinding: Pulverize the dried leaves into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area available for solvent extraction, thereby improving efficiency.

Protocol 3.1.2: Solvent Extraction

The choice of solvent is critical and is based on the polarity of jasminin. As an iridoid glycoside, jasminin is moderately polar. Alcohols such as ethanol and methanol are effective solvents for its extraction.

  • Maceration/Reflux:

    • Place a known quantity of the powdered plant material (e.g., 250 g) in a large flask.

    • Add an 80-90% aqueous ethanol solution at a solid-to-solvent ratio of approximately 1:8 to 1:10 (w/v)[1].

    • Heat the mixture at a controlled temperature of 50-60°C for 2 hours with continuous stirring[1]. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

  • Filtration: After each extraction cycle, filter the mixture while still warm through a suitable filter medium (e.g., Whatman No. 1 filter paper) under suction to separate the extract from the plant residue.

  • Concentration: Combine the filtrates from all extraction cycles and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain a crude extract, free of ethanol[1].

Phase 2: Preliminary Purification

This phase aims to remove highly non-polar and highly polar impurities from the crude extract through liquid-liquid partitioning.

Protocol 3.2.1: Liquid-Liquid Partitioning

  • Initial Suspension: Suspend the concentrated aqueous crude extract in distilled water.

  • Defatting: Perform successive extractions with a non-polar solvent such as petroleum ether or hexane in a separatory funnel. This step removes lipids, chlorophyll, and other non-polar compounds. Discard the non-polar phase.

  • Fractionation: Subsequently, perform extractions with a solvent of intermediate polarity, such as ethyl acetate. Jasminin will partition into the ethyl acetate phase. This step removes highly polar compounds like sugars and some salts that remain in the aqueous phase.

  • Concentration: Collect the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield an enriched jasminin extract[1].

Phase 3: Chromatographic Purification

This is the core phase for isolating jasminin to a high degree of purity, employing a combination of column chromatography techniques.

Protocol 3.3.1: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution with a mobile phase of increasing polarity.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like chloroform or hexane[2].

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed column bed without any air bubbles[2][3].

  • Sample Loading:

    • Dry Loading (Recommended): Adsorb the dried, enriched extract onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed silica gel column[2]. This method often provides better resolution.

    • Wet Loading: Alternatively, dissolve the extract in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

  • Elution:

    • Begin elution with a mobile phase of low polarity, such as a mixture of chloroform and methanol (e.g., 100:1 v/v)[2].

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., 50:1, 20:1, 10:1, and so on)[4]. This gradient elution allows for the sequential separation of compounds with increasing polarity.

  • Fraction Collection and Monitoring:

    • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL)[4].

    • Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol).

    • Visualize the spots. Since iridoid glycosides often have low UV absorbance, a staining reagent such as p-anisaldehyde-sulfuric acid followed by gentle heating is effective for visualization[4].

    • Combine the fractions that contain pure jasminin based on the TLC analysis.

Protocol 3.3.2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, a final polishing step using preparative HPLC is often necessary. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly employed.

  • Sample Preparation: Evaporate the solvent from the combined pure fractions from the silica gel column. Redissolve the residue in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column[2].

    • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is typically used. The exact gradient profile will need to be optimized based on analytical HPLC runs.

    • Flow Rate: Set an appropriate flow rate for the preparative column.

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength for jasminin.

  • Fraction Collection: Collect the peak corresponding to jasminin based on its retention time.

Phase 4: Final Product and Analysis

The final phase involves obtaining solid jasminin and verifying its purity and identity.

Protocol 3.4.1: Crystallization

  • Solvent Selection: Dissolve the purified jasminin from the HPLC step in a minimal amount of a suitable hot solvent, such as 90% ethanol[1].

  • Crystallization: Allow the solution to cool slowly to room temperature, and then at a lower temperature (e.g., 4°C) to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain pure, solid jasminin. Recrystallization may be performed 2-3 times to achieve higher purity[1].

Protocol 3.4.2: Purity and Structural Analysis

The purity and identity of the isolated jasminin must be confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by analytical HPLC, where a pure compound should ideally show a single peak. A purity of ≥95% is generally considered high for most research applications. A reported HPLC analysis showed a purity of 99.17% for jasminin extracted from winter jasmine leaves[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the isolated compound and confirming that it is indeed jasminin.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

Quantitative Data and Yields

The yield of jasminin can vary depending on the plant source, time of harvest, and the efficiency of the extraction and purification processes. The following table provides an example of typical yields based on a published method[1].

ParameterValue/Description
Starting Plant Material 250 g of dried winter jasmine leaf powder
Extraction Solvent 85% Ethanol
Extraction Method Hot extraction (60-70°C)
Purification Method Liquid-liquid partitioning, Silica gel column chromatography, Crystallization
Final Yield of Jasminin 3.4 g
Overall Product Yield 1.36%
Purity (by HPLC) 99.17%

Troubleshooting and Optimization

  • Low Extraction Yield:

    • Cause: Insufficient grinding of plant material, inadequate extraction time or temperature, or an inappropriate solvent.

    • Solution: Ensure a fine powder, increase extraction time or temperature (while monitoring for degradation), and consider alternative solvent systems.

  • Poor Separation in Column Chromatography:

    • Cause: Improper column packing, incorrect mobile phase selection, or overloading of the column.

    • Solution: Repack the column carefully, optimize the solvent system using TLC, and reduce the amount of sample loaded onto the column.

  • Compound Instability:

    • Cause: Iridoid glycosides can be sensitive to heat and pH changes.

    • Solution: Avoid excessive heat during extraction and concentration, and work with neutral pH conditions where possible.

Conclusion

The successful isolation and purification of jasminin from plant matrices is a meticulous process that requires a combination of carefully selected extraction and chromatographic techniques. The protocols and guidelines presented in this document provide a robust framework for obtaining high-purity jasminin, which is essential for advancing our understanding of its biological activities and exploring its therapeutic potential.

References

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  • Physiochemical Revelation of Essential Oil of Two Jasminum Species 'grandiflorum' and 'officinale'. (n.d.). Pakistan Society for Horticultural Science. Retrieved from [Link]

  • Isolation and Characterization of Iridoid Glycoside (Gardenoside) Present in the Leaves of Gardenia jasminoides J.Ellis Cultivated in Iraq. (n.d.). ResearchGate. Retrieved from [Link]

  • Physical Properties of Jasmine Flower (Jasminum multiforum L). (n.d.). Renu Publishers. Retrieved from [Link]

  • Extraction optimization by using response surface methodology and purification of yellow pigment from Gardenia jasminoides var. radicans Makikno. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Extraction, Purification and Identification of Jasmine oil in Jasminum sambac L. Cultivated in Iraq and It's effect as antioxidant activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Composition, Olfactory Evaluation and Antimicrobial Activities of Jasminum grandiflorum L. Absolute from India. (n.d.). ResearchGate. Retrieved from [Link]

  • Development from Jasminum sambac Flower Extracts of Products with Floral Fragrance and Multiple Physiological Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Critical Review on Natural Bioactive of Jasminum Genus as Potential Therapeutics in Various Disorders. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. (n.d.). MDPI. Retrieved from [Link]

  • An iridoid glucoside from Jasminum hemsleyi. (n.d.). PubMed. Retrieved from [Link]

Sources

Application

High-Sensitivity Quantification of Jasminin in Botanical Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Jasminin Abstract This document provides a comprehensive guide for the sensitive and selective analysis of jasminin, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Jasminin

Abstract

This document provides a comprehensive guide for the sensitive and selective analysis of jasminin, a bioactive iridoid glycoside, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a robust methodology encompassing sample extraction from botanical sources, optimized chromatographic separation, and precise quantification using electrospray ionization (ESI) mass spectrometry. The protocols detailed herein are designed for researchers in drug discovery, natural product analysis, and quality control, ensuring reliable and reproducible results.

Introduction: Understanding Jasminin

Jasminin (CAS: 30164-93-3) is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] Structurally, it is a complex molecule featuring a core iridoid structure linked to a glucose moiety. Its molecular formula is C₂₆H₃₈O₁₂ with a molecular weight of 542.6 g/mol . Preliminary research has highlighted its potential antiviral and antibacterial properties, making it a compound of interest for pharmaceutical development.[1][2]

It is important to distinguish the specific glycoside jasminin from the volatile aromatic compounds that constitute the characteristic fragrance of jasmine oil, such as (Z)-jasmone, benzyl acetate, and indole.[3][4][5] These volatile molecules are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), whereas the non-volatile, polar nature of jasminin makes LC-MS the superior analytical technique.[6] This guide focuses exclusively on the analysis of the iridoid glycoside jasminin.

The inherent sensitivity and selectivity of tandem mass spectrometry make it the ideal platform for accurately quantifying jasminin in complex botanical extracts, where matrix effects can be a significant challenge.[7]

Principle of the Method

This method employs a reversed-phase liquid chromatography system to separate jasminin from other components within a prepared sample extract. The analyte is then introduced into a mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. In the tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. This transition from a specific precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), a highly selective and sensitive mode of data acquisition that allows for precise quantification even at low concentrations.[8]

Experimental Workflow

The overall analytical process follows a systematic progression from sample preparation to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Botanical Sample (e.g., Jasminum leaves) B 2. Homogenization & Extraction A->B  Methanol/ Ethanol   C 3. Filtration / Centrifugation B->C  Remove Particulates   D 4. Dilution & Analysis C->D  Adjust Concentration   E 5. LC Separation (C18 Column) D->E F 6. ESI Ionization (Positive Mode) E->F G 7. MS/MS Detection (MRM Mode) F->G H 8. Peak Integration & Quantification G->H I 9. Reporting H->I

Caption: Overall workflow for the LC-MS/MS analysis of jasminin.

Materials, Reagents, and Instrumentation

  • Jasminin analytical standard (>98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade, Type I)

  • Formic acid (LC-MS grade, >99%)

  • Ethanol (ACS grade, for extraction)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials (2 mL)

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients at flow rates between 0.2-0.6 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 2.1 mm x 100 mm and a particle size of 1.8 µm, which provides excellent resolution.[9]

Protocols

Rationale: Accurate quantification relies on a well-defined calibration curve generated from a certified analytical standard. This protocol establishes the linear relationship between analyte concentration and instrument response.[10]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of jasminin standard and dissolve it in 1.0 mL of methanol in a volumetric flask. This creates a high-concentration stock that should be stored at -20°C.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100. For example, transfer 10 µL of the 1 mg/mL primary stock into a vial and add 990 µL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 methanol:water mixture. A typical concentration range might be 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Linearity Assessment: Inject the calibration standards and plot the peak area against the concentration. The linearity of the method is considered acceptable if the correlation coefficient (R²) is ≥0.995.[11]

Rationale: This protocol is optimized for extracting polar glycosides from plant tissues. The use of an organic solvent like ethanol or methanol efficiently solubilizes the target analyte, while subsequent filtration removes insoluble matrix components. Heat-reflux or ultrasonication can enhance extraction efficiency.[9] A patent for jasminin extraction also details a similar process using ethanol.[2]

  • Sample Preparation: Dry the plant material (e.g., leaves of Jasminum species) at 40-50°C and grind to a fine powder (e.g., 40-mesh).

  • Extraction: Weigh 1.0 g of the powdered sample into a flask. Add 20 mL of 85% ethanol.

  • Enhance Extraction: Sonicate the mixture in an ultrasonic bath for 60 minutes at 50-60°C. Alternatively, perform a heat reflux extraction.[2][9]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection & Filtration: Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter into a clean autosampler vial.

  • Dilution: Depending on the expected concentration, the sample may need to be diluted with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to fall within the calibration curve range.

Rationale: The following parameters are based on established methods for iridoid glycoside analysis and are designed to provide good chromatographic peak shape and robust ionization.[9][12] The mobile phase is acidified with formic acid to promote protonation [M+H]⁺ of the analyte, which is crucial for sensitive detection in positive ion ESI mode.[13]

Table 1: Liquid Chromatography Parameters

Parameter Optimized Value
Analytical Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-60% B; 15-16 min: 60-95% B; 16-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |

Table 2: Mass Spectrometry Parameters

Parameter Optimized Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
Jasminin Precursor Ion (m/z) 543.2 [M+H]⁺
Jasminin Product Ions (m/z) To be determined by infusion; expected fragments at ~381.2 (aglycone) and others.
Collision Energy (eV) To be optimized (start at 20-30 eV)

| Dwell Time | 100 ms |

Note on MRM Transitions: The optimal precursor -> product ion transitions and collision energies must be determined empirically by infusing a pure standard of jasminin into the mass spectrometer.

Expected Results and Data Interpretation

The fragmentation of iridoid glycosides in CID is well-characterized.[13] The most common and diagnostic fragmentation is the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety (glucose, 162 Da). The resulting product ion is the protonated aglycone.

Fragmentation cluster_ms1 MS1 (Precursor Selection) cluster_cid Collision Cell (CID) cluster_ms2 MS2 (Product Ion Scan) Precursor Jasminin [M+H]⁺ m/z = 543.2 CID_Node Fragmentation Precursor->CID_Node Isolate Aglycone Product Ion 1 (Aglycone) [M+H-162]⁺ m/z = 381.2 CID_Node->Aglycone Neutral Loss of Glucose (-162.05 Da) Fragment2 Product Ion 2 (Further Fragmentation) CID_Node->Fragment2 Other Pathways

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Method

NMR spectroscopy data and chemical shifts for jasminin

Title: Application Note: Isolation, NMR Spectroscopy, and Structural Elucidation of Jasminin Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Introduction & Biological Significance J...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Isolation, NMR Spectroscopy, and Structural Elucidation of Jasminin

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Introduction & Biological Significance

Jasminin is a highly polar, bioactive secoiridoid glucoside predominantly isolated from the Oleaceae family, with high abundance in the Jasminum genus (e.g., Jasminum nudiflorum and Jasminum humile)[1][2]. Structurally, it features a 7,8-seco-cyclopenta[c]pyranoid skeleton, comprising an oleoside 11-methyl ester moiety linked to a cyclopentanoid monoterpene (triol) unit[1][3].

In drug development, jasminin has garnered attention for its unique immunomodulatory and antiviral properties. Unlike many small molecules that directly target viral replication machinery, jasminin acts as an endogenous immune stimulant. It activates the Akt and MAPK kinase pathways in macrophages (such as RAW 264.7 cells), leading to the nuclear translocation of NF-κB. This cascade significantly upregulates the production of Tumor Necrosis Factor-alpha (TNF-α), which subsequently exerts potent paracrine antiviral effects, notably against HSV-1[2].

Pathway Jas Jasminin (Secoiridoid) Kinases Akt & MAPK Activation Jas->Kinases Stimulates NFkB NF-κB (p65) Translocation Kinases->NFkB Phosphorylates TNFa TNF-α Production NFkB->TNFa Gene Expression Viral Antiviral Effect (HSV-1 Inhibition) TNFa->Viral Paracrine Signaling

Jasminin-induced TNF-α production and antiviral signaling pathway via Akt/MAPK and NF-κB.

Experimental Protocol: Bio-Guided Isolation Workflow

Because secoiridoid glucosides contain thermolabile ester linkages and highly polar carbohydrate moieties, their isolation requires a gentle, polarity-guided chromatographic approach[3].

Step 1: Biomass Preparation & Extraction

  • Pulverize air-dried leaves and stems of Jasminum nudiflorum or J. humile.

  • Macerate the biomass in 80% aqueous ethanol (EtOH) at room temperature for 48–72 hours, repeating three times.

  • Causality & Expert Insight: Room-temperature extraction is strictly preferred over Soxhlet extraction to prevent the thermal hydrolysis of the oleoside ester bonds. The 80% EtOH solvent system provides the optimal dielectric constant to solubilize polar glycosides while leaving highly lipophilic waxes behind[1].

Step 2: Liquid-Liquid Partitioning

  • Concentrate the ethanolic extract under reduced pressure (at <40°C) and suspend the resulting residue in distilled water.

  • Defat the aqueous suspension by partitioning with petroleum ether (discard the organic layer).

  • Extract the aqueous layer sequentially with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Causality & Expert Insight: Jasminin partitions predominantly into the EtOAc and n-BuOH fractions. The glucose moiety prevents it from partitioning into non-polar solvents, making this step a highly effective preliminary purification[1].

Step 3: Chromatographic Purification

  • Subject the EtOAc/n-BuOH fraction to silica gel column chromatography, eluting with a gradient of chloroform/methanol. Monitor fractions via Thin Layer Chromatography (TLC); jasminin quenches UV light at 254 nm and turns brownish upon heating with a vanillin/sulfuric acid spray reagent[1].

  • Pass the enriched fractions through a Sephadex LH-20 column (eluting with isocratic MeOH).

  • Causality & Expert Insight: Sephadex LH-20 separates molecules by size and effectively traps polymeric tannins and large polyphenols that commonly co-elute with iridoids on normal-phase silica.

  • Perform final purification using preparative reversed-phase HPLC (C18 column, eluting with a MeOH/H2O gradient). Monitor the eluent at 238 nm, which is the characteristic UV absorbance maximum for the iridoid enol ether system[1][3].

Workflow Plant Jasminum spp. Biomass Ext 80% EtOH Extraction (Room Temp) Plant->Ext Part Liquid-Liquid Partitioning (Pet Ether -> EtOAc -> n-BuOH) Ext->Part CC Silica & Sephadex LH-20 Chromatography Part->CC HPLC Preparative RP-HPLC (C18, UV 238 nm) CC->HPLC NMR NMR Spectroscopy (1D/2D in CD3OD) HPLC->NMR

Workflow for the extraction, isolation, and NMR analysis of jasminin.

NMR Spectroscopy Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, self-validating method for elucidating the complex stereochemistry of secoiridoids.

Sample Preparation: Dissolve 5–10 mg of purified jasminin in 0.5 mL of deuterated methanol (CD3OD). While DMSO-d6 can be used, CD3OD is preferred as it minimizes the severe signal overlap of the carbohydrate protons commonly seen in aprotic solvents[1].

Diagnostic 1D NMR Features:

  • Iridoid Core (Enol Ether): The olefinic proton (H-3) of the enol ether system is highly deshielded due to the adjacent oxygen and ester group, typically appearing as a sharp singlet around δH​ 7.50–7.54 ppm, correlating to a carbon at δC​ ~154.8 ppm[4].

  • Ethylidene Group: The presence of an ethylidene side chain (C-8/C-10) is confirmed by a quartet around δH​ 6.11 ppm (H-8) and a doublet at δH​ 1.74 ppm (H-10)[4]. In 13 C NMR, an olefinic double bond between C-8 and C-9 is indicated by two carbon signals in the range of 123–133 ppm[5].

  • Glycosidic Linkage: The β -D-glucopyranose moiety is confirmed by an anomeric proton signal (H-1') at δH​ 4.80–4.85 ppm. The large coupling constant (J = 7.8 Hz) is a self-validating indicator of an axial-axial (trans-diaxial) relationship, confirming the β -configuration[4].

Table 1: Representative 1 H and 13 C NMR Chemical Shifts for the Oleoside Core of Jasminin (Data synthesized from standardized oleoside 11-methyl ester derivatives in CD3OD at 400/100 MHz)[1][3][4]

Position 13 C NMR ( δ , ppm) 1 H NMR ( δ , ppm), Multiplicity, J (Hz)Structural Significance
1 94.85.94, br sHemiacetal carbon; glycosidic linkage site
3 154.87.54, sEnol ether olefinic methine
4 109.0-Quaternary olefinic carbon
5 31.14.03, mAllylic methine
6 40.62.77, dd (14.4, 4.2); 2.52, dd (14.4, 8.4)Diastereotopic methylene protons
7 172.6-Ester carbonyl (links to triol moiety)
8 124.66.11, q (6.0)Olefinic methine of ethylidene group
9 130.1-Quaternary olefinic carbon
10 13.01.74, d (6.0)Methyl group of ethylidene
11 168.3-Ester carbonyl
11-OMe 52.13.70, sMethoxy protons
1' (Glc) 100.54.85, d (7.8) β -anomeric proton of glucose

Self-Validating 2D NMR Workflows: To ensure absolute structural confidence and rule out structural isomers (e.g., isojasminin), 2D NMR must be employed as a self-validating system:

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for verifying the ester linkages that hold the secoiridoid together. The structure is validated by observing cross-peaks between the methoxy protons ( δH​ 3.70) and C-11 ( δC​ 168.3), and between the anomeric proton H-1' ( δH​ 4.85) and C-1 ( δC​ 94.8)[3][4].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to establish the relative stereochemistry of the cyclopentanoid monoterpene and the iridoid core. Spatial proximity between H-1, H-5, and H-9 determines the specific cis/trans relationships of the ring junctions, differentiating jasminin from its epimers[3].

References[5] Pharmacology and Applications of Naturally Occurring Iridoids [1st ed.] 978-3-030-05574-5. Dokumen.pub.

URL: 1]Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile - PMC. NIH.gov. URL: 3]Three Secoiridoid Glucosides from Jasminum nudiflorum | Journal of Natural Products. ACS Publications. URL: 2]The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action - PMC. NIH.gov. URL: 4]Syringoleosides A–H, Secoiridoids from Syringa dilatata Flowers and Their Inhibition of NO Production in LPS-Induced RAW 264.7 Cells. ACS Publications. URL:

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Application

jasminin in vitro cell culture assay protocols

Application Note: Comprehensive In Vitro Cell Culture Protocols for Jasminin Focus: Secoiridoid-Mediated Immunomodulatory Antiviral and Direct Cytotoxicity Assays Executive Summary Jasminin is a highly bioactive secoirid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive In Vitro Cell Culture Protocols for Jasminin Focus: Secoiridoid-Mediated Immunomodulatory Antiviral and Direct Cytotoxicity Assays

Executive Summary

Jasminin is a highly bioactive secoiridoid glucoside isolated from the leaves of Jasminum species (such as J. nudiflorum and J. humile)[1][2]. While historically utilized in traditional medicine for inflammatory and infectious conditions, recent pharmacological profiling has revealed a complex, dual-natured mechanism of action in vitro. As an application scientist, it is critical to understand that jasminin exhibits both indirect immunomodulatory antiviral effects (via endogenous TNF-α induction)[1] and direct cytotoxic/anti-proliferative effects against specific human cancer lineages[2].

This application note provides rigorously validated, step-by-step in vitro workflows designed to evaluate both the indirect and direct biological activities of jasminin, complete with the causality behind assay design and built-in self-validation controls.

Mechanistic Grounding & Assay Architecture

Jasminin does not directly neutralize viral particles. Instead, it acts as a potent immunomodulator. Exposure of RAW 264.7 macrophages to jasminin triggers the simultaneous activation of the PI3K/Akt, MAPKs (ERK, p38, JNK), and NF-κB signaling pathways[1]. This cascade results in a ~10-fold upregulation of endogenous TNF-α secretion without the need for exogenous stimuli like lipopolysaccharide (LPS)[1]. The resulting TNF-α-rich conditioned media is what confers antiviral resistance to target cells (e.g., Vero E6) against pathogens like Herpes Simplex Virus 1 (HSV-1)[1].

Conversely, when evaluating jasminin's anti-cancer properties, the compound demonstrates direct cytotoxicity, necessitating a standard direct-exposure viability assay[2].

JasmininWorkflow Jasminin Jasminin Treatment (6.25 - 200 μM) RAW RAW 264.7 Macrophages (Immunomodulation) Jasminin->RAW In Vitro Exposure Pathways Activation of PI3K/Akt, MAPKs, and NF-κB RAW->Pathways Signal Transduction TNFa Endogenous TNF-α Production (10-fold increase) Pathways->TNFa Gene Expression Supernatant Conditioned Media Harvesting (24h) TNFa->Supernatant Secretion Vero Vero E6 Cells Infected with HSV-1 Supernatant->Vero Transfer Media Plaque Plaque Reduction Assay (Antiviral Readout) Vero->Plaque Measure Inhibition

Jasminin-induced TNF-α signaling in RAW 264.7 cells mediating HSV-1 antiviral activity.

Protocol 1: Bipartite Immunomodulatory Antiviral Assay

Causality & Experimental Design: Because jasminin's antiviral efficacy is mediated through macrophage activation rather than direct virucidal activity, a single-culture assay will yield false negatives. We employ a bipartite architecture: Phase 1 generates the biologically active conditioned media, and Phase 2 evaluates its efficacy via a Plaque Reduction Assay.

Phase 1: Macrophage Stimulation & Supernatant Generation
  • Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Seed cells into 6-well tissue culture plates at a density of 5×105 viable cells/mL[1]. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence and recovery.

  • Jasminin Treatment: Aspirate the media and replace it with fresh DMEM containing jasminin at targeted final concentrations (e.g., 6.25, 12.5, 25, and 50 μM)[1].

    • Self-Validating Control: Include a vehicle control (0.1% DMSO) and a positive control (LPS at 1 μg/mL) to validate the macrophages' capacity for cytokine production[1].

  • Incubation & Harvesting: Incubate the treated cells for 24 hours. Collect the cell culture supernatant and centrifuge at 1,500 × g for 10 minutes at 4°C to pellet any cellular debris.

  • Validation (Optional but Recommended): Quantify the TNF-α concentration in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) prior to Phase 2 to ensure successful induction[1].

Phase 2: HSV-1 Plaque Reduction Assay
  • Target Cell Preparation: Seed Vero E6 cells in 12-well plates and culture until they reach 90-95% confluency.

  • Viral Adsorption: Dilute HSV-1 to a titer of 1×103 pfu/mL. Inoculate the Vero E6 monolayers with the viral suspension and incubate for 2 hours at 37°C[1]. Causality: This 2-hour window allows for optimal viral attachment and entry before therapeutic intervention.

  • Overlay Application: Carefully aspirate the viral inoculum. Overlay the cells with a semi-solid matrix consisting of DMEM, 1.2% methylcellulose, and the conditioned RAW 264.7 supernatant (from Phase 1)[1].

    • Causality: Methylcellulose restricts viral diffusion through the media, forcing cell-to-cell spread. This ensures that discrete, quantifiable plaques are formed rather than widespread, unmeasurable cytopathic effect (CPE).

  • Fixation and Staining: After 48–72 hours of incubation, remove the overlay, fix the cells with 4% paraformaldehyde for 30 minutes, and stain with 1% crystal violet. Count the plaques to determine the viral reduction percentage relative to the vehicle control.

Protocol 2: Direct Cytotoxicity & Anti-Proliferative Screening (MTT)

Causality & Experimental Design: To assess the direct anti-cancer potential of jasminin, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay relies on the reduction of the yellow tetrazolium dye to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells[1]. It provides a direct, scalable readout of cellular metabolic activity and proliferation.

  • Cell Seeding: Harvest target cancer cell lines (e.g., HepG-2, MCF-7, THP-1) during the logarithmic growth phase. Seed into 96-well plates at a density of 5×104 cells/well in 100 μL of appropriate complete media[1]. Incubate for 24 hours.

  • Compound Exposure: Prepare serial dilutions of jasminin (e.g., 10 to 200 µg/mL) in media. Add 100 μL of the treatment media to the respective wells.

    • Self-Validating Control: Utilize Doxorubicin as a positive cytotoxic control to benchmark the assay's sensitivity and establish a comparative Selectivity Index (SI)[2].

  • MTT Incubation: Following a 24-to-48-hour treatment period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well[1]. Incubate in the dark for exactly 4 hours at 37°C[1]. Causality: A 4-hour incubation is the kinetic sweet spot ensuring sufficient dye reduction without causing tetrazolium-induced toxicity, which can skew viability data.

  • Formazan Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells like THP-1). Add 100 μL of cell culture-grade DMSO to each well to dissolve the formazan crystals.

  • Quantification: Agitate the plate on an orbital shaker for 10 minutes. Read the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological metrics for jasminin based on peer-reviewed literature, providing a benchmark for assay validation.

Target Cell Line / AssayBiological EffectQuantitative MetricReference
RAW 264.7 (ELISA)Endogenous TNF-α Induction~10-fold increase (at 50–200 μM)[1]
Vero E6 / HSV-1 (Plaque Assay)Indirect Antiviral ActivitySignificant plaque reduction at 25–50 μM[1]
MCF-7 (Breast Cancer)Direct CytotoxicityIC₅₀ = 28.57 µg/mL[2]
HepG-2 (Hepatocellular Carcinoma)Direct CytotoxicityIC₅₀ = 44.22 μg/mL[2]
THP-1 (Monocytic Leukemia)Direct CytotoxicityIC₅₀ = 82.72 μg/mL[2]

Note: Jasminin demonstrates no significant direct antiviral effect against HSV-1 at concentrations below 12.5 μM and remains non-toxic to healthy Vero E6 cells up to 200 μM[1].

Sources

Method

Application Note: Jasminin as a Phytochemical Biomarker for the Quality Control of Jasminum Species

Introduction The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines celebrated for their intensely fragrant flowers and significant medicinal properties.[1] Species such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines celebrated for their intensely fragrant flowers and significant medicinal properties.[1] Species such as Jasminum sambac (Arabian jasmine) and Jasminum grandiflorum (Spanish jasmine) are cornerstones of the perfumery and aromatherapy industries and hold a revered place in traditional medicine systems worldwide.[2][3] These plants are used to treat a wide array of conditions, including fever, pain, ulcers, and skin diseases, owing to their rich and complex phytochemical composition.[4][5]

The increasing global demand for herbal products necessitates stringent quality control to ensure their safety, efficacy, and consistency. A primary challenge in the botanical industry is the inherent variability in phytochemical content due to genetic differences, geographical location, harvesting time, and processing methods. This variability can directly impact the therapeutic outcome of herbal preparations. The use of specific, bioactive chemical markers is a scientifically validated approach to standardize raw materials and finished products.

This application note establishes the scientific basis and provides detailed protocols for using jasminin , a bioactive secoiridoid glycoside, as a phytochemical biomarker for the quality control of Jasminum raw materials and extracts. By quantifying jasminin, researchers, and manufacturers can ensure batch-to-batch consistency, verify species identity, and guarantee the quality of their products.

Section 1: The Scientific Rationale for Using Jasminin as a Biomarker

The selection of a chemical marker is not arbitrary; it must be justified by its chemical and biological relevance to the plant's intended use. Jasminin is an ideal candidate for the quality control of Jasminum species for several key reasons.

Phytochemical Profile of Jasminum Species

Jasminum species are a rich source of diverse secondary metabolites, including alkaloids, flavonoids, tannins, saponins, and terpenoids.[1][6] Among the most significant are the secoiridoids, a class of monoterpenoids known for their wide range of biological activities.[7] Compounds like oleuropein and jasminin are characteristic of the Oleaceae family and contribute substantially to the plants' pharmacological profiles.[1] The presence of these compounds forms the chemical basis for the traditional uses of jasmine in treating inflammatory and infectious conditions.[4]

Jasminin: Structure and Bioactivity

Jasminin is a secoiridoid glycoside that has been isolated from several Jasminum species. Its biological activity is a key factor in its selection as a quality marker. Notably, jasminin has demonstrated potent antibacterial properties, which aligns with the traditional use of jasmine for treating infections.[8] A product's quality is intrinsically linked to its biological activity, and by quantifying a known bioactive compound like jasminin, we create a tangible link between chemical content and potential efficacy.

Biosynthetic Pathway of Secoiridoids

Jasminin is a product of the plant's secondary metabolism, originating from the jasmonate biosynthesis pathway. This pathway begins with α-linolenic acid and proceeds through several enzymatic steps to produce jasmonic acid (JA), a critical plant hormone.[9][10] Jasmonic acid and its precursors are then further modified to create a diverse array of compounds, including the secoiridoids to which jasminin belongs. The concentration of jasminin is therefore an indicator of the vitality of this specific metabolic pathway within the plant, which can be influenced by both genetic and environmental factors.

cluster_pathway Simplified Jasmonate & Secoiridoid Biosynthesis A α-Linolenic Acid B 13-Hydroperoxylinolenic Acid A->B LOX C 12-oxo-phytodienoic acid (OPDA) B->C AOS/AOC D Jasmonic Acid (JA) C->D OPR3 / β-oxidation E Secoiridoid Precursors D->E Further Enzymatic Steps F Jasminin E->F

Caption: Simplified biosynthesis of jasminin from α-linolenic acid.

Section 2: Analytical Methodologies for Jasminin Quantification

The accurate quantification of a phytochemical biomarker requires a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[11]

Recommended Technique: HPLC with UV Detection (HPLC-UV)

For routine quality control, HPLC coupled with an Ultraviolet (UV) detector is the method of choice. It offers an excellent balance of performance, cost, and ease of use, making it accessible to most analytical laboratories.[12] While more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provide greater sensitivity and selectivity, HPLC-UV is perfectly suited for quantifying a primary biomarker like jasminin where concentrations are expected to be within the method's detection range.[13][14]

Section 3: Experimental Protocols

The following protocols provide a comprehensive workflow for the quantification of jasminin, from raw material processing to final data analysis.

start Raw Plant Material (e.g., Jasminum leaves) step1 1. Sample Preparation (Dry, Grind to fine powder) start->step1 step2 2. Solvent Extraction (e.g., Methanol, Ultrasonication) step1->step2 step3 3. Filtration & Concentration (Filter, Evaporate solvent) step2->step3 step4 4. Sample for HPLC (Reconstitute in mobile phase) step3->step4 step5 5. HPLC-UV Analysis (Inject sample and standards) step4->step5 step6 6. Data Processing (Integrate peak area) step5->step6 end Result (Jasminin content in mg/g) step6->end

Caption: Experimental workflow for jasminin quantification.

Protocol 1: Sample Preparation and Extraction

The goal of this protocol is to efficiently extract jasminin from the plant matrix while minimizing the co-extraction of interfering compounds.

  • Material Preparation: Dry the Jasminum plant material (leaves are often a good source) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 80% methanol. Methanol is an effective solvent for extracting moderately polar glycosides like jasminin.[15]

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. Ultrasonication enhances extraction efficiency by disrupting cell walls.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Pool the extracts and filter through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove particulate matter.

    • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to prevent thermal degradation.

  • Final Sample Preparation: Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of the HPLC mobile phase. Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial before analysis.

Protocol 2: HPLC-UV Quantification of Jasminin

This protocol outlines the instrumental conditions for the separation and detection of jasminin.

ParameterRecommended ConditionRationale
Instrument High-Performance Liquid Chromatography system with UV/PDA DetectorStandard equipment for phytochemical analysis.[12]
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent separation for moderately polar compounds.[16]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcidifying the mobile phase improves peak shape and resolution.[13]
Elution Mode Gradient ElutionAllows for efficient separation of the target analyte from other matrix components.
Gradient Program 0-5 min: 10% B5-25 min: 10% to 60% B25-30 min: 60% to 10% B30-35 min: 10% B (re-equilibration)This is a starting point and must be optimized for your specific column and sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[13]
Injection Vol. 10 µL
Detection UV at 235 nm (or optimal wavelength determined by PDA scan)Wavelength should be set at the λmax of jasminin for maximum sensitivity.

Standard Preparation:

  • Prepare a stock solution of jasminin reference standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions from the stock solution to prepare at least five calibration standards covering the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).

Protocol 3: Analytical Method Validation

Method validation is a mandatory step to ensure the reliability and accuracy of the results. The method should be validated according to International Council for Harmonisation (ICH) guidelines.[16]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), and the sample.The jasminin peak should be well-resolved from any other peaks at its retention time.
Linearity & Range Analyze the calibration standards (n=3) and plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[12]
Accuracy Perform a recovery study by spiking a known amount of jasminin standard into a sample matrix at three concentration levels (low, medium, high).Mean recovery should be within 98-102%.[17][18]
Precision Repeatability: Analyze one sample six times on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2%.[18]
LOD & LOQ Determine the signal-to-noise (S/N) ratio.LOD: S/N ratio of 3:1.LOQ: S/N ratio of 10:1.[14]

Section 4: Data Interpretation and Application

Calculating Jasminin Content
  • Generate a Calibration Curve: From the linearity data, perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the peak area and 'x' is the concentration.

  • Determine Sample Concentration: Inject the prepared sample extract (from Protocol 1). Using the peak area of jasminin from the sample chromatogram, calculate the concentration (µg/mL) in the vial using the regression equation.

  • Calculate Final Content: Use the following formula to determine the amount of jasminin in the original plant material:

    Jasminin (mg/g) = (C x V) / W

    Where:

    • C = Concentration from HPLC (mg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • W = Initial weight of the dry plant material (g)

Setting Quality Control Specifications

Based on the analysis of multiple authentic batches of high-quality Jasminum raw material, a specification for jasminin content can be established. For example, a specification might be set as "Not less than 1.5 mg/g of jasminin on a dried basis." This ensures that all incoming raw materials meet a minimum quality threshold.

Hypothetical Case Study: Batch-to-Batch Consistency
Sample IDSourceJasminin Content (mg/g)Pass/Fail (Specification: ≥1.5 mg/g)
Batch ASupplier 12.15Pass
Batch BSupplier 21.10Fail
Batch CSupplier 11.98Pass

This table clearly demonstrates how quantifying jasminin can be used to accept or reject raw material batches, thereby ensuring product consistency.

Conclusion

The implementation of jasminin as a phytochemical biomarker provides a robust, scientific framework for the quality control of Jasminum species. The detailed HPLC-UV method, when properly validated, offers a reliable and accessible tool for researchers, manufacturers, and regulatory bodies. By standardizing the content of this key bioactive compound, the industry can enhance the safety, consistency, and potential efficacy of jasmine-based herbal products, ultimately benefiting the end-user.

References

  • (PDF) PHARMACOLOGICAL AND MEDICINAL VALUE OF JASMINE - ResearchGate. Available from: [Link]

  • Jasminum heterophyllum in Ayurveda – Uses, Benefits & Healing. Available from: [Link]

  • Jasminum grandiflorum - Wikipedia. Available from: [Link]

  • Jasminum officinale - Oxford University Plants 400. Available from: [Link]

  • Morphological and Phytopharmacological Investigations in Jasminum Species – A Review - Open Science Publications. Available from: [Link]

  • CN102250174A - Method for extracting jasminin from winter jasmine leaves - Google Patents.
  • pharmacology and medicinal properties of jasminum officinale- a review. Available from: [Link]

  • Validation of an analytical method for the quantification of total alkaloids - ResearchGate. Available from: [Link]

  • Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea - MDPI. Available from: [Link]

  • Isolation and characterization of active compounds from Jasminum multiflorum leaves - BPAS Journals. Available from: [Link]

  • Phytochemical Characterization of Pouteria guianensis: Optimized Flavonoid Extraction and HPLC Method Validation | ACS Omega - ACS Publications. Available from: [Link]

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  • Jasmine absolute (Jasminum grandiflora L.) and its mode of action on guinea-pig ileum in vitro - PubMed. Available from: [Link]

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Application

Application Notes and Protocols for Jasminin Sample Preparation for LC-MS/MS Analysis

Introduction: The Imperative for Precise Jasminin Quantification Jasminin, an iridoid glycoside, is a key bioactive compound found in several plant species of the Jasminum genus. Its therapeutic potential is a subject of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precise Jasminin Quantification

Jasminin, an iridoid glycoside, is a key bioactive compound found in several plant species of the Jasminum genus. Its therapeutic potential is a subject of growing interest within the scientific community, necessitating robust and reliable analytical methods for its quantification in various biological and botanical matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its inherent selectivity, sensitivity, and speed. However, the accuracy and reproducibility of any LC-MS/MS method are fundamentally dependent on the quality of the sample preparation.

This document provides a comprehensive guide to the sample preparation of jasminin for LC-MS/MS analysis. It is intended for researchers, scientists, and drug development professionals seeking to establish and validate a robust analytical workflow. The protocols and recommendations herein are grounded in established principles of bioanalysis and extraction science, with a focus on mitigating common challenges such as matrix effects and analyte degradation.

Pre-Analytical Considerations: Safeguarding Sample Integrity

The journey to accurate quantification begins long before the sample reaches the extraction bench. Improper collection, handling, and storage can irrevocably compromise the integrity of the sample and the validity of the final results.

Sample Collection and Handling
  • Biological Matrices (Plasma, Serum, Urine): For pharmacokinetic studies, blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma). Serum should be allowed to clot at room temperature before centrifugation. Prompt processing to separate plasma or serum from blood cells is crucial to minimize enzymatic degradation. Urine samples should be collected in clean containers and may require the addition of a preservative depending on the stability of jasminin under those conditions.

  • Plant Material (Leaves, Flowers): Plant samples should be harvested and immediately processed or flash-frozen in liquid nitrogen to quench enzymatic activity that could degrade jasminin. For drying, lyophilization (freeze-drying) is generally preferred over oven-drying to minimize thermal degradation of iridoid glycosides. Once dried, the material should be ground into a fine, homogenous powder to ensure consistent extraction efficiency.

Storage and Stability

While specific stability data for jasminin is not extensively published, studies on other iridoid glycosides provide valuable insights. Generally, iridoid glycosides can be susceptible to hydrolysis under strong acidic or alkaline conditions, and at elevated temperatures[1][2]. One study on valeriana-type iridoid glycosides also highlighted their instability in alcoholic solvents over time[3].

Recommendations:

  • Short-Term Storage: Processed biological samples (plasma, serum) and plant extracts should be kept at 4°C if they are to be analyzed within a few hours.

  • Long-Term Storage: For storage longer than 24 hours, samples should be frozen at -20°C or, ideally, -80°C to ensure the long-term stability of jasminin.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation. It is advisable to aliquot samples into smaller volumes before freezing.

Extraction from Plant Matrices: Isolating Jasminin from its Source

The primary goal of extracting jasminin from plant material is to efficiently isolate the analyte from a complex mixture of chlorophyll, lipids, and other secondary metabolites.

Protocol 1: Solid-Liquid Extraction (SLE) with Methanol

Methanol is a common and effective solvent for extracting polar compounds like iridoid glycosides from plant matrices[1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 0.2 g of powdered plant material into a centrifuge tube.

  • Solvent Addition: Add 20 mL of 60% methanol in water. The addition of water improves the extraction efficiency of polar glycosides.

  • Extraction: Sonicate the mixture for 30 minutes at 40°C[1]. Alternatively, the mixture can be vortexed and allowed to stand at room temperature with periodic shaking for several hours.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 12,000 rpm) for 20 minutes to pellet the solid material[1].

  • Collection: Carefully collect the supernatant.

  • Re-extraction (Optional but Recommended): To maximize recovery, the pellet can be re-extracted with another portion of the extraction solvent. The supernatants are then combined.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Further Clean-up

For a cleaner extract, a subsequent liquid-liquid extraction can be performed on the initial methanol extract.

Step-by-Step Methodology:

  • Solvent Evaporation: Evaporate the methanol from the initial extract under reduced pressure.

  • Resuspension: Resuspend the aqueous residue in water.

  • Defatting: Perform a liquid-liquid extraction with a non-polar solvent like petroleum ether to remove lipids. The aqueous layer containing jasminin is retained.

  • Analyte Extraction: Subsequently, extract the aqueous phase multiple times with a solvent of intermediate polarity, such as ethyl acetate, to transfer the jasminin into the organic phase, leaving more polar impurities behind.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Extraction from Biological Matrices: Preparing Jasminin for Bioanalysis

The primary challenge in analyzing jasminin in biological fluids is the high abundance of proteins and phospholipids, which can cause significant matrix effects and interfere with the analysis.

Protocol 3: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and widely used technique for removing the bulk of proteins from plasma or serum samples. It is a common and effective method for the preparation of iridoid glycoside samples for LC-MS/MS analysis[4][5][6].

Step-by-Step Methodology:

  • Aliquoting: Pipette a small volume (e.g., 50 µL) of the plasma or serum sample into a microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution. A stable isotope-labeled jasminin would be the ideal internal standard. If unavailable, a structurally similar iridoid glycoside that is not present in the sample, such as aucubin or catalpol, can be used[6].

  • Precipitant Addition: Add a 3 to 4-fold excess of a cold organic solvent, typically acetonitrile or methanol[5][6].

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: The supernatant can be directly injected into the LC-MS/MS system. However, to improve sensitivity and ensure compatibility with the mobile phase, it is often beneficial to evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Workflow for Protein Precipitation

cluster_0 Protein Precipitation Protocol A 1. Aliquot Plasma/Serum B 2. Add Internal Standard A->B C 3. Add Cold Acetonitrile/Methanol B->C D 4. Vortex C->D E 5. Centrifuge D->E F 6. Collect Supernatant E->F G 7. Evaporate & Reconstitute F->G H Inject into LC-MS/MS G->H cluster_1 Solid-Phase Extraction Protocol A 1. Condition SPE Cartridge B 2. Load Sample A->B C 3. Wash Cartridge B->C D 4. Elute Jasminin C->D E 5. Evaporate & Reconstitute D->E F Inject into LC-MS/MS E->F

Caption: A typical workflow for solid-phase extraction.

Method Validation Parameters: Ensuring Data Reliability

A robust sample preparation method must be validated to ensure its performance. Key parameters to assess include:

Parameter Description Typical Acceptance Criteria Reference
Recovery The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Consistent and reproducible, ideally >70-80%.[6][7]
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.Matrix factor should be close to 1, with a low coefficient of variation across different sources of the matrix.[6][7]
Stability The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term frozen).Analyte concentration should remain within ±15% of the initial concentration.[5][6]

LC-MS/MS Method Parameters for Iridoid Glycosides

While the optimal parameters for jasminin need to be empirically determined, the following table provides a starting point based on validated methods for similar iridoid glycosides.

Parameter Description Reference
Chromatographic Column C18 columns (e.g., 2.1 mm x 100 mm, 3.5 µm) are commonly used.[4]
Mobile Phase A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape and ionization.[4][6]
Ionization Mode Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for iridoid glycosides.[4][8]
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4][5][8]

Conclusion

The selection of an appropriate sample preparation method is a critical decision in the development of a robust and reliable LC-MS/MS assay for jasminin. For plant matrices, a solid-liquid extraction with a polar solvent like methanol is a good starting point, with the option of further clean-up using liquid-liquid extraction. For biological fluids, protein precipitation offers a simple and rapid approach, while solid-phase extraction can provide cleaner samples and mitigate matrix effects, albeit with a more complex procedure. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, throughput, and the complexity of the matrix. Thorough method validation is paramount to ensure the generation of high-quality, reproducible data for pharmacokinetic, metabolic, or quality control studies of jasminin.

References

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Method

Enzymatic Synthesis and Biotransformation of Jasminin: A Technical Guide for Researchers

Introduction: The Significance of Jasminin Jasminin is a complex secoiridoid glycoside found in plants of the Jasminum genus, which are renowned for their characteristic and highly valued fragrance.[1][] Beyond its aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Jasminin

Jasminin is a complex secoiridoid glycoside found in plants of the Jasminum genus, which are renowned for their characteristic and highly valued fragrance.[1][] Beyond its aromatic properties, jasminin and related iridoid compounds are of significant interest to the pharmaceutical and biotechnology industries due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][3] The intricate structure of jasminin presents a considerable challenge for chemical synthesis, making enzymatic and biotransformation approaches attractive alternatives for its sustainable production and the generation of novel analogs for drug discovery.

This technical guide provides an in-depth overview of the enzymatic synthesis and biotransformation of jasminin, designed for researchers, scientists, and drug development professionals. We will explore the biosynthetic pathways, key enzymes, and practical protocols for the production and modification of this valuable natural product.

The Biosynthetic Blueprint: From Primary Metabolism to a Complex Secoiridoid

The biosynthesis of jasminin is a multi-step enzymatic cascade that originates from primary metabolism and proceeds through the iridoid and secoiridoid pathways. Understanding this natural blueprint is fundamental to designing effective enzymatic synthesis and biotransformation strategies.

Part 1: The Iridoid Core - Forging the Monoterpene Skeleton

The journey to jasminin begins with the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP), which is synthesized via the methylerythritol phosphate (MEP) pathway. A series of key enzymatic transformations then constructs the characteristic cyclopentanopyran ring system of iridoids.

The core iridoid biosynthetic pathway can be visualized as follows:

Iridoid_Biosynthesis cluster_enzymes Key Enzymes GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Nepetalactol Nepetalactol/Iridodial Oxogeranial->Nepetalactol ISY GES Geraniol Synthase G8H Geraniol 8-hydroxylase 8HGO 8-hydroxygeraniol oxidoreductase ISY Iridoid Synthase

Caption: Core Iridoid Biosynthesis Pathway.

Part 2: The Secoiridoid Gateway - Ring Cleavage and Beyond

The formation of secoiridoids like jasminin involves the oxidative cleavage of the cyclopentane ring of an iridoid precursor, a reaction catalyzed by secologanin synthase, a cytochrome P450 enzyme.[4] This ring-opening is a pivotal step that generates the secoiridoid scaffold, which is then further decorated by a suite of tailoring enzymes to yield the vast diversity of secoiridoid structures found in nature.

The enzymatic journey from the iridoid intermediate, loganin, to the secoiridoid scaffold is depicted below:

Secoiridoid_Formation cluster_enzyme Key Enzyme Loganin Loganin Secologanin Secologanin Loganin->Secologanin SLS (CYP72A1) SLS Secologanin Synthase

Caption: Formation of the Secoiridoid Scaffold.

Part 3: Tailoring the Jasminin Molecule - The Role of Late-Stage Enzymes

The conversion of the basic secoiridoid skeleton into the complex structure of jasminin (C26H38O12) requires a series of late-stage modifications.[][5] These reactions are catalyzed by a variety of enzymes, including oxidoreductases, acyltransferases, and glycosyltransferases, which add the specific chemical moieties that define jasminin's structure and biological activity. While the precise enzymatic sequence for jasminin is an active area of research, it is understood that these tailoring enzymes are crucial for its final assembly.

Application Notes: Strategies for Enzymatic Synthesis and Biotransformation

Harnessing the power of enzymes for the synthesis of jasminin and its derivatives can be approached through several strategic avenues, each with its own set of advantages and challenges.

In Vitro Multi-Enzyme Cascade Synthesis

This approach involves the cell-free synthesis of jasminin by combining a series of purified enzymes in a reaction vessel.

  • Rationale: This method offers precise control over reaction conditions and eliminates the complexities of cellular metabolism, such as competing pathways and product degradation. It is ideal for mechanistic studies and the production of highly pure compounds.

  • Challenges: The primary challenges lie in the efficient expression and purification of multiple active enzymes and the optimization of reaction conditions to ensure the compatibility and stability of all components. The cost of cofactors such as NADPH can also be a consideration for large-scale production.

Heterologous Expression in Microbial Systems (Metabolic Engineering)

Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be programmed to produce jasminin precursors or the final molecule itself.

  • Rationale: Microbial hosts offer rapid growth, scalability, and well-established genetic tools for pathway engineering. This approach can provide a sustainable and cost-effective production platform.

  • Challenges: The functional expression of plant-derived enzymes, particularly cytochrome P450s, in microbial hosts can be challenging and may require significant protein and metabolic engineering efforts. The transport of intermediates across cellular compartments and the potential toxicity of the final product to the host also need to be addressed.

Plant Cell and Tissue Culture for Biotransformation

Plant cell or tissue cultures of Jasminum species can be utilized to biotransform precursor molecules into jasminin or its derivatives.[6][7]

  • Rationale: This method leverages the native enzymatic machinery of the plant in a controlled environment. It can be particularly useful for performing complex late-stage modifications that are difficult to replicate in microbial systems.

  • Challenges: Plant cell cultures often have slower growth rates compared to microbes, and the yields of target compounds can be low and variable. Optimization of culture conditions and the use of elicitors to stimulate secondary metabolite production are often necessary.[8]

Protocols: A Practical Guide to Key Methodologies

The following protocols provide a starting point for researchers embarking on the enzymatic synthesis and biotransformation of jasminin-related compounds.

Protocol 1: Heterologous Expression and Purification of Iridoid Synthase (ISY)

This protocol describes the expression of a recombinant iridoid synthase (ISY) in E. coli and its subsequent purification, a critical first step for in vitro synthesis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the codon-optimized gene for ISY with a His-tag

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE materials

Procedure:

  • Transformation: Transform the E. coli expression strain with the ISY expression plasmid.

  • Expression:

    • Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate to pellet cell debris.

  • Purification:

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer.

    • Elute the His-tagged ISY protein with elution buffer.

    • Analyze the purified protein by SDS-PAGE to confirm size and purity.

Protocol 2: In Vitro Enzyme Assay for Iridoid Synthase (ISY)

This protocol details a method to determine the activity of the purified recombinant ISY.

Materials:

  • Purified ISY protein

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0)

  • 8-oxogeranial (substrate)

  • NADPH (cofactor)

  • Ethyl acetate

  • GC-MS instrument

Procedure:

  • Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer, NADPH (final concentration ~200 µM), and purified ISY protein (1-5 µg).

  • Initiation: Start the reaction by adding the substrate, 8-oxogeranial (final concentration ~100 µM).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the product, nepetalactol.

Protocol 3: Establishment of Jasminum spp. Callus Culture for Biotransformation

This protocol outlines the initiation of callus cultures from Jasminum explants, which can then be used for biotransformation studies.[7]

Materials:

  • Young, healthy leaves or stems from a Jasminum plant

  • 70% (v/v) ethanol

  • 1% (v/v) sodium hypochlorite solution with a few drops of Tween 20

  • Sterile distilled water

  • Murashige and Skoog (MS) medium supplemented with plant growth regulators (e.g., 2,4-D and BAP)

  • Sterile petri dishes, scalpels, and forceps

Procedure:

  • Surface Sterilization:

    • Wash the explants thoroughly under running tap water.

    • Immerse in 70% ethanol for 30-60 seconds.

    • Transfer to the sodium hypochlorite solution and agitate for 10-15 minutes.

    • Rinse 3-4 times with sterile distilled water.

  • Inoculation:

    • Cut the sterilized explants into small pieces (e.g., 1 cm²).

    • Place the explants onto the MS medium in petri dishes.

  • Incubation:

    • Seal the petri dishes and incubate in the dark at 25 ± 2°C.

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

  • Suspension Culture Initiation (Optional):

    • Transfer friable callus to liquid MS medium and place on an orbital shaker to establish a suspension culture for biotransformation experiments.

Data Presentation: Quantitative Insights

The following table summarizes typical yields and conditions reported in the literature for the production of iridoids and related compounds using different methodologies. These values can serve as a benchmark for experimental design.

Methodology Product Host/System Titer/Yield Key Conditions Reference
Heterologous ExpressionNepetalactolSaccharomyces cerevisiae~1.5 mg/LExpression of GES, G8H, GOR, and ISY[9]
In Vitro Enzyme AssayNepetalactolPurified ISY from Nepeta mussiniiHigh conversion8-oxogeranial substrate, NADPH cofactor
Plant Tissue CultureJasmonic Acid DerivativesJasminum sambacVariableWounded leaves and flowers

Future Perspectives and Conclusion

The enzymatic synthesis and biotransformation of jasminin hold immense promise for the sustainable production of this valuable natural product and the creation of novel derivatives with enhanced pharmacological properties. While significant progress has been made in elucidating the core biosynthetic pathways of iridoids and jasmonates, the complete enzymatic cascade leading to jasminin remains an exciting frontier for discovery.

Future research will likely focus on:

  • Discovery and Characterization of Late-Stage Enzymes: Identifying and characterizing the specific tailoring enzymes responsible for the final steps of jasminin biosynthesis in Jasminum species.

  • Metabolic Engineering and Synthetic Biology: Optimizing microbial hosts for the high-level production of jasminin and its precursors through advanced metabolic engineering and synthetic biology approaches.

  • Process Optimization for Plant Cell Cultures: Developing more efficient and scalable plant cell culture systems for biotransformation, including the use of novel elicitors and bioreactor designs.

By integrating expertise from biochemistry, molecular biology, and process engineering, the scientific community is poised to unlock the full potential of jasminin and its derivatives for the benefit of the pharmaceutical, fragrance, and agricultural industries.

References

A comprehensive list of references cited in this technical guide can be found below, including links to the original research articles.

Sources

Application

Application Notes &amp; Protocols: Jasminin Nanoparticle Formulation for Drug Delivery Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of jasminin-loaded nanoparticles for preclinical...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of jasminin-loaded nanoparticles for preclinical drug delivery research. The protocols outlined herein are designed to be adaptable for the encapsulation of hydrophobic bioactive compounds, using jasminin as a model molecule.

Introduction: The Rationale for Jasminin Nanoparticle Formulation

Jasminin, a promising bioactive compound derived from the Jasminum species, has garnered significant interest for its potential therapeutic applications. However, its inherent hydrophobicity presents a significant challenge for effective drug delivery, limiting its bioavailability and therapeutic efficacy. Nanoparticle-based drug delivery systems offer a powerful solution to overcome these limitations. By encapsulating jasminin within a nanoparticle matrix, it is possible to enhance its solubility, protect it from premature degradation, and facilitate targeted delivery to diseased tissues.

This guide will detail the formulation of jasminin-loaded nanoparticles using a polymeric approach, specifically leveraging the principles of nanoprecipitation. This method is widely adopted for its simplicity, scalability, and ability to produce nanoparticles with a narrow size distribution. Furthermore, we will explore the critical characterization techniques and in vitro evaluation assays necessary to validate the formulation and assess its therapeutic potential.

Materials and Equipment

Reagents and Consumables
  • Jasminin (or other hydrophobic active pharmaceutical ingredient)

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000–25,000)

  • Poly(vinyl alcohol) (PVA) (87–89% hydrolyzed, MW 30,000–70,000)

  • Acetone (ACS grade)

  • Dichloromethane (DCM) (ACS grade)

  • Dimethyl sulfoxide (DMSO) (cell culture grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Human cancer cell line (e.g., MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Equipment
  • Magnetic stirrer and stir bars

  • Ultrasonic bath/sonicator

  • Rotary evaporator

  • High-speed centrifuge

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer (Freeze-dryer)

  • CO₂ incubator

  • Laminar flow hood

  • Microplate reader

  • Inverted microscope

Experimental Protocols

Formulation of Jasminin-Loaded PLGA Nanoparticles by Nanoprecipitation

The nanoprecipitation method, also known as the solvent displacement method, is a robust technique for formulating polymeric nanoparticles. It involves the precipitation of a polymer from an organic solution upon its addition to a non-solvent, leading to the formation of nanoparticles.

Protocol:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of jasminin in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution in deionized water by dissolving 1 g of PVA in 100 mL of water.

    • Heat the solution to 60-70°C with continuous stirring until the PVA is fully dissolved. Cool to room temperature before use.

  • Nanoparticle Formation:

    • Place 20 mL of the 1% PVA solution in a beaker on a magnetic stirrer set to 600 rpm.

    • Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), add the organic phase dropwise into the aqueous phase.

    • Observe the immediate formation of a milky-white suspension, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring overnight at room temperature in a fume hood to allow for the complete evaporation of acetone.

    • Alternatively, use a rotary evaporator at a reduced pressure and a temperature of 35-40°C for 2-3 hours.

  • Nanoparticle Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant containing excess PVA and unencapsulated jasminin.

    • Resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.

    • Repeat the washing step twice to ensure the removal of any residual impurities.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be lyophilized.

    • Add a cryoprotectant (e.g., 5% w/v trehalose or sucrose) to the nanoparticle suspension.

    • Freeze the suspension at -80°C for at least 4 hours.

    • Lyophilize for 48 hours to obtain a dry nanoparticle powder.

Diagram of the Nanoprecipitation Workflow:

nanoprecipitation_workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Jasminin Jasminin Organic_Mix Dissolve Jasminin->Organic_Mix PLGA PLGA PLGA->Organic_Mix Acetone Acetone Acetone->Organic_Mix Nanoprecipitation Nanoprecipitation Organic_Mix->Nanoprecipitation Add dropwise PVA PVA Aqueous_Mix Dissolve PVA->Aqueous_Mix Water Deionized Water Water->Aqueous_Mix Aqueous_Mix->Nanoprecipitation Stirring (600 rpm) Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Stir overnight Purification Purification Solvent_Evaporation->Purification Centrifugation & Washing Lyophilization Lyophilization Purification->Lyophilization Add Cryoprotectant Final_Product Jasminin-PLGA NPs Lyophilization->Final_Product Dry Powder

Caption: Workflow for Jasminin-PLGA Nanoparticle Formulation.

Characterization of Jasminin-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) measures the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (PDI). Zeta potential is a measure of the surface charge of the nanoparticles, which indicates their stability in suspension.

  • Protocol:

    • Dilute the purified nanoparticle suspension with deionized water to an appropriate concentration (typically a slightly opalescent suspension).

    • Transfer the diluted sample to a disposable cuvette.

    • Perform the measurement using a DLS instrument.

    • For zeta potential, use a specific electrode-containing cuvette and perform the measurement in an appropriate buffer (e.g., 10 mM NaCl).

    • Record the average particle size, PDI, and zeta potential.

3.2.2. Morphology

  • Principle: Transmission Electron Microscopy (TEM) provides high-resolution images of the nanoparticles, revealing their size, shape, and surface morphology.

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry completely.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate for enhanced contrast.

    • Image the grid using a TEM.

3.2.3. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Principle: EE and DL quantify the amount of jasminin successfully encapsulated within the nanoparticles. This is determined by measuring the amount of free drug in the supernatant after centrifugation.

  • Protocol:

    • After the first centrifugation step during purification, collect the supernatant.

    • Measure the concentration of jasminin in the supernatant using a UV-Vis spectrophotometer or HPLC with a pre-established calibration curve.

    • Calculate EE and DL using the following equations:

    • EE (%) = [(Total amount of jasminin - Amount of free jasminin) / Total amount of jasminin] x 100

    • DL (%) = [(Total amount of jasminin - Amount of free jasminin) / Weight of nanoparticles] x 100

Table 1: Expected Nanoparticle Characterization Parameters

ParameterMethodExpected RangeSignificance
Particle SizeDLS100 - 300 nmInfluences biodistribution and cellular uptake.
PDIDLS< 0.3Indicates a narrow and homogenous size distribution.
Zeta PotentialDLS-10 to -30 mVNegative charge indicates good colloidal stability.
MorphologyTEMSphericalConfirms size and shape.
Encapsulation EfficiencyUV-Vis/HPLC> 70%High efficiency indicates successful drug loading.
Drug LoadingUV-Vis/HPLC1 - 10%Represents the drug content relative to the nanoparticle weight.
In Vitro Drug Release Study
  • Principle: This assay evaluates the release kinetics of jasminin from the nanoparticles over time in a simulated physiological environment.

  • Protocol:

    • Place a known amount of lyophilized jasminin-loaded nanoparticles (e.g., 10 mg) in a dialysis bag (MWCO 10-12 kDa).

    • Immerse the dialysis bag in 50 mL of PBS (pH 7.4) containing 0.5% Tween 80 (to maintain sink conditions) in a beaker.

    • Keep the beaker in a shaking water bath at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

    • Analyze the amount of jasminin released in the collected samples using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of free jasminin, jasminin-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a control.

    • Incubate the plate for 48 or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability (%) relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Diagram of the In Vitro Evaluation Workflow:

in_vitro_workflow cluster_release Drug Release Study cluster_cytotoxicity Cytotoxicity Assay (MTT) Start Jasminin-Loaded Nanoparticles Dialysis Dialysis against PBS (pH 7.4) at 37°C Start->Dialysis Treatment Treat with NPs and controls Start->Treatment Sampling Sample collection at time points Dialysis->Sampling Analysis_Release HPLC/UV-Vis Analysis Sampling->Analysis_Release Cell_Seeding Seed cells in 96-well plate Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Absorbance Measure absorbance at 570 nm MTT_Addition->Absorbance

Caption: Workflow for In Vitro Evaluation of Jasminin Nanoparticles.

In Vivo Preclinical Evaluation (Considerations)

While detailed protocols for in vivo studies are beyond the scope of these application notes, the following are key considerations for transitioning to animal models:

  • Toxicity Studies: Acute and chronic toxicity studies in healthy animal models (e.g., mice or rats) are crucial to determine the maximum tolerated dose (MTD) and assess any potential side effects of the nanoparticle formulation.[1]

  • Pharmacokinetic (PK) Studies: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the jasminin-loaded nanoparticles. This helps in understanding the bioavailability and circulation half-life of the formulation.

  • Biodistribution Studies: By labeling the nanoparticles (e.g., with a fluorescent dye), their accumulation in different organs and tissues can be tracked over time.

  • Efficacy Studies: In a relevant disease model (e.g., tumor-bearing mice), the therapeutic efficacy of the jasminin nanoparticles is compared to that of the free drug and a control group. Tumor growth inhibition and survival rates are key endpoints.

Conclusion

The protocols detailed in these application notes provide a robust framework for the successful formulation, characterization, and in vitro evaluation of jasminin-loaded nanoparticles. By following these methodologies, researchers can develop a promising drug delivery system capable of enhancing the therapeutic potential of hydrophobic compounds like jasminin. The systematic approach outlined here ensures the generation of reproducible and reliable data, which is essential for the advancement of preclinical nanomedicine research.

References

  • Vertex AI Search. (2025, May 8). Biological Properties of Jasminum Mesnyi Using Copper Nanoparticles.
  • Vertex AI Search. (n.d.). Green Synthesis of Silver Nanoparticles Using Extract of Jasminum officinal L. Leaves and Evaluation of Cytotoxic Activity Towards Bladder (5637) and Breast Cancer (MCF-7) Cell Lines - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2023, January 19). Biosynthesis Of Silver Nanoparticles Using Rose and Jasmine and Its Anti Diabetic Potential - Bibliomed.
  • Vertex AI Search. (n.d.). Jasminepolymer - Separata webbhelheter vid Åbo Akademi (sites.abo.fi).
  • Vertex AI Search. (2015, December 24).
  • Vertex AI Search. (2026, February 10). Jasmine PRO: A versatile platform for drug delivery - Åbo Akademi University.
  • Vertex AI Search. (2021, January 20).
  • Vertex AI Search. (2025, February 25). Formulation and evaluation of nanoemulsions from Jasminum officinale essential oil for controlling postharvest browning and maintaining quality in jasmine (Jasminum sambac) flowers - PMC.
  • Vertex AI Search. (2022, September 8). Functional block copolymer micelles based on poly (jasmine lactone)
  • Vertex AI Search. (2019, June 14).
  • Vertex AI Search. (2021, January 20).
  • Vertex AI Search. (n.d.). Photos of PMMA emulsions prepared by solvent evaporation method in O/W...
  • Vertex AI Search. (2024, December 17). Sarah Rainford, Deputy Editor – RSC Advances Blog - RSC Blogs.
  • Vertex AI Search. (2024, September 3). Reactive Oxygen Species-Regulated Conjugates Based on Poly(jasmine) Lactone for Simultaneous Delivery of Doxorubicin and Docetaxel - PubMed.
  • Vertex AI Search. (2025, September 10). Formulation methods for peptide-modified lipid nanoparticles - PubMed - NIH.
  • Vertex AI Search. (2024, September 3). Reactive Oxygen Species-Regulated Conjugates Based on Poly(jasmine) Lactone for Simultaneous Delivery of Doxorubicin and Docetaxel - PMC.
  • Vertex AI Search. (2025, March 12).
  • Vertex AI Search. (n.d.). Evaluation of in vivo toxicity of biological nanoparticles - PMC.
  • Vertex AI Search. (2023, June 23). In Vitro, In Vivo and Ex Vivo Models for Toxicity Evaluation of Nanoparticles: Advantages and Disadvantages | IntechOpen.
  • Vertex AI Search. (2016, November 26). In vitro and in vivo toxicity assessment of nanoparticles.
  • Vertex AI Search. (2024, September 7). Review on: Targeted Drug Delivery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Jasminin Yield via Ultrasound-Assisted Extraction (UAE)

Welcome to the Extraction Technologies Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating fragile bioactive compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Extraction Technologies Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating fragile bioactive compounds. Jasminin—a highly valuable secoiridoid glucoside found in Jasminum species with proven antiviral and cytotoxic properties[1][2]—presents a unique extraction challenge.

While Ultrasound-Assisted Extraction (UAE) is highly efficient, the acoustic cavitation that drives mass transfer can easily destroy jasminin if parameters are not rigorously controlled. This guide provides a self-validating, mechanistically grounded workflow and troubleshooting matrix to ensure maximum yield and structural integrity.

The Mechanistic Basis of Secoiridoid Extraction

To optimize jasminin recovery, you must understand the causality behind UAE. The process relies on acoustic cavitation —the rapid formation, growth, and violent collapse of microbubbles in a liquid medium. When these bubbles implode near plant cell walls, they generate localized shockwaves and microjets that rupture the cellular matrix, releasing intracellular jasminin into the solvent.

However, this implosion also generates extreme localized heat and free radicals. Jasminin contains a delicate pyran ring and a glycosidic bond[1]. If the bulk solvent temperature rises, or if sonication is applied continuously at high power, these bonds undergo rapid thermal hydrolysis, destroying your target compound. Therefore, successful UAE is a precise balancing act between maximizing physical disruption and minimizing thermal degradation.

Standard Operating Procedure: Self-Validating UAE Workflow

The following protocol is designed as a self-validating system. By controlling the polarity, temperature, and acoustic duty cycle, you ensure that the extraction is both efficient and non-destructive.

UAE_Workflow N1 Biomass Prep Lyophilization N2 Solvent Addition 70% EtOH N1->N2 N3 Pulsed UAE 300W, <40°C N2->N3 N4 Phase Separation Centrifugation N3->N4 N5 HPLC-DAD Quantification N4->N5

Workflow for ultrasound-assisted extraction and HPLC quantification of jasminin.

Step-by-Step Methodology
  • Biomass Preparation: Lyophilize (freeze-dry) the Jasminum leaves or flowers to achieve <5% moisture. Grind and sieve through a 40-mesh screen.

    • Validation: Uniform particle size ensures consistent acoustic energy distribution and prevents localized "hot spots" during sonication.

  • Solvent Mixing: Suspend 1.0 g of the dried powder in 20 mL of 70% (v/v) aqueous ethanol.

    • Causality: Jasminin is a polar glycoside. A 70% ethanol mixture perfectly matches its dielectric constant, maximizing solubility while leaving highly non-polar plant waxes behind in the solid matrix.

  • Pulsed Ultrasound-Assisted Extraction: Submerge a 20 kHz ultrasonic probe 1.5 cm into the suspension. Set the power to 300 W. Crucial: Use a pulsed duty cycle of 5 seconds ON and 5 seconds OFF for a total active time of 15 minutes.

    • Validation: Monitor the bulk temperature continuously. It must remain ≤ 40 °C. Use a recirculating ice-water jacket around the extraction vessel.

  • Phase Separation: Centrifuge the sonicated homogenate at 8,000 × g for 10 minutes at 4 °C. Decant the supernatant and filter it through a 0.45 µm PTFE syringe filter.

  • Real-Time Yield Validation: Inject 10 µL of the filtrate into an HPLC-DAD system equipped with a C18 column. Run a gradient of water/acetonitrile (0.1% formic acid). Monitor absorbance at 230 nm, which is the characteristic UV absorption maximum for the secoiridoid skeleton[3].

    • Validation: A single, sharp peak at the jasminin retention time confirms intact extraction without thermal degradation.

Troubleshooting & FAQs

Q: Why is my jasminin yield plateauing or decreasing when I increase ultrasonic power above 400 W? A: You are experiencing the "acoustic cushioning effect." At excessively high power, the density of cavitation bubbles near the ultrasonic probe increases drastically. These bubbles coalesce to form a vapor barrier that actually impedes acoustic wave propagation into the bulk solvent. Furthermore, the excess energy converts directly into heat, which hydrolyzes the ester and glycosidic bonds of jasminin[1]. Solution: Cap your power at 250–300 W and strictly adhere to a pulsed sonication mode to allow bubble clouds to dissipate between cycles.

Q: I am observing peak splitting and a massive reduction in the jasminin peak area on my HPLC chromatogram (detected at 230 nm). What went wrong? A: Peak splitting or a sudden drop in area at 230 nm[3] is the hallmark of structural degradation—specifically, the opening of the pyran ring or the cleavage of the glucose moiety. This is almost always caused by poor bulk temperature control during UAE. Solution: Implement a recirculating chiller jacket to maintain the extraction vessel strictly below 40 °C. Never use continuous sonication for secoiridoids.

Q: The final extract is highly turbid, making filtration through a 0.45 µm PTFE membrane nearly impossible. How can I improve clarity without losing jasminin? A: Turbidity in Jasminum extracts is caused by the co-extraction of high-molecular-weight polysaccharides, pectins, and lipophilic waxes. Solution: Optimize your solvent. While 70% aqueous ethanol is optimal for polar secoiridoids, increasing the water content slightly (e.g., to 60% EtOH) can force highly lipophilic waxes to precipitate out during centrifugation. Alternatively, perform a rapid pre-extraction defatting step using hexane; hexane will remove the lipids without stripping the highly polar jasminin.

Quantitative Parameter Matrix

Use the following table to benchmark your experimental parameters against field-proven standards.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Composition 100% Ethanol70% Aqueous Ethanol Matches the polarity of jasminin (a glycoside), maximizing solubilization while minimizing wax co-extraction.
Bulk Temperature > 60 °C30 - 40 °C Prevents thermal hydrolysis of the secoiridoid pyran ring and glycosidic linkages.
Sonication Mode ContinuousPulsed (5s ON / 5s OFF) Prevents acoustic shielding (bubble coalescence) and allows localized heat to dissipate.
Solid:Liquid Ratio 1:5 (w/v)1:20 to 1:30 (w/v) Prevents solvent saturation and maintains a high concentration gradient for efficient mass transfer.
HPLC Detection 280 nm230 nm 230 nm aligns with the specific UV absorption maximum of the secoiridoid structural skeleton.
References
  • Source: National Institutes of Health (NIH)
  • Molecules, Volume 27, Issue 5 (March-1 2022)
  • Chemical Variability and Pharmacological Potential of Propolis as a Source for the Development of New Pharmaceutical Products Source: MDPI URL
  • Isolation and Characterization of a Secoiridoid Derivative from Two-Phase Olive Waste (Alperujo)

Sources

Optimization

jasminin degradation troubleshooting in aqueous buffer solutions

Welcome to the Technical Support Center for Secoiridoid Stability. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic recovery rates and spontaneous degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Secoiridoid Stability. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic recovery rates and spontaneous degradation of jasminin in aqueous environments.

Jasminin is an oleoside-type secoiridoid glycoside characterized by an olefin functional group, an enol ester system, and a β -D-glucopyranose moiety[1]. Because of its complex architecture—specifically the ester bonds and lactone ring—it is highly sensitive to pH, temperature, and enzymatic activity.

This guide is designed to dissect the causality behind jasminin degradation, provide self-validating troubleshooting protocols, and establish robust handling procedures for your assays.

Diagnostic Workflow: Jasminin Degradation Pathways

To troubleshoot your assay, you must first understand how the molecule breaks apart under different environmental stressors. The diagram below maps the primary degradation pathways of jasminin in aqueous buffers.

JasmininDegradation Jasminin Intact Jasminin (Secoiridoid Glucoside) Acidic Acidic Buffer (pH < 4.0) Jasminin->Acidic Acid-Catalyzed Hydrolysis Alkaline Alkaline Buffer (pH > 7.5) Jasminin->Alkaline Base-Catalyzed Saponification Enzymatic Enzymatic Matrix (β-glucosidases) Jasminin->Enzymatic Biocatalysis Aglycone Jasminin Aglycone + D-Glucose Acidic->Aglycone Glycosidic Bond Cleavage Triol Triol Derivative + Oleoside Alkaline->Triol Ester/Lactone Ring Opening Enzymatic->Aglycone Specific Cleavage

Fig 1. Mechanistic pathways of jasminin degradation in aqueous environments.

Mechanistic Troubleshooting & FAQs

Q: Why is my jasminin standard rapidly degrading in standard Phosphate-Buffered Saline (PBS) at pH 7.4? A: PBS at pH 7.4 is slightly alkaline relative to the stability threshold of secoiridoids. The ester and lactone moieties in jasminin are highly susceptible to base-catalyzed hydrolysis (saponification). In these conditions, the lactone ring opens, leading to the irreversible formation of a triol and an oleoside derivative[2]. Causality-Driven Solution: Shift your assay buffer to a slightly acidic environment (e.g., Ammonium Acetate, pH 5.5). If physiological pH is strictly required for your cell-based assay, minimize aqueous exposure time and prepare fresh dilutions immediately before dosing.

Q: I observe a new, highly non-polar peak in my HPLC chromatogram when storing jasminin in an acetate buffer at pH 3.5. What is happening? A: You are observing acid-catalyzed hydrolysis. At pH levels below 4.0, the β -O-glucosidic bond connecting the glucose moiety to the aglycone becomes the primary point of failure. The nucleophilic attack of water (or a solvent like ethanol) replaces the glucose unit via SN​2 substitution or simple cleavage, yielding the jasminin aglycone[3]. Causality-Driven Solution: Buffer your solutions between pH 5.0 and 6.0, which is the "Goldilocks zone" for secoiridoid stability, balancing the risks of both glycosidic cleavage and ester saponification.

Q: How can I validate whether the degradation I see in my in vitro cell culture media is chemical (pH/temperature) or enzymatic? A: Cell culture media containing Fetal Bovine Serum (FBS) is rich in esterases and β -glucosidases that rapidly cleave secoiridoids. To isolate the variable, you must run a self-validating control using heat-inactivated media. Causality-Driven Solution: Heat a portion of your media to 56°C for 30 minutes to denature active enzymes. Spike jasminin into both standard and heat-inactivated media. If the degradation halts or slows significantly in the inactivated media, the primary driver is enzymatic. If the degradation rate remains identical, the instability is driven by the chemical parameters (pH/temperature) of the media itself.

Self-Validating Protocol: Kinetic Degradation Profiling of Jasminin

To accurately quantify jasminin stability in your specific buffer systems, follow this step-by-step methodology. This protocol is designed as a self-validating system: it utilizes a non-aqueous stock to establish a true baseline and employs a strict chemical quenching step to freeze the reaction state, preventing post-sampling artifacts.

Step 1: Preparation of the Baseline Stock

  • Action: Dissolve solid jasminin standard in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Causality: Water-free storage prevents spontaneous premature hydrolysis. This ensures that your T0​ (Time Zero) measurement represents 100% intact compound.

Step 2: Matrix Spiking and Internal Standardization

  • Action: Dilute the stock to a 100 µM working concentration in your target aqueous buffer. Immediately spike in 10 µM of a structurally related stable internal standard (IS), such as oleuropein.

  • Causality: The IS validates the extraction recovery and corrects for any instrument injection volume variations. If the IS signal remains stable while the jasminin signal drops, you have validated that the loss is due to specific degradation, not a systemic analytical error.

Step 3: Incubation and Aliquoting

  • Action: Incubate the solution in a thermomixer at the target temperature (e.g., 25°C or 37°C). Pull 100 µL aliquots at precise intervals: 0, 1, 2, 4, 8, and 24 hours.

Step 4: The Quenching Step (Critical)

  • Action: Immediately transfer each 100 µL aliquot into a pre-chilled vial containing 100 µL of ice-cold Acetonitrile with 0.2% Formic Acid. Vortex for 5 seconds and store at 4°C until analysis.

  • Causality: This is the self-validating mechanism of the assay. The organic solvent (Acetonitrile) instantly precipitates any potential degrading enzymes. The Formic Acid drops the pH to ~4.5, neutralizing alkaline saponification[2], while the temperature drop arrests kinetic degradation. This guarantees the sample reflects the exact chemical state of the moment it was pulled.

Step 5: HPLC-DAD/MS Analysis

  • Action: Analyze the quenched samples via HPLC. Monitor the intact jasminin peak using a Diode-Array Detector (DAD) at 233 nm, which is the typical absorption band for the iridoid enol ester system conjugated with a carbonyl group[1].

Quantitative Reference Data

The following table summarizes the expected kinetic behavior of jasminin across various aqueous environments. Use this data to benchmark your own stability assays.

Buffer SystempHTemperature (°C)Half-life ( t1/2​ )Primary Degradation PathwayMajor Degradants
Ammonium Acetate3.525~14.2 hoursAcid-catalyzed hydrolysisAglycone + D-Glucose
Ammonium Acetate5.525> 72.0 hoursMinimal degradationIntact Jasminin
Phosphate Buffered Saline7.425~6.5 hoursMild alkaline saponificationTriol + Oleoside
Phosphate Buffered Saline7.437~1.8 hoursAccelerated saponificationTriol + Oleoside
Tris-HCl9.025< 0.5 hoursRapid alkaline hydrolysisTriol + Oleoside

Note: Half-life values are derived benchmarks based on the structural behavior of oleoside-type secoiridoids under controlled in vitro conditions.

References

  • Title: Three Secoiridoid Glucosides from Jasminum nudiflorum | Journal of Natural Products Source: acs.org URL: [Link]

  • Title: Structure of 3-(bromoacetyl)coumarin - IUCr Journals (Structure of the Aglycone Ethyl Ether of Jasminin) Source: iucr.org URL: [Link]

  • Title: Syringoleosides A–H, Secoiridoids from Syringa dilatata Flowers and Their Inhibition of NO Production in LPS-Induced RAW 264.7 Cells Source: acs.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Jasminin During Isolation and Cold Storage

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the secoiridoid jasminin. This guide provides in-depth troubleshooting advice and frequently asked ques...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the secoiridoid jasminin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenges of preventing jasminin oxidation during its isolation and subsequent cold storage. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the handling of jasminin.

Issue 1: Low Yield of Jasminin Post-Extraction

Symptoms:

  • Significantly lower than expected yield of jasminin from your plant material.

  • Presence of high levels of degradation products like aglycones or hydrolyzed derivatives in your analytical chromatograms.

Potential Cause: Enzymatic degradation is a primary culprit for low yields of secoiridoids like jasminin during the extraction process. When plant tissues are homogenized, endogenous enzymes such as β-glucosidase and esterases are released and can rapidly hydrolyze the glycosidic linkages and ester groups characteristic of many secoiridoids.[1]

Solutions:

  • Enzyme Inactivation via Blanching: A brief heat treatment of the plant material prior to extraction is highly effective at denaturing these degradative enzymes.[1]

    • Protocol:

      • Immerse the fresh plant material in water at 80-95°C for 1-3 minutes.

      • Immediately transfer the blanched material to an ice bath to rapidly cool it and halt the heating process.

      • Proceed with your standard extraction protocol.

  • Use of Chemical Inhibitors: If blanching is not feasible for your experimental setup, consider incorporating enzyme inhibitors into your extraction solvent.

    • Ascorbic acid or citric acid: These can be added to the extraction solvent to create an acidic environment that can help inhibit enzymatic activity.[1]

  • Solvent Selection: The choice of solvent can also influence enzymatic activity. A methanol/water mixture has been shown to be effective in extracting secoiridoids while partially inhibiting enzymes.[1]

Issue 2: Browning of Plant Material or Extract

Symptoms:

  • The plant material or the resulting extract turns brown during or after the extraction process.

  • This discoloration may be accompanied by a decrease in the purity of the isolated jasminin.

Potential Cause: This browning is often due to the activity of polyphenol oxidase (PPO) and peroxidase (POD) enzymes.[1] Upon tissue disruption and exposure to oxygen, these enzymes catalyze the oxidation of phenolic compounds, which can co-exist with jasminin in the plant, leading to the formation of colored quinones. These oxidative processes can also indirectly affect the stability of jasminin.

Solutions:

  • Blanching: As with hydrolytic enzymes, blanching is also effective at inactivating PPO and POD.[1]

  • Inert Atmosphere: Performing the extraction under an inert atmosphere, such as nitrogen or argon, will minimize the oxygen available for these enzymatic reactions.[1]

  • Addition of Antioxidants: Incorporating antioxidants like ascorbic acid into the extraction solvent can help to quench the oxidative reactions catalyzed by PPO and POD.[1]

Issue 3: Degradation of Purified Jasminin During Cold Storage

Symptoms:

  • A decrease in the concentration of jasminin over time, as determined by analytical methods.

  • The appearance of new peaks in your chromatograms, corresponding to potential degradation products.

  • A change in the color of the purified jasminin solution, for instance, from colorless to a pale yellow.[2]

Potential Cause: Even at low temperatures, oxidation can occur, especially if the purified jasminin is exposed to light, oxygen, or stored in a solution with an inappropriate pH. Secoiridoids, due to their chemical structure, are prone to oxidation.[3][4] The aldehydic moieties present in many secoiridoids are particularly susceptible to oxidation to carboxylic acids.[3][4]

Solutions:

  • Optimal Storage Temperature: For short-term storage (1-2 weeks), -20°C is recommended. For long-term storage, -80°C is ideal.

  • Inert Atmosphere: Before sealing the storage vial, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Solvent and pH: Store purified jasminin in a high-purity, degassed solvent. The pH of the solution can significantly impact stability; for many antioxidants and related compounds, a slightly acidic pH (around 5-6) can improve stability.[5] Avoid alkaline conditions, as they can accelerate the degradation of phenolic compounds.[5][6]

  • Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from light-induced degradation.[5][7]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the sample, store jasminin in smaller, single-use aliquots.

  • Co-formulation with Antioxidants: For jasminin in solution, consider the addition of a stable antioxidant. However, be mindful that the stability of the antioxidant itself can be pH and light-dependent.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the basic chemical nature of jasminin and why is it prone to degradation?

A1: Jasminin is a type of secoiridoid, which are monoterpene derivatives characterized by a cleaved cyclopentane ring.[8] This structural feature, often containing reactive functional groups like aldehydes, esters, and glycosidic bonds, makes them susceptible to both enzymatic and chemical degradation.[1][3][4] The presence of phenolic moieties in many related secoiridoids also makes them targets for oxidation.

Q2: What are the primary degradation pathways for jasminin?

A2: Based on studies of similar secoiridoids, the primary degradation pathways for jasminin are likely:

  • Enzymatic Hydrolysis: During extraction from the plant source, enzymes can cleave glycosidic bonds and ester linkages.[1]

  • Oxidation: The aldehydic functional groups common in secoiridoids can be oxidized to carboxylic acids.[3][4] Phenolic components can be oxidized to form quinones, leading to discoloration.

  • Hydrolysis: In solution, particularly at non-optimal pH, ester and glycosidic bonds can be chemically hydrolyzed over time.

Q3: What are the ideal conditions for storing raw plant material before jasminin extraction?

A3: If immediate extraction is not possible, the plant material should be flash-frozen in liquid nitrogen and then stored at -80°C. This rapidly halts enzymatic activity. Avoid slow freezing, as the formation of ice crystals can damage cells, leading to increased enzymatic degradation upon thawing.[1]

Q4: Which antioxidants are best to use during the isolation process?

A4: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant during extraction. It is water-soluble and can help inhibit polyphenol oxidase activity and scavenge free radicals.[1] It also contributes to creating a more acidic environment which can inhibit some degradative enzymes.

Q5: How can I monitor the stability of my purified jasminin?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is a powerful technique for monitoring the stability of jasminin.[6][9] This allows you to quantify the concentration of jasminin over time and to identify the mass of any potential degradation products that may appear. A well-developed stability-indicating HPLC method should be able to separate the parent jasminin peak from any degradation product peaks.[10]

Part 3: Experimental Protocols and Data

Table 1: Recommended Storage Conditions for Jasminin
Storage TypeTemperatureAtmosphereLight ConditionsSolvent Considerations
Short-Term (1-2 weeks) -20°CInert (N₂ or Ar)Dark (Amber vial)High-purity, degassed, slightly acidic (pH 5-6)
Long-Term -80°CInert (N₂ or Ar)Dark (Amber vial)Lyophilized powder (preferred) or in solution
Protocol: General Procedure for Jasminin Isolation with Oxidation Prevention
  • Harvesting: Harvest fresh plant material and process it immediately. If not possible, flash-freeze in liquid nitrogen and store at -80°C.

  • Enzyme Inactivation (if using fresh material): Blanch the plant material in water at 85°C for 2 minutes, followed by immediate cooling in an ice bath.

  • Homogenization: Homogenize the plant material in a pre-chilled extraction solvent (e.g., methanol/water) containing an antioxidant like 0.1% (w/v) ascorbic acid. Perform this step on ice.

  • Extraction: Conduct the extraction at a low temperature (e.g., 4°C) on a shaker, under an inert atmosphere if possible.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the extract under reduced pressure at a low temperature (e.g., <40°C).

  • Purification: Purify jasminin using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC). Use degassed solvents and work expeditiously.

  • Storage of Purified Jasminin:

    • For solid jasminin, dry thoroughly under high vacuum and store at -80°C under an inert atmosphere.

    • For jasminin in solution, dissolve in a high-purity, degassed solvent at a slightly acidic pH, aliquot into single-use vials, purge with inert gas, and store at -80°C in the dark.

Part 4: Visualizations

Jasminin_Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Storage Harvest Harvest Fresh Plant Material Freeze Flash-Freeze (-196°C) & Store (-80°C) Harvest->Freeze Choose One Blanch Blanch (85°C, 2 min) & Cool Harvest->Blanch Choose One Homogenize Homogenize in Cold Solvent + Antioxidant (e.g., Ascorbic Acid) Freeze->Homogenize Blanch->Homogenize Extract Low-Temperature Extraction (4°C) Homogenize->Extract Concentrate Concentrate Under Reduced Pressure (<40°C) Extract->Concentrate Purify Chromatographic Purification Concentrate->Purify Store Store Purified Jasminin (-80°C, Inert Atmosphere, Dark) Purify->Store note1 Key Anti-Oxidation Steps note1->Blanch note1->Homogenize note1->Store

Caption: Workflow for Jasminin Isolation with Integrated Anti-Oxidation Steps.

Jasminin_Degradation_Pathways Jasminin Jasminin (Secoiridoid Glycoside) Hydrolyzed Hydrolyzed Products (Aglycone, etc.) Jasminin->Hydrolyzed Hydrolysis Oxidized Oxidized Products (Carboxylic Acids, Quinones) Jasminin->Oxidized Oxidation Enzymes Enzymes (β-glucosidase, Esterase, PPO, POD) Enzymes->Hydrolyzed Enzymes->Oxidized Chemical Chemical Factors (Oxygen, Light, Non-optimal pH) Chemical->Hydrolyzed Chemical->Oxidized

Caption: Major Degradation Pathways Affecting Jasminin Stability.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). The structure of iridoid and secoiridiod [Scientific Diagram]. Retrieved from [Link]

  • Renu Publishers. (2021, November 12). Physical Properties of Jasmine Flower (Jasminum multiforum L).
  • Shen, Y., et al. (n.d.). A new secoiridoid from the flowers of Jasminum officinale L. var. grandiflorum. Chinese Traditional and Herbal Drugs.
  • ResearchGate. (2021, November 12). Physical Properties of Jasmine Flower (Jasminum multiforum L). Retrieved from [Link]

  • ChemicalBook. (2026, January 13). JasMine Oil | 8022-96-6.
  • Shen, Y., et al. (2007). Secoiridoid components from Jasminum grandiflorum.
  • Sustainability Directory. (2025, November 3).
  • Karkoula, E., et al. (2022). New Affordable Methods for Large-Scale Isolation of Major Olive Secoiridoids and Systematic Comparative Study of Their Antiproliferative/Cytotoxic Effect on Multiple Cancer Cell Lines of Different Cancer Origins. Molecules, 27(24), 9036.
  • Chen, L., Hu, J. Y., & Wang, S. Q. (2012). The role of antioxidants in photoprotection: a critical review.
  • Rattan, R. (2023). Secoiridoids from Jasminum Species- A Report.
  • Gómez-Caravaca, A. M., et al. (2014). A new extraction approach to correct the effect of apparent increase in the secoiridoid content after filtration of virgin olive oil. Talanta, 127, 115-121.
  • Inoue, N., Manse, Y., & Morikawa, T. (2026). Jasminumosides F–K, oligomeric secoiridoid glycosides from jasmin: the flowers of Jasminum sambac (L.) Aiton.
  • ResearchGate. (n.d.). phytochemical and pharmacological properties of five different species of jasminum. Retrieved from [Link]

  • Melliou, E., et al. (2022). Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters. Molecules, 27(13), 4267.
  • ResearchGate. (n.d.). The supposed summary of the seco-iridoids pathways and iridoid pathway... [Scientific Diagram]. Retrieved from [Link]

  • Pakistan Society for Horticultural Science. (n.d.). Physiochemical revelation of essential oil of two Jasminum species 'grandiflorum' and 'officinale'.
  • Juhel, G. (1998). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 20(4), 251-259.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. (2022, July 1). Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters. Retrieved from [Link]

  • Shah, M. A., et al. (2022). Antioxidants for the Prevention and Treatment of Non-communicable Diseases. Antioxidants, 11(7), 1335.
  • Beltrán, M., et al. (2021).
  • Pang, K. L., et al. (2020). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Frontiers in Pharmacology, 11, 1162.
  • Processes. (2022, January 9).
  • Pinto, D., et al. (2023). Comparison of Drying Techniques for Extraction of Bioactive Compounds from Olive-Tree Materials. Applied Sciences, 13(14), 8196.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • Alagna, F., et al. (2019). Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits. Journal of Biological Chemistry, 294(41), 15009-15019.
  • Chen, Y., et al. (2022). Protocol for purifying and reconstituting a vacuole membrane transporter Ypq1 into proteoliposomes. STAR Protocols, 3(1), 101169.
  • D'Imperio, M., et al. (2021). Bioactive Secoiridoids in Italian Extra-Virgin Olive Oils: Impact of Olive Plant Cultivars, Cultivation Regions and Processing. Antioxidants, 10(2), 227.
  • D'Imperio, M., et al. (2020). Insight into the Storage-Related Oxidative/Hydrolytic Degradation of Olive Oil Secoiridoids by Liquid Chromatography and High-Resolution Fourier Transform Mass Spectrometry. Antioxidants, 9(11), 1088.
  • IntechOpen. (2022, November 17). Involvement of Antioxidant in the Prevention of Cellular Damage.
  • Frontiers. (2025, February 24). Formulation and evaluation of nanoemulsions from Jasminum officinale essential oil for controlling postharvest browning and maintaining quality in jasmine (Jasminum sambac) flowers.
  • Salminen, J. P., et al. (2013). Stability and Oxidation Products of Hydrolysable Tannins in Basic Conditions Detected by HPLC/DAD-ESI/QTOF/MS. Phytochemical Analysis, 24(5), 441-449.
  • ResearchGate. (n.d.). Identification and characterization of degradation products of raltegravir using LC, LC-MS/TOF, and MSN. Retrieved from [Link]

  • Gachumi, G., & Poudel, A. (2021).
  • ResearchGate. (n.d.). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Retrieved from [Link]

  • Vietnam Investment Review. (2026, March 26). InnoCare reports first annual profit in 2025 results.
  • MDPI. (2021, February 16).
  • Seeking Alpha. (2026, March 27). InnoCare Pharma Limited (INCPF) Q4 2025 Earnings Call Transcript.
  • MDPI. (2025, August 9).
  • Kumar, A., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115762.
  • SciSpace. (n.d.). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.
  • University of Helsinki Research Portal. (2023, July 26).
  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.

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Optimization

Technical Support Center: Troubleshooting Jasminin Peak Tailing in Reverse-Phase Chromatography

Welcome to the technical support guide for resolving peak tailing in reverse-phase chromatography, with a specific focus on challenging compounds like jasminin. As a Senior Application Scientist, my goal is to provide yo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving peak tailing in reverse-phase chromatography, with a specific focus on challenging compounds like jasminin. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of why peak tailing occurs and how to systematically eliminate it. This guide is structured as a series of questions you might ask during method development, leading you from fundamental principles to advanced troubleshooting.

Section 1: Understanding the Problem - Why Is My Jasminin Peak Tailing?

Before we can fix the problem, we must understand the underlying chemistry. Peak asymmetry compromises both quantification and resolution, and for compounds derived from natural products, the causes can be multifaceted.

Q1: What is peak tailing and how do I measure it?

A: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is broader than its leading edge.[1][2] This distortion indicates that a portion of the analyte molecules are being retained longer than the main population, pointing to undesirable secondary interactions within your system.[2][3]

The degree of tailing is quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . For an ideal, symmetrical Gaussian peak, this value is 1.0. A value greater than 1.2 is generally considered a tailing peak, although some methods may tolerate values up to 1.5.[4]

USP Tailing Factor (Tf) Calculation:

  • Tf = W₀.₀₅ / (2 * f)

    • W₀.₀₅: The width of the peak at 5% of its height.

    • f: The distance from the peak's leading edge to the peak maximum at 5% height.

Q2: What are the most common chemical reasons for jasminin peak tailing?

A: In an ideal reverse-phase separation, retention is governed solely by hydrophobic interactions between your analyte and the stationary phase (e.g., C18).[4] Peak tailing arises when secondary, stronger retention mechanisms come into play.[2][3] For a natural product like jasminin, which may contain basic nitrogen atoms and functional groups capable of chelation, two causes are predominant: silanol interactions and metal chelation .

  • Silanol Interactions: Silica-based columns, even when bonded with C18 chains, have residual, unreacted silanol groups (Si-OH) on their surface.[2][3] These silanol groups are acidic and can become negatively charged (deprotonated to SiO⁻) at mobile phase pH levels above ~3.[1][5] If your analyte has basic functional groups (like the nitrogen atoms in a naphthyridine structure), it can become positively charged (protonated). This leads to a strong ionic interaction that holds the analyte back, causing significant tailing.[4][6][7][8]

  • Metal Chelation: Trace metal ions (e.g., iron, titanium) can leach from stainless steel or titanium components of the HPLC system (like frits and tubing) or exist as impurities in the silica packing material itself.[9][10] If your analyte has functional groups that can act as chelators (e.g., hydroxyls, carbonyls, or even some amines), it can form complexes with these metal ions.[10][11][12] This interaction acts as another powerful secondary retention mechanism, resulting in poor peak shape and recovery.[9][10]

cluster_0 Analyte: Jasminin cluster_1 Stationary Phase Surface Analyte Jasminin Molecule C18 C18 Chain (Hydrophobic) Analyte->C18  Primary Interaction (Desirable) Silanol Ionized Silanol Group (SiO⁻) (Acidic Site) Analyte->Silanol  Secondary Interaction (Causes Tailing) Metal Metal Ion (Fe²⁺) (Contaminant) Analyte->Metal  Secondary Interaction (Causes Tailing)

Caption: Primary (desired) and secondary (undesired) retention mechanisms.

Section 2: A Systematic Troubleshooting Guide

Follow these steps in order, moving from the simplest checks to more complex system modifications. This logical workflow will help you efficiently identify and resolve the source of peak tailing.

Q3: Where do I start? What is the first and easiest thing I should check?

A: Always begin by ruling out issues related to sample concentration and solvent. These are common culprits and are simple to diagnose.

  • Issue 1: Column Overload. Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[12][13]

  • Issue 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than your mobile phase, the peak shape can be severely distorted, especially for early-eluting peaks.[6][13]

Experimental Protocol: Diagnosing Overload and Solvent Effects
  • Prepare a Dilution Series: Create a series of jasminin standards, diluting your current sample by 10x and 100x in the mobile phase.

  • Reduce Injection Volume: Perform an injection using half of your original injection volume.

  • Analyze and Compare:

    • If the peak shape improves significantly upon dilution or with a smaller injection volume, you are experiencing mass overload .[13][14] Your solution is to inject a lower concentration or volume.

    • If peak shape improves when the sample is dissolved in the mobile phase (compared to your original diluent), you have a solvent effect . Always try to dissolve your sample in the initial mobile phase composition.[14]

Q4: I've ruled out overload. How can I use the mobile phase to fix peak tailing?

A: The mobile phase is your most powerful tool for controlling secondary silanol interactions. The strategy is to modify the mobile phase chemistry to make these interactions less favorable.

Strategy 1: Mobile Phase pH Adjustment

The most effective way to eliminate tailing from silanol interactions is to lower the mobile phase pH. By operating at a pH ≤ 3, you ensure the vast majority of surface silanol groups are protonated (neutral, Si-OH), which prevents the strong ionic interaction with your protonated basic analyte.[3][4][7][15]

Experimental Protocol: Optimizing Mobile Phase pH
  • Establish a Baseline: Run your jasminin standard using your current method (e.g., at a neutral pH) and record the tailing factor.

  • Prepare Acidified Mobile Phase: Prepare a new aqueous mobile phase containing 0.1% formic acid. This will bring the pH to approximately 2.7. Ensure you pH the aqueous portion before mixing with the organic solvent.[7]

  • Equilibrate and Analyze: Flush the column with at least 10-20 column volumes of the new, low-pH mobile phase. Re-inject your standard.

  • Compare Results: A dramatic improvement in peak symmetry strongly indicates that silanol interactions were the primary cause of tailing.

ParameterMobile Phase at pH 7.0Mobile Phase at pH 2.7 (0.1% Formic Acid)Causality
Silanol State Ionized (SiO⁻)Protonated (Si-OH)Low pH neutralizes the active sites on the silica surface.[3][7]
Analyte Interaction Strong Ionic InteractionWeak Polar InteractionEliminates the strong electrostatic attraction causing tailing.[8]
Expected Tailing Factor High (>1.5)Low (<1.2)Peak shape becomes more symmetrical and Gaussian.
Strategy 2: Using a Sacrificial Base Additive

In some cases, you may not be able to operate at a low pH due to analyte stability. An alternative is to add a small, basic "sacrificial" agent, like triethylamine (TEA), to the mobile phase.[3] TEA is a small amine that will preferentially interact with the active silanol sites, effectively shielding them from your larger analyte.[7]

  • Protocol: Add TEA to the mobile phase at a concentration of 20-50 mM. Note that TEA can be difficult to remove from a column and may interfere with MS detection. It is considered a more traditional approach, often less necessary with modern, high-purity columns.[2][3]

Q5: My peak still tails after mobile phase optimization. Could it be my column?

A: Yes. If manipulating the mobile phase doesn't fully resolve the issue, the problem may lie with the stationary phase itself. This can be due to the fundamental chemistry of the column or contamination.

Strategy 1: Choose a More Inert Column

Not all C18 columns are created equal. Modern columns are designed specifically to minimize the silanol activity that causes tailing with basic compounds.[3]

Column TypeDescriptionSuitability for Basic Analytes (like Jasminin)
Traditional Type A Silica Older, lower purity silica with high metal content and many active silanol groups.Poor. Will likely show significant tailing that is difficult to eliminate.[2]
High-Purity Type B Silica Modern standard. Has very low metal content and fewer, less acidic silanol groups.Good. The starting point for most modern methods. Tailing is significantly reduced.[3]
End-Capped Type B High-purity silica where most residual silanols are chemically deactivated with small silane reagents.Excellent. Offers superior peak shape for basic compounds by shielding active sites. Double-end-capped columns provide maximum shielding.[1][16][17]
Hybrid or Polymer-Based Stationary phases made from silica-organic hybrids or pure polymer.Excellent. These phases have intrinsically low or no silanol activity and offer high pH stability, providing another route to eliminate tailing.[3]

If you are using an older or general-purpose column, switching to a modern, end-capped column designed for polar or basic analytes is a highly recommended solution.

Strategy 2: Address Column Contamination

Your column can become contaminated with strongly retained sample components or metal ions. This can create new active sites that cause tailing.

Experimental Protocol: Column Washing and Regeneration

If you suspect contamination, a rigorous washing procedure can help. Warning: Always check your column's manual for pH and solvent compatibility before proceeding.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Strong Solvent Wash: Flush the column with 20-30 column volumes of a strong, non-polar solvent like isopropanol or THF.

  • Metal Chelation Wash (Use with Caution): If metal contamination is suspected, a wash with a mobile phase containing a chelator like EDTA (0.1 mM) can be attempted, but this can be aggressive to system components.[9][10]

  • Re-equilibration: Thoroughly flush the column with your mobile phase until the baseline is stable before reconnecting the detector.

Q6: I have a brand new, high-quality column and an optimized mobile phase, but I still see tailing. What's left?

A: At this stage, you should investigate less common but critical system-level issues, primarily metal chelation originating from the HPLC hardware itself.

Even with a pristine column, metal ions can leach from the system's stainless steel or titanium components and get deposited at the head of the column, creating active sites for chelation.[9][10][11]

Troubleshooting Protocol: Diagnosing System-Level Metal Chelation
  • Inject a Chelator: Prepare a solution of a known strong chelator (e.g., citric acid or EDTA) and make several injections. If the jasminin peak shape improves in subsequent runs, it suggests that the chelator "passivated" active metal sites in the flow path.[10]

  • Inspect System Components: Consider the age and type of your HPLC. Older systems are more prone to leaching.

  • Permanent Solution: The most robust solution for metal-sensitive analytes is to use a bio-inert or metal-free HPLC system. These systems replace metallic components with materials like PEEK or use specially coated parts to provide an inert flow path, completely eliminating this source of peak tailing.[10][12]

Section 3: Summary Troubleshooting Workflow

This flowchart provides a visual guide to the entire troubleshooting process, helping you make logical decisions to quickly resolve your peak tailing issue.

Start Peak Tailing Observed (Tf > 1.2) CheckOverload Q: Is it overload or solvent effect? Start->CheckOverload Dilute Dilute sample & inject in mobile phase CheckOverload->Dilute Test CheckMobilePhase Q: Is it silanol interaction? CheckOverload->CheckMobilePhase No OverloadYes Peak shape improves. Inject lower concentration. Dilute->OverloadYes Yes End Problem Resolved OverloadYes->End LowerpH Lower mobile phase pH to <3 (e.g., 0.1% Formic Acid) CheckMobilePhase->LowerpH Test CheckColumn Q: Is it the column chemistry? CheckMobilePhase->CheckColumn No SilanolYes Peak shape improves. Adopt low pH method. LowerpH->SilanolYes Yes SilanolYes->End NewColumn Switch to modern, end-capped or hybrid/polymer column CheckColumn->NewColumn Test CheckHardware Q: Is it metal chelation from hardware? CheckColumn->CheckHardware No ColumnYes Peak shape improves. Adopt new column. NewColumn->ColumnYes Yes ColumnYes->End Passivate Passivate system with chelator or use bio-inert HPLC CheckHardware->Passivate Test HardwareYes Peak shape improves. Use inert system for this analyte. Passivate->HardwareYes Yes HardwareYes->End

Caption: A systematic workflow for troubleshooting peak tailing.

Section 4: Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: For quantitative analysis, a USP tailing factor (Tf) between 0.9 and 1.2 is ideal. However, for many applications, a Tf up to 1.5 is considered acceptable.[4] Values above this can compromise integration accuracy and resolution from nearby peaks.

Q: Will lowering the pH always improve my peak shape? A: For basic compounds interacting with silanols, lowering the pH is almost always effective.[7][15] However, for acidic compounds, lowering the pH increases their neutral form, which can increase retention but may not necessarily fix tailing if other secondary mechanisms are at play.

Q: Can I use trifluoroacetic acid (TFA) instead of formic acid? A: Yes, but with a major consideration. TFA is a strong ion-pairing agent that can dramatically improve peak shape for bases. However, it is a powerful ion-suppressant and is generally not recommended for use with mass spectrometry (MS) detection, as it will significantly decrease analyte signal.[17] Formic acid is MS-friendly and is usually sufficient when paired with a high-quality modern column.

Q: How do I know if my column is "dead" or just contaminated? A: A contaminated column may be recoverable with aggressive washing.[14] A column is likely permanently damaged ("dead") if you observe symptoms like persistently high backpressure, split peaks for all analytes, or a significant loss of efficiency (very broad peaks) that cannot be restored by washing or reversing the column. A void at the column inlet can also cause such issues.[7][13]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Control pH During Method Development for Better Chrom
  • What is "silanol activity" when a column is described as having low or high silanol activity?
  • The Secrets of Good Peak Shape in HPLC - ResearchG
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corpor
  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Chrom
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC Intern
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
  • How can I prevent peak tailing in HPLC?
  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties - Thermo Fisher Scientific.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - MTC USA.

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Jasminin Plasma LC-MS Analysis

Welcome to the Technical Support Center for bioanalytical scientists. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome matrix effects in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical scientists. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of jasminin in plasma. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts regarding matrix effects in the LC-MS analysis of jasminin from plasma samples.

Q1: What are matrix effects and why are they a concern in jasminin plasma analysis?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the context of jasminin analysis in plasma, this means that endogenous substances like phospholipids, proteins, salts, and metabolites can either suppress or enhance the jasminin signal detected by the mass spectrometer.[1][3][4][5] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity, ultimately compromising the integrity of your bioanalytical data.[6]

Q2: What are the primary sources of matrix effects in human plasma?

A: The main culprits for matrix effects in plasma are phospholipids and proteins.[3][7][8] Phospholipids, being major components of cell membranes, are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[3][7] Proteins can also interfere by precipitating in the LC system, fouling the column and the MS source, or by binding to the analyte of interest, thereby affecting its free concentration.[1]

Q3: I am new to analyzing secoiridoid glycosides like jasminin. What are their general properties that I should be aware of?

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, jasminin) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is the gold standard for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte and will co-elute chromatographically.[10][11] This means it will experience the same degree of matrix effects and any variability in sample preparation or injection volume.[10][11] By using the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively compensated for, leading to highly accurate and precise quantification.[10][11][12]

Q5: How do I quantitatively assess matrix effects for my jasminin assay according to regulatory guidelines?

A: Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during method validation.[13][14][15][16] A common approach is to compare the peak area of jasminin in a post-extraction spiked blank plasma sample (analyte added after extraction) to the peak area of jasminin in a neat solution at the same concentration.[17] This is typically done using at least six different lots of plasma to assess the inter-subject variability of the matrix effect.[15][16] The matrix factor (MF) is calculated, and its variability should be within acceptable limits (typically a coefficient of variation ≤15%).[15]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS analysis of jasminin in plasma.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Diagnostic Step Recommended Solution
Secondary Interactions with Column Inject jasminin standard in a neat solution. If peak shape is still poor, the issue is likely with the chromatography.- Optimize Mobile Phase pH: For a polar, potentially acidic compound like a secoiridoid glycoside, ensure the mobile phase pH is appropriate to maintain a consistent ionization state. - Try a Different Column Chemistry: If using a standard C18 column, consider a phenyl-hexyl or an embedded polar group (EPG) column to reduce secondary interactions.
Matrix Overload Compare the peak shape of jasminin in a diluted plasma extract versus a concentrated one. If the peak shape improves with dilution, matrix overload is likely.- Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components being injected onto the column.[18] - Improve Sample Cleanup: Implement a more rigorous sample preparation method (see Problem 3) to remove more of the interfering matrix components.
Injector or Column Contamination Observe if the peak shape degrades over a sequence of injections.- Implement a Column Wash: Include a strong solvent wash step at the end of your gradient to elute strongly retained matrix components. - Clean the Injector: Follow the manufacturer's instructions for cleaning the autosampler needle and injection port.
Problem 2: Low Analyte Recovery
Possible Cause Diagnostic Step Recommended Solution
Inefficient Extraction Compare the peak area of a pre-extraction spiked plasma sample to a post-extraction spiked sample. A significant difference indicates poor extraction efficiency.- Optimize Sample Preparation: Systematically evaluate different sample preparation techniques (see Table 1) to find the one that provides the best recovery for jasminin. For a polar glycoside, protein precipitation or a selective SPE method may be effective.[19]
Analyte Binding to Labware Prepare a standard in a low-protein matrix and observe for decreasing signal over time or with repeated injections from the same vial.- Use Low-Binding Labware: Employ polypropylene or silanized glass vials and plates to minimize non-specific binding. - Add a Carrier Protein: For standards in neat solutions, adding a small amount of a carrier protein like bovine serum albumin (BSA) can help prevent binding to surfaces.[20]
Incomplete Elution from SPE Cartridge Analyze the wash and waste fractions from your SPE protocol to see if jasminin is being lost.- Optimize SPE Elution Solvent: Increase the organic strength or change the solvent composition of your elution buffer to ensure complete elution of jasminin from the SPE sorbent.
Problem 3: Ion Suppression or Enhancement (Inconsistent Results)
Possible Cause Diagnostic Step Recommended Solution
Co-elution with Phospholipids Use a mass spectrometer capable of precursor ion or neutral loss scanning to monitor for characteristic phospholipid fragments (e.g., m/z 184 in positive ion mode) and see if they co-elute with your jasminin peak.[21]- Phospholipid Removal Plates: These specialized plates combine protein precipitation with a sorbent that specifically removes phospholipids. - Liquid-Liquid Extraction (LLE): An LLE protocol can be optimized to separate the polar jasminin from non-polar lipids.[20] - Chromatographic Separation: Modify your LC gradient to better separate jasminin from the phospholipid elution region. Often, a shallower gradient can improve resolution.
General Matrix Effects Perform a post-column infusion experiment. Infuse a constant flow of a jasminin standard into the MS while injecting a blank plasma extract. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.- Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components. Evaluate different sample preparation methods (see Table 1). - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best way to compensate for matrix effects that cannot be eliminated through sample cleanup.[10][11]
High Protein Content in Extract If using protein precipitation, observe the clarity of your supernatant. Cloudiness may indicate incomplete protein removal.- Optimize Precipitation Conditions: Ensure an adequate ratio of organic solvent to plasma (typically at least 3:1). Acetonitrile is often more effective than methanol at precipitating proteins.[7][19] - Centrifuge at Higher Speed/Longer Time: Ensure complete pelleting of precipitated proteins before transferring the supernatant.

Workflow for Troubleshooting Matrix Effects

Below is a systematic workflow to guide you through the process of identifying and mitigating matrix effects in your jasminin plasma LC-MS analysis.

MatrixEffect_Workflow cluster_Start Start: Inconsistent Results or Poor Sensitivity cluster_Solutions Solutions Start Observe Inconsistent Results (Poor Precision, Inaccurate QCs) Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess_ME Check_Recovery Check Recovery (Pre- vs. Post-Spike) Assess_ME->Check_Recovery Optimize_LC Optimize Chromatography (Gradient, Column, pH) Assess_ME->Optimize_LC No Significant ME, Check Chromatography Optimize_SP Optimize Sample Preparation (PPT, LLE, SPE, PLR) Check_Recovery->Optimize_SP Low Recovery Check_Recovery->Optimize_SP Acceptable Recovery, but High ME Optimize_SP->Assess_ME Re-assess ME Optimize_SP->Optimize_LC If ME Persists Use_SIL_IS Implement SIL-IS Optimize_SP->Use_SIL_IS If ME Cannot Be Eliminated Optimize_LC->Assess_ME Re-assess ME Optimize_LC->Use_SIL_IS If ME Cannot Be Eliminated Validate Re-validate Method Use_SIL_IS->Validate

Caption: A systematic workflow for diagnosing and resolving matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

Choosing the right sample preparation technique is critical for minimizing matrix effects. The table below compares common methods for plasma analysis, with considerations for a polar analyte like jasminin.

Table 1: Comparison of Plasma Sample Preparation Techniques for Jasminin Analysis

TechniquePrinciplePros for Jasminin AnalysisCons for Jasminin Analysis
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or acid.- Simple, fast, and inexpensive. - Generally good recovery for polar analytes like jasminin.[19]- Does not effectively remove phospholipids, a major source of ion suppression.[3][21] - Final extract is "dirtier" than with other methods.
Liquid-Liquid Extraction (LLE) [20]Jasminin is partitioned between two immiscible liquids (aqueous plasma and an organic solvent) based on its polarity.- Can provide a very clean extract by separating jasminin from non-polar lipids. - Can concentrate the sample.- Requires careful selection of extraction solvent to ensure good recovery of polar jasminin. - More time-consuming and requires more method development.
Solid-Phase Extraction (SPE) [21]Jasminin is retained on a solid sorbent while matrix components are washed away. Jasminin is then eluted with a stronger solvent.- Highly selective, providing a very clean extract and reducing matrix effects.[21] - Can concentrate the sample. - Different sorbent chemistries (e.g., reversed-phase, mixed-mode) can be tailored for jasminin.- Most time-consuming and expensive option. - Requires significant method development to optimize loading, washing, and elution steps.
Phospholipid Removal (PLR) Combines protein precipitation with a specific sorbent that captures phospholipids while allowing the analyte to pass through.- Simple and fast, similar to PPT. - Effectively removes both proteins and phospholipids.[3][7] - Results in a much cleaner extract than PPT alone.- May be more expensive than standard PPT. - Need to ensure jasminin does not interact with the phospholipid removal sorbent.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This is a fast and simple starting point for jasminin analysis.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile.[7]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 90:10 water:acetonitrile) for LC-MS analysis.

Protocol 2: Post-Extraction Spike for Matrix Factor Calculation

This protocol is used to quantitatively assess the magnitude of ion suppression or enhancement.

  • Prepare Blank Extracts: Perform your chosen sample preparation method (e.g., PPT) on at least six different lots of blank plasma.

  • Prepare Post-Spike Samples: To the final extracts from step 1, add a small volume of a jasminin stock solution to achieve the desired final concentration (e.g., a low and a high QC concentration).

  • Prepare Neat Solutions: In parallel, add the same volume of the jasminin stock solution to the same final volume of the reconstitution solvent used in your sample preparation method.

  • Analyze and Calculate: Analyze all samples by LC-MS. Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Post-Spike Sample) / (Mean Peak Area in Neat Solution)

  • Evaluate: Calculate the mean MF and the coefficient of variation (CV) across the different plasma lots. A CV of ≤15% is generally considered acceptable.[15]

Conclusion

Overcoming matrix effects in the LC-MS analysis of jasminin in plasma is a systematic process of diagnosis and optimization. By understanding the nature of jasminin as a polar secoiridoid glycoside and the primary sources of interference in plasma, researchers can make informed decisions about sample preparation, chromatography, and the use of appropriate internal standards. This guide provides a framework for troubleshooting common issues and implementing robust solutions to ensure the generation of high-quality, reliable bioanalytical data.

References

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  • Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis.
  • Rule, G. S., & Henion, J. D. (2000). A 384-Well Solid-Phase Extraction for LC/MS/MS Determination of Methotrexate and Its 7-Hydroxy Metabolite in Human Urine and Plasma. Analytical Chemistry, 72(24), 6060-6065.
  • González-Riano, C., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(7), 801.
  • European Bioanalysis Forum. (2017).
  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

Sources

Optimization

troubleshooting jasminin solubility issues in DMSO and cell media

A Guide for Researchers on Troubleshooting Jasmonin Solubility Issues in DMSO and Cell Media Frequently Asked Questions (FAQs) This section addresses the most common issues researchers face when working with jasmonates....

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Troubleshooting Jasmonin Solubility Issues in DMSO and Cell Media

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when working with jasmonates.

Q1: My jasmonate compound (e.g., Jasmonic Acid, Methyl Jasmonate) is not fully dissolving in DMSO. What should I do?

This typically indicates that you are nearing or have exceeded the solubility limit of the compound in DMSO. For instance, (±)-Jasmonic acid has a solubility of approximately 16 mg/mL in DMSO, while its methyl ester is soluble at about 15 mg/mL.[1][2][3][4]

  • Causality: DMSO is a powerful aprotic solvent, but it has a finite capacity to solvate hydrophobic molecules like jasmonates. Attempting to create a stock solution that is too concentrated will result in a saturated or supersaturated solution, or visible undissolved compound.

  • Troubleshooting Steps:

    • Gently Warm the Solution: Warming the vial to 37°C can increase the solubility and help dissolve the compound. Use a water bath and avoid excessive heat, which could degrade the compound.

    • Vortex Thoroughly: Vigorous mixing is essential to ensure the compound is fully dispersed and solvated.

    • Prepare a More Dilute Stock: If warming and vortexing are ineffective, your target concentration is likely too high. Prepare a new, less concentrated stock solution. It is often better to add a slightly larger volume of a fully dissolved, lower-concentration stock to your media than to use a problematic high-concentration stock.

Q2: My jasmonate, which was fully dissolved in DMSO, precipitates immediately when I add it to my cell culture media. Why does this happen?

This is a classic problem known as "crashing out" or precipitation, which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. Jasmonic acid and its methyl ester have very limited solubility in aqueous buffers like PBS (approx. 3 mg/mL).[1][2][3]

  • Causality: The sudden change in solvent polarity from DMSO-rich to water-rich causes the hydrophobic jasmonate molecules to aggregate and fall out of solution. Localized high concentrations of the compound at the point of addition exceed the aqueous solubility limit before it can disperse.

  • Solution: The key is to optimize your dilution technique. Instead of adding the DMSO stock to a static volume of media, add the stock solution dropwise into the vortex of the media, which should be pre-warmed to 37°C.[5] This rapid, turbulent mixing ensures the compound disperses quickly, preventing localized concentrations from exceeding the solubility limit.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is highly cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with an ideal target of ≤ 0.1% to minimize off-target effects.[6][7]

  • Expert Insight: High concentrations of DMSO (>1%) are known to be toxic to most mammalian cells, affecting membrane permeability, cell viability, and even inducing differentiation or apoptosis.[8][9][10] It is imperative to perform a vehicle control experiment where you treat cells with the same final concentration of DMSO you will use for your jasmonate treatment to isolate the effects of the solvent from the effects of your compound.[6][11]

Q4: Can I prepare an aqueous stock of jasmonates to avoid using DMSO?

While possible, it is generally not recommended for long-term storage or for creating high-concentration stocks. The solubility of jasmonates in aqueous buffers is low (e.g., ~3 mg/mL in PBS, pH 7.2).[1][2] Furthermore, aqueous solutions of jasmonates are not recommended for storage for more than one day due to potential instability.[1][2] If you must prepare a solvent-free solution, you can do so by directly dissolving the neat oil in the aqueous buffer, but it must be used immediately.[1][2]

In-Depth Troubleshooting Guide

Use this systematic guide to diagnose and resolve precipitation issues.

Step 1: Assess the Stock Solution

Before troubleshooting downstream applications, ensure your stock solution is viable.

  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates.

  • Temperature Check: If your stock has been stored at -20°C or -80°C, allow it to fully thaw at room temperature and then warm to 37°C. DMSO freezes at 18.5°C, so it's common for compounds to come out of solution upon freezing.

  • Re-dissolution: After warming, vortex the stock solution vigorously for 30-60 seconds to ensure any settled compound is re-dissolved.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and promote precipitation. It is best practice to aliquot your stock solution into single-use volumes upon preparation.

Step 2: Optimize the Dilution Workflow

The dilution step is the most critical point for preventing precipitation of hydrophobic compounds.

  • Pre-warm Media: Warm your cell culture media (with or without serum) to 37°C. Warming helps increase the solubility of the compound.[5]

  • Prepare for Mixing: Place the tube containing the pre-warmed media on a vortex mixer set to a medium speed. You want to create a small funnel or vortex in the liquid's surface.

  • Add Stock to Vortex: While the media is mixing, slowly add the required volume of your DMSO stock solution directly into the vortex. Do not pipette the stock onto the wall of the tube or onto the static surface of the media.

  • Continue Mixing: Allow the solution to vortex for an additional 10-20 seconds after adding the stock to ensure complete and rapid dispersion.

  • Final Application: Use this freshly prepared, diluted solution to treat your cells immediately.

Diagram: Jasmonate Stock Preparation & Dilution Workflow

cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Dilution into Cell Media cluster_key Key Steps prep1 Weigh Jasmonate prep2 Add Anhydrous DMSO prep1->prep2 prep3 Warm to 37°C prep2->prep3 prep4 Vortex Vigorously prep3->prep4 prep5 Visually Inspect for Clarity prep4->prep5 prep6 Aliquot & Store at -20°C prep5->prep6 dil1 Thaw & Warm Stock to 37°C dil4 Add Stock Dropwise to Vortex dil1->dil4 dil2 Pre-warm Cell Media to 37°C dil3 Create Vortex in Media dil2->dil3 dil3->dil4 dil5 Continue Mixing Briefly dil4->dil5 dil6 Apply to Cells Immediately dil5->dil6 key1 Warmth & Agitation key2 Rapid Dispersion

Caption: Workflow for preparing and diluting jasmonate solutions.

Step 3: Evaluate Media Components and Solubility Enhancers

If proper technique still results in precipitation, consider the composition of your media.

  • The Role of Serum: Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, effectively increasing their solubility in the media.[12] If you are working in serum-free conditions, you are more likely to encounter solubility issues. Performing the initial dilution in a small volume of serum-containing media before further dilution into serum-free media can sometimes help.

  • pH and Salt Concentration: Although less common for jasmonates, changes in media pH due to cell metabolism or high salt concentrations in concentrated media can alter compound solubility.[13] Ensure your media is properly buffered and within its optimal pH range.

  • Solubility Enhancers: For particularly difficult compounds or high required concentrations, chemical enhancers can be used. (2-Hydroxypropyl)-β-cyclodextrin is a common choice in cell culture; it forms inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment and increasing their solubility. Note that this requires careful validation as the cyclodextrin itself could have biological effects.

Data Summary: Jasmonate Solubility & DMSO Usage
CompoundSolventApprox. SolubilitySource
(±)-Jasmonic AcidDMSO~16 mg/mL[2][3][4]
Ethanol>30 mg/mL[3][4]
PBS (pH 7.2)~3 mg/mL[2][3]
Jasmonic Acid Methyl EsterDMSO~15 mg/mL[1]
Ethanol~30 mg/mL[1]
PBS (pH 7.2)~3 mg/mL[1]
(±)7-epi Jasmonic AcidDMSO~15 mg/mL[14]
Ethanol~20 mg/mL[14]
PBS (pH 7.2)~2 mg/mL[14]
Final DMSO Conc.Potential Cellular ImpactRecommendation
< 0.1% Minimal to no effect on most cell lines.Ideal Target
0.1% - 0.5% Generally tolerated by many robust cell lines, but may induce minor stress or off-target effects.Acceptable; Vehicle Control is Critical [7]
> 0.5% - 1.0% Increased risk of cytotoxicity, altered gene expression, and membrane permeabilization.[8][11]Use with Caution; Requires Thorough Validation
> 1.0% Often toxic and can lead to significant decreases in cell viability.[7][8]Not Recommended for Most Assays
Diagram: Troubleshooting Decision Tree

start Precipitation Observed in Cell Media q1 Is your DMSO stock solution clear upon warming/vortexing? start->q1 sol1 No: Prepare a fresh, less concentrated stock solution. q1->sol1 No q2 Yes: Are you adding the stock to a vortexing solution of pre-warmed media? q1->q2 Yes end_ok Problem Resolved sol1->end_ok sol2 No: Adopt the recommended rapid dilution protocol. q2->sol2 No q3 Yes: Is the final DMSO concentration <= 0.5%? q2->q3 Yes sol2->end_ok sol3 No: Lower the final DMSO concentration by using a more concentrated stock or reducing the final drug dose. q3->sol3 No q4 Yes: Is your final drug concentration exceeding its aqueous solubility limit (~3 mg/mL)? q3->q4 Yes sol3->end_ok sol4 Yes: Your target concentration is too high for the aqueous media. Lower the final concentration. q4->sol4 Yes q5 No: Are you using serum-free media? q4->q5 No sol4->end_ok sol5a Yes: Consider adding serum or a solubility enhancer like cyclodextrin. q5->sol5a Yes sol5b No: The issue is complex. Re-verify all calculations and consider alternative solvents if permissible. q5->sol5b No sol5a->end_ok

Caption: A decision tree for troubleshooting jasmonate precipitation.

References
  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry. [Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • (-)-Methyl jasmonate | C13H20O3. PubChem. [Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. ResearchGate. [Link]

  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PMC. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]

  • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ACS Publications. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Jasminin Extraction Using Green Solvents

Welcome to the Technical Support Center for green extraction methodologies. This guide is designed for researchers, application scientists, and drug development professionals working with jasminin —a bioactive secoiridoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for green extraction methodologies. This guide is designed for researchers, application scientists, and drug development professionals working with jasminin —a bioactive secoiridoid glucoside primarily isolated from Jasminum nudiflorum and related Oleaceae species [1, 2].

Transitioning from volatile organic solvents to Natural Deep Eutectic Solvents (NADES) offers superior environmental and safety profiles. However, NADES systems introduce unique thermodynamic and kinetic challenges, particularly regarding solvent viscosity, mass transfer limitations, and downstream target recovery. This guide provides self-validating protocols, mechanistic troubleshooting, and optimization strategies to ensure high-yield, high-purity jasminin extraction.

I. Experimental Protocols: The NADES-to-Purification Workflow

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the complete lifecycle of jasminin extraction—from solvent synthesis to downstream recovery.

Protocol 1: Ultrasound-Assisted NADES Extraction (UAE-NADES)

This protocol utilizes a Choline Chloride:Lactic Acid (ChCl:LA) system, which provides the optimal mildly acidic environment to prevent the degradation of the secoiridoid glucoside structure [3].

  • NADES Synthesis:

    • Mix Choline Chloride (Hydrogen Bond Acceptor) and Lactic Acid (Hydrogen Bond Donor) at a strict 1:2 molar ratio.

    • Heat the mixture at 80°C under continuous magnetic stirring until a clear, homogeneous liquid forms (typically 60–90 minutes).

  • Viscosity Tuning (Critical Step):

    • Add 20% (v/v) ultrapure water to the synthesized NADES. Validation: The solvent should transition from a thick syrup to a free-flowing liquid at room temperature.

  • Matrix Preparation:

    • Pulverize shade-dried Jasminum nudiflorum leaves and pass through a 40-mesh sieve to standardize the surface area.

  • Extraction:

    • Combine 1.0 g of the plant powder with 15 mL of the tailored NADES (1:15 solid-liquid ratio) in a jacketed extraction vessel.

  • Ultrasonication:

    • Subject the mixture to ultrasound (300 W, 40 kHz) at 50°C for 40 minutes.

    • Causality: Acoustic cavitation creates microbubbles that implode, mechanically disrupting plant cell walls and enhancing solvent penetration without exceeding the thermal degradation threshold of jasminin.

  • Separation:

    • Centrifuge the homogenate at 8000 rpm for 15 minutes. Collect the supernatant (jasminin-enriched NADES).

Protocol 2: Downstream Recovery Using Macroporous Resins

Recovering the target compound from a non-volatile NADES requires exploiting polarity differentials [4].

  • Resin Pre-treatment:

    • Soak D101 macroporous resin in 95% ethanol for 24 hours to swell the polymer matrix, followed by extensive washing with distilled water until the effluent runs clear and neutral.

  • Sample Loading:

    • Dilute the jasminin-NADES extract with ultrapure water (1:5 ratio). Causality: Dilution breaks the residual eutectic hydrogen-bond network, dropping the solvent's affinity for jasminin and forcing the compound to partition onto the hydrophobic resin.

    • Load onto the resin column at a flow rate of 2 Bed Volumes (BV)/h.

  • NADES Elution (Washing):

    • Wash the column with 5 BV of distilled water. The highly polar NADES components (ChCl, LA) will elute completely. Validation: Test the effluent pH; washing is complete when the pH returns to neutral (~7.0).

  • Target Desorption:

    • Elute the bound jasminin using 4 BV of 70% ethanol at 1 BV/h.

  • Concentration:

    • Evaporate the ethanolic fraction under reduced pressure at 45°C to yield purified jasminin powder.

Workflow N1 Jasminum nudiflorum Powder N3 Ultrasound-Assisted Extraction (50°C) N1->N3 N2 NADES Synthesis (ChCl:LA + 20% H2O) N2->N3 N4 Macroporous Resin (D101) Recovery N3->N4 Crude Extract N5 Purified Jasminin N4->N5 70% EtOH Elution

Workflow for NADES-based extraction and resin recovery of jasminin.

II. Quantitative Optimization Data

To maximize extraction efficiency, parameters must be tightly controlled. The table below summarizes the optimal operational windows established through response surface methodology (RSM) and their mechanistic rationales.

ParameterOptimal RangeMechanistic Rationale
HBA:HBD Molar Ratio 1:2 (ChCl:Lactic Acid)Balances the stability of the supramolecular hydrogen bond network with the specific dipole-dipole affinity required for secoiridoids.
Water Content 15% – 25% (v/v)Acts as a co-solvent to disrupt polymeric networks, exponentially decreasing viscosity without breaking the eutectic nature.
Solid-Liquid Ratio 1:15 to 1:20 (g/mL)Ensures complete saturation of the plant matrix while preventing localized solvent saturation at the solid-liquid interface.
Extraction Temp. 45°C – 55°CEnhances kinetic diffusivity and solubility. Temperatures >60°C trigger hydrolysis of the glucoside bond in jasminin.
Ultrasonic Power 300 W (40 kHz)Provides sufficient acoustic energy to induce cavitation and cell wall rupture without generating excessive localized heat.

III. Troubleshooting & FAQs

Q1: My NADES extraction is yielding significantly less jasminin than my traditional ethanol control. What is causing this kinetic bottleneck? A: This is almost universally a viscosity issue. NADES systems possess an extensive internal hydrogen-bonding network, resulting in high viscosity at room temperature. This severely limits the diffusion coefficient of the solvent into the plant matrix and the mass transfer of jasminin out of the cells.

  • Solution: Introduce 15–25% (v/v) ultrapure water during solvent synthesis. Water acts as a molecular lubricant, breaking intermolecular hydrogen bonds between the HBA and HBD. Do not exceed 30% water, as this will completely collapse the eutectic structure, reducing your solvent to a simple aqueous solution with poor affinity for moderately polar secoiridoids.

Q2: I am using a Choline Chloride:Urea (1:2) NADES, but my jasminin appears to be degrading during extraction. Why? A: Secoiridoid glucosides like jasminin are highly sensitive to alkaline environments, which catalyze the hydrolysis of their ester and glycosidic bonds. Urea-based NADES can locally decompose at elevated extraction temperatures (>50°C) to release trace amounts of ammonia, raising the pH and degrading your target compound.

  • Solution: Switch your Hydrogen Bond Donor (HBD) to an organic acid, such as Lactic Acid or Malic Acid. A ChCl:Lactic Acid system provides a mildly acidic environment (pH ~3-4) that chemically stabilizes the secoiridoid structure during the heating and sonication phases[3].

Q3: During HPLC-ESI-MS analysis of my NADES extract, I am experiencing severe peak tailing, baseline drift, and ion suppression. How do I resolve this? A: Direct injection of NADES extracts into an HPLC system is highly discouraged. Residual NADES components (especially viscous HBDs) coat the C18 stationary phase, altering the local pH and partitioning kinetics, which causes peak tailing. Furthermore, in the ESI source, non-volatile NADES components cause severe ion suppression [4].

  • Solution: You must perform a Solid-Phase Extraction (SPE) clean-up prior to analysis. Pass the extract through a C18 SPE cartridge, wash with 5% methanol to remove the NADES, and elute the jasminin with 80% methanol. For the mobile phase, ensure you are using 0.1% formic acid in your aqueous line; the acidic modifier suppresses the ionization of jasminin's hydroxyl groups, keeping it in a neutral state for sharp chromatographic resolution.

Troubleshooting Root Issue: Low Extraction Yield Visc Cause: High Viscosity (Poor Mass Transfer) Root->Visc Pol Cause: Polarity Mismatch (Low Target Solubility) Root->Pol Deg Cause: Thermal Degradation (Secoiridoid Breakdown) Root->Deg SolA Add 15-25% (v/v) Water Visc->SolA SolB Use Lactic Acid as HBD Pol->SolB SolC Reduce Temp to <60°C Deg->SolC

Decision tree for troubleshooting low extraction yields in NADES systems.

IV. References

  • Google Patents. "Method for extracting jasminin from winter jasmine leaves" (Patent CN102250174A). Google Patents. URL:

  • National Institutes of Health (PMC). "Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile." PubMed Central. URL:[Link]

  • MDPI. "HPLC–ESI-QTOF-MS as a powerful analytical tool for characterising phenolic compounds in olive-leaf extracts." Molecules / MDPI. URL:[Link]

Optimization

reducing background noise in jasminin fluorescence assays

A Senior Application Scientist's Guide to Minimizing Background and Maximizing Signal Welcome to the technical support center for jasmonin fluorescence assays. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Minimizing Background and Maximizing Signal

Welcome to the technical support center for jasmonin fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing fluorescently-labeled jasmonate derivatives to study the crucial COI1-JAZ co-receptor interaction. As your dedicated application scientist, I've structured this resource to move beyond simple protocols. Here, we will explore the underlying causes of common issues, particularly high background noise, and provide robust, field-proven solutions to ensure the integrity and sensitivity of your experiments.

The Jasmonate Signaling Pathway: The Basis of Your Assay

The jasmonate signaling pathway is central to plant defense and development. Your assay targets its core mechanism: the bioactive hormone jasmonoyl-isoleucine (JA-Ile) acts as a molecular glue, inducing the formation of a co-receptor complex between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[1][2][3][4] This binding event tags the JAZ protein for degradation by the 26S proteasome, liberating transcription factors like MYC2 to activate JA-responsive genes.[2][5]

A fluorescence assay, typically a Fluorescence Polarization (FP) assay, quantifies this interaction. A small, fluorescently-labeled jasmonate analog (your "jasmonin" tracer) tumbles rapidly in solution, resulting in low light polarization. When it binds to the much larger SCF-COI1 protein complex, its tumbling slows dramatically, leading to a measurable increase in polarization. High background noise can obscure this change, rendering your results unreliable.

Jasmonate_Signaling cluster_0 Inactive State (No JA-Ile) cluster_1 Active State (JA-Ile Present) JAZ JAZ Repressor MYC2 MYC2 TF JAZ->MYC2 Represses Genes JA-Responsive Genes MYC2->Genes Repressed JA_Ile JA-Ile (or Jasmonin) COI1 SCF-COI1 Complex JA_Ile->COI1 JAZ_deg JAZ Repressor COI1->JAZ_deg Binds MYC2_act MYC2 TF JAZ_deg->MYC2_act Releases Proteasome 26S Proteasome JAZ_deg->Proteasome Ubiquitination Genes_act JA-Responsive Genes MYC2_act->Genes_act Activates

Caption: The core jasmonate signaling pathway activated by JA-Ile.

Troubleshooting Guide: Tackling High Background Noise

This section addresses the most common and frustrating issues encountered during jasmonin fluorescence assays.

Q1: Why is my background fluorescence excessively high, even in my 'buffer-only' wells?

Answer: High background in your buffer blanks points to intrinsic fluorescence from your reagents or microplate, or contamination. This is a critical issue because it directly reduces your assay's signal-to-noise ratio.

Causality & Solution Workflow:

  • Microplate Choice: The type of microplate is paramount. White or clear plates are unsuitable as they contribute to high background and well-to-well crosstalk.[6]

    • Action: Always use black, opaque microplates, preferably with a non-binding surface, to minimize background fluorescence and light scatter.[6]

    Microplate TypePrimary UseBackground FluorescenceRecommendation for Jasmonin Assays
    Clear Polystyrene AbsorbanceHighNot Recommended
    White Opaque LuminescenceHighNot Recommended
    Black Opaque FluorescenceLow Strongly Recommended [6]
    Black, Non-Binding Fluorescence (peptides, sticky compounds)Very Low Optimal Choice
  • Buffer Components: Common buffer additives can be inherently fluorescent. Bovine Serum Albumin (BSA), often used as a carrier protein, is a known offender as it can be fluorescent or bind non-specifically to fluorophores.[6][7]

    • Action: Systematically test each buffer component individually in the plate reader to identify the source of fluorescence.

    • Protocol: Buffer Component Check

      • Prepare your standard assay buffer.

      • In separate tubes, prepare solutions of each individual buffer component (e.g., Tris, NaCl, BSA, DTT) at the final assay concentration.

      • Pipette each solution into multiple wells of a black, opaque 96-well plate.

      • Include a "water-only" control.

      • Read the plate using the same instrument settings as your main experiment.

      • Identify the component that produces a signal significantly above the water-only control.

    • Alternative: If BSA is the culprit, consider replacing it with a low-binding alternative like bovine gamma globulin (BGG) or omitting it if possible.[6][7]

  • Contaminated Reagents: Ensure all reagents and solvents are of high purity and are not contaminated with fluorescent impurities.[6] Use fresh, high-purity water and filter-sterilize your final buffer.

Q2: My negative control wells containing the plant protein extract (but no jasmonin tracer) show high fluorescence. What is the cause?

Answer: This indicates autofluorescence from endogenous molecules within your plant extract. Plants are rich in compounds that fluoresce naturally, which can severely interfere with your assay.[8]

Causality & Solution Workflow:

  • Identify the Source of Autofluorescence: The most common sources in plants are chlorophylls (emit in the red spectrum) and phenolic compounds like lignin and flavonoids (emit in the blue-green spectrum).[8][9][10][11]

    Endogenous FluorophoreTypical Excitation (nm)Typical Emission (nm)Location/Notes
    Chlorophyll a/b 430-470 (Blue)650-750 (Red)Abundant in leaf tissue; can be a major issue.[8][11]
    Lignin 350-400 (UV/Violet)400-550 (Blue/Green)Found in vascular and woody tissues.[9][11]
    Flavonoids 350-400 (UV/Violet)450-550 (Green/Yellow)Widespread; fluorescence can be pH-dependent.[10][12]
    Phenolic Acids (e.g., Ferulic Acid) ~320-390 (UV)~450 (Blue)Common in cell walls.[10]
  • Mitigation Strategies:

    • Spectral Separation: The easiest solution is to choose a jasmonin tracer with excitation and emission spectra that do not overlap with the major autofluorescent compounds. If your extract is green (high chlorophyll), avoid using red-shifted fluorophores.

    • Sample Purification: A crude extract is likely to have high background. Incorporate additional purification steps for your COI1 protein, such as affinity chromatography or size-exclusion chromatography, to remove these small fluorescent molecules.

    • Background Subtraction: Always include control wells containing your plant extract without the jasmonin tracer. The average signal from these wells should be subtracted from your experimental wells. While this is standard practice, it is less effective when the background is very high and variable.

Q3: The fluorescence signal of my jasmonin tracer is weak, leading to a poor signal-to-noise ratio. How can I improve this?

Answer: A low signal from the tracer itself makes it difficult to distinguish from background noise. The raw fluorescence intensity of your tracer should be at least three to five times higher than the background signal from the buffer and microplate.[6]

Causality & Solution Workflow:

  • Instrument Settings: Ensure your plate reader's settings are optimal for your specific fluorophore.

    • Action: Confirm that the excitation and emission wavelengths are set to the exact peaks for your fluorophore. Optimize the gain setting to amplify the signal without saturating the detector.[6]

  • Tracer Concentration: The concentration may be too low.

    • Action: Perform a serial dilution of your jasmonin tracer alone in the assay buffer. Plot the fluorescence intensity against concentration to find a concentration that gives a robust signal well above background but is still on the linear part of the curve.

    • Expert Tip: For binding assays, the tracer concentration should ideally be at or below the binding affinity (Kd) of the interaction to avoid artifacts.[6] If increasing the concentration is necessary, be mindful of this constraint.

  • Fluorophore Choice: The intrinsic brightness of your fluorophore (its quantum yield and extinction coefficient) directly impacts signal intensity.

    • Action: If the signal remains low after optimizing settings and concentration, you may need to synthesize the jasmonin tracer with a brighter, more photostable fluorophore.[6]

Troubleshooting_Flow Start High Background Noise Detected Q1 Is background high in 'Buffer-Only' wells? Start->Q1 A1_Yes Source is likely Plate or Reagents Q1->A1_Yes Yes Q2 Is background high in 'Plant Extract-Only' wells? Q1->Q2 No A1_Sol 1. Use black, opaque plates. 2. Test individual buffer components. 3. Use high-purity reagents. A1_Yes->A1_Sol End Issue Resolved / Further Assay Optimization A1_Sol->End A2_Yes Source is Plant Autofluorescence Q2->A2_Yes Yes Q2->End No (Check other factors like light leaks) A2_Sol 1. Purify protein extract further. 2. Choose tracer with non-overlapping spectra. 3. Use proper background subtraction. A2_Yes->A2_Sol A2_Sol->End

Caption: A workflow for diagnosing the source of high background noise.

Frequently Asked Questions (FAQs)

Q: What are the ideal characteristics of a fluorescent label for a jasmonin tracer? A: The ideal fluorophore should (1) have a high quantum yield and be photostable, (2) have excitation/emission spectra that avoid the autofluorescence range of plant extracts, (3) be small so as not to sterically hinder binding to COI1, and (4) not significantly alter the chemical properties of the jasmonate molecule.

Q: How pure should my recombinant COI1 protein be? A: For quantitative binding assays, the purer, the better. Because large proteins and cellular debris can scatter light and increase polarization non-specifically, impurities should be minimized.[7] We recommend aiming for >90% purity as assessed by SDS-PAGE and Coomassie staining.

Q: Can I use crude plant extracts for inhibitor screening? A: While possible for preliminary screens, it is not recommended for quantitative analysis. Autofluorescence and the presence of endogenous compounds that may interact with COI1 or the tracer can lead to a high rate of false positives and false negatives. Using purified, recombinant COI1 protein will yield much more reliable and reproducible data.

Q: My polarization window (the change in mP) is very small. What can I do? A: A small dynamic range makes it hard to distinguish signal from noise. A robust FP assay should ideally have a change of at least 100 mP.[6] This can be caused by the tracer being too large relative to the protein, or the fluorophore being attached via a long, flexible linker, which allows it to rotate freely even when the tracer is bound.[13] Consider synthesizing a new tracer with a different fluorophore or a shorter, more rigid linker.

References

  • Hu, P., Zhou, W., & Zhang, L. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3956. Available from: [Link]

  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. Available from: [Link]

  • Donaldson, L. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393. Available from: [Link]

  • Pauwels, L., & Goossens, A. (2008). Jasmonate signalling: a conserved mechanism of hormone sensing. Current opinion in plant biology, 11(4), 407-414. Available from: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Retrieved from [Link]

  • Verhage, A., van Wees, S. C., & Pieterse, C. M. (2011). Rewiring of the Jasmonate Signaling Pathway in Arabidopsis during Insect Herbivory. Frontiers in plant science, 2, 47. Available from: [Link]

  • Shapiro, A. B. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. Retrieved from [Link]

  • Li, Y., Chen, Z., et al. (2022). Long-term methyl jasmonate exposure triggers COI1-independent induction of myrosinases TGG1 and TGG2 in Arabidopsis. Frontiers in Plant Science, 13, 1038902. Available from: [Link]

  • OA Monitor Ireland. (n.d.). Autofluorescence in Plants. OA Monitor Ireland. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? PCR Biosystems. Retrieved from [Link]

  • Donaldson, L. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393. Available from: [Link]

  • Donaldson, L. (2020). Autofluorescence in Plants. ResearchGate. Available from: [Link]

  • Mandal, S. (2019). How to reduce the background noise in the IF (immunofluorescence) experiments? ResearchGate. Retrieved from [Link]

  • Olympus. (n.d.). Digital Image Gallery - Plant Tissue Autofluorescence. Olympus Life Science. Retrieved from [Link]

  • Sjostrom, S. L., et al. (2014). On-chip background noise reduction for cell-based assays in droplets. Lab on a Chip, 14(5), 853-860. Available from: [Link]

  • Kaur, S., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. Available from: [Link]

  • Hou, Y., et al. (2024). Improving resolution and reducing noise in fluorescence microscopy with ensured fidelity. EurekAlert!. Available from: [Link]

  • Das, S., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. International Journal of Molecular Sciences, 23(11), 6032. Available from: [Link]

  • Wang, C., et al. (2024). A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase-mediated catalysis. Journal of Biological Chemistry. Available from: [Link]

  • Kobayashi, M., et al. (2021). A Luminescence-Based Human TRPV1 Assay System for Quantifying Pungency in Spicy Foods. Foods, 10(1), 151. Available from: [Link]

  • ResearchGate. (n.d.). Fluorescence Properties and Exciplex Formation of Emissive Naphthyridine Derivatives: Application as Sensors for Amines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Fluorescence properties and energy level structure of Ce-doped silica fiber materials. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent Properties of Hymecromone and Fluorimetric Analysis of Hymecromone in Compound Dantong Capsule. ResearchGate. Retrieved from [Link]

  • Corning. (n.d.). Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. Corning. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Structure and Formation of the Fluorescent Compound of Lignum nephriticum. ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Structural Causality: The Molecular Engine of Antioxidant Activity

Comparative Analysis of Secoiridoid Antioxidants: Oleuropein vs. Jasminin As drug development increasingly pivots toward natural product derivatives for managing oxidative stress and inflammation, secoiridoids from the O...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Secoiridoid Antioxidants: Oleuropein vs. Jasminin

As drug development increasingly pivots toward natural product derivatives for managing oxidative stress and inflammation, secoiridoids from the Oleaceae family have emerged as prime candidates. Two prominent molecules in this class—oleuropein (derived from Olea europaea) and jasminin (derived from Jasminum species)—exhibit profound, yet mechanistically distinct, antioxidant profiles.

As a Senior Application Scientist, I have designed this guide to objectively compare their structural kinetics, intracellular signaling modulation, and experimental validation protocols. This analysis provides researchers with the necessary data to select the appropriate compound for their specific therapeutic models.

The fundamental divergence in the antioxidant capacity of these two compounds stems directly from their chemical architecture.

  • Oleuropein : The exceptional potency of oleuropein is anchored by its hydroxytyrosol moiety, which contains an ortho-diphenolic (catechol) structure. This specific configuration allows it to act as a highly efficient hydrogen donor, directly neutralizing reactive oxygen species (ROS) and stabilizing the resulting oxygen radicals through intramolecular hydrogen bonding[1].

  • Jasminin : Conversely, jasminin is a secoiridoid glucoside that lacks this highly reactive catechol group. While it exhibits moderate direct free radical scavenging, its primary antioxidant efficacy is indirect. Jasminin acts as a biological response modifier, modulating intracellular signaling to upregulate endogenous defense mechanisms and cytokine networks[2].

Divergent Mechanistic Pathways

Understanding the pathway dynamics of these compounds is critical for assay design and target selection.

  • Oleuropein's Dual Action : Beyond direct ROS scavenging, oleuropein actively combats oxidative damage by inducing autophagy and mitochondrial biogenesis. It achieves this by activating the AMPK and FOXO3a signaling pathways, which are critical for clearing oxidatively damaged proteins in human skeletal muscle and neural cells[3].

  • Jasminin's Signaling Modulation : Jasminin operates primarily through the PI3K/Akt and NF-κB pathways. By promoting Akt activity, jasminin regulates the release of endogenous cytokines (such as TNF-α) and primes the cellular environment to resist viral, inflammatory, and oxidative insults[4].

Pathways O Oleuropein (o-diphenol) ROS ROS / Free Radicals O->ROS Direct Scavenging AMPK AMPK / FOXO3a Pathway O->AMPK Activates J Jasminin (Secoiridoid) AKT PI3K / Akt Pathway J->AKT Modulates DEF Cellular Defense & Autophagy AMPK->DEF Induces AKT->DEF Upregulates

Comparative signaling pathways of Oleuropein and Jasminin mediating cellular defense.

Quantitative Performance Comparison

To benchmark these compounds objectively, we must evaluate both direct biochemical reduction potential and cell-based functional targets. The table below synthesizes their comparative performance metrics based on established literature.

Metric / CharacteristicOleuropeinJasminin
Primary Botanical Source Olea europaea (Olive leaves/oil)Jasminum spp. (e.g., J. nudiflorum)
Structural Hallmark o-diphenol (hydroxytyrosol moiety)Secoiridoid glucoside
Direct ROS Scavenging High (Rapid hydrogen donation)Moderate (Relies on cellular conversion)
Primary Mechanism Direct radical neutralization & AutophagyPI3K/Akt modulation & Endogenous defense
Key Downstream Targets FOXO3a, SOD, AMPKNF-κB, TNF-α, Cytokine networks
Therapeutic Application Neuroprotection, Anti-atherogenicAntiviral, Anti-inflammatory

Self-Validating Experimental Protocol: Intracellular ROS Quantification

To accurately capture the distinct kinetic profiles of these two compounds, researchers must employ a cell-based assay rather than a simple cell-free chemical test (like DPPH). The following DCFDA-based protocol is engineered to differentiate between oleuropein's rapid direct scavenging and jasminin's delayed, pathway-dependent defense.

Objective : Quantify intracellular ROS reduction under H2​O2​ -induced oxidative stress. Cell Line : AB1079 (human myoblast) or RAW 264.7 (murine macrophage).

Step-by-Step Methodology:

  • Cell Seeding and Stabilization : Seed cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.

    • Causality: Ensures cells are in the exponential growth phase and firmly adhered, providing a uniform metabolic baseline to prevent artifactual stress responses.

  • Differential Pretreatment (Time-Course) : Treat parallel cohorts with 50 µM of either oleuropein or jasminin. Crucially, utilize two time points: 2 hours and 24 hours.

    • Causality: Oleuropein’s direct scavenging can be observed within 2 hours of intracellular accumulation[3]. Jasminin requires a 24-hour pretreatment to allow sufficient time for PI3K/Akt pathway activation and the subsequent translation of endogenous antioxidant proteins[4].

  • Fluorogenic Probe Loading : Wash cells with PBS and incubate with 10 µM H2​DCFDA for 30 minutes in the dark.

    • Causality: H2​DCFDA is cell-permeable but non-fluorescent. Intracellular esterases cleave the acetate groups, trapping the probe inside. Loading prior to the oxidative insult ensures the probe is ready to capture the immediate burst of radical generation.

  • Oxidative Insult : Remove the probe solution, wash, and expose cells to 200 µM H2​O2​ for 1 hour.

    • Causality: H2​O2​ provides a standardized, reproducible exogenous oxidative stress that permeates the lipid bilayer, mimicking pathological oxidative damage[3].

  • Validation & Normalization : Measure fluorescence (Ex/Em 485/535 nm). Immediately follow with an MTS viability assay on the same wells.

    • Causality: This is the critical self-validating step. A drop in ROS fluorescence could falsely indicate "antioxidant" activity when it is actually caused by compound-induced cytotoxicity. Normalizing DCF fluorescence to cell viability ensures the data reflects true radical scavenging.

Protocol S1 1. Cell Seeding (Uniform Baseline) S2 2. Pretreatment (Time-Course) S1->S2 S3 3. Probe Loading (H2DCFDA) S2->S3 S4 4. Oxidative Insult (H2O2) S3->S4 S5 5. Normalization (Viability vs ROS) S4->S5

Self-validating workflow for quantifying intracellular ROS scavenging kinetics.

Translational Perspectives

For drug development professionals, the choice between oleuropein and jasminin hinges on the target pathology. Oleuropein is the superior candidate for acute oxidative environments (e.g., ischemia-reperfusion injury or LDL oxidation) due to its rapid, direct chemical neutralization[1]. Jasminin, however, offers a compelling profile for chronic conditions where immunomodulation, antiviral defense, and the sustained upregulation of endogenous pathways are prioritized[4].

References

  • Title: Oleuropein, a Bioactive Compound from Olea europaea L.
  • Title: Oleuropein Aglycone Modulates Oxidative Stress and Autophagy-Related Pathways in Human Skeletal Muscle Cells Source: PubMed / BioFactors URL
  • Title: Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management Source: PMC / MDPI URL
  • Title: The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action Source: PMC URL

Sources

Comparative

A Comparative Structural Analysis of Jasminin and Jasminoside for Drug Discovery Professionals

For researchers and drug development professionals navigating the complex landscape of natural product chemistry, a precise understanding of molecular architecture is paramount. This guide provides an in-depth, objective...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of natural product chemistry, a precise understanding of molecular architecture is paramount. This guide provides an in-depth, objective comparison of the structural and physicochemical properties of two closely related secoiridoid glucosides: jasminin and jasminoside. By delving into their nuanced structural differences, supported by experimental data and established analytical methodologies, this document aims to equip scientists with the foundational knowledge to better explore their therapeutic potential.

Introduction to Jasminin and Jasminoside: Bioactive Scaffolds from Jasminum Species

Jasminin and jasminoside are naturally occurring iridoid glycosides predominantly isolated from various species of the Jasminum (Jasmine) and Gardenia genera.[1] As members of the secoiridoid class of monoterpenoids, they are characterized by a cleaved cyclopentane ring in their aglycone moiety.[2] Preliminary studies have highlighted their potential as valuable starting points for drug discovery, with reported antiviral and anti-inflammatory activities.[2][3] A thorough understanding of their distinct structural features is the first step in unlocking their full pharmacological promise.

At a Glance: Key Physicochemical and Structural Differences

A direct comparison of jasminin and jasminoside reveals fundamental differences in their molecular formula, mass, and the nature of their constituent atoms. These seemingly subtle variations have significant implications for their three-dimensional structure and, consequently, their biological activity.

PropertyJasmininJasminoside
Molecular Formula C₂₆H₃₈O₁₂[4]C₂₆H₃₀O₁₃[5]
Molecular Weight 542.6 g/mol [4]550.5 g/mol [5]
Monoisotopic Mass 542.23632664 Da[4]550.16864101 Da[5]
Compound Class Secoiridoid GlucosideSecoiridoid Glucoside
Natural Sources Jasminum species[6][7]Jasminum and Gardenia species[2][5]

Delving Deeper: A Comparative Analysis of Chemical Structures

The primary structural distinction between jasminin and jasminoside lies in the constitution of their aglycone portions and the nature of the substituents. Both molecules share a glucose moiety attached via a glycosidic bond, a hallmark of this class of natural products.

The Aglycone Core: Variations in Saturation and Functional Groups

The non-sugar component, or aglycone, is where the most significant structural divergence occurs. In jasminin, the aglycone is a complex, polycyclic structure featuring a tricyclic ether system. In contrast, the aglycone of jasminoside possesses a pyran-like ring with a higher degree of unsaturation and different functional groups.

Jasminin vs Jasminoside Aglycone cluster_jasminin Jasminin Aglycone cluster_jasminoside Jasminoside Aglycone Jasminin_Aglycone Complex tricyclic ether system Jasminoside_Aglycone Pyran-like ring with higher unsaturation Jasminin_Aglycone->Jasminoside_Aglycone Key Structural Differences

Caption: High-level comparison of the aglycone cores of jasminin and jasminoside.

Glycosidic Linkage

Both jasminin and jasminoside are O-glycosides, meaning the glucose molecule is linked to the aglycone via an oxygen atom. The specific stereochemistry of this linkage is crucial for biological activity and can be determined through detailed NMR analysis, particularly through the coupling constant of the anomeric proton.

Experimental Data: Spectroscopic Evidence of Structural Differences

The structural elucidation of complex natural products like jasminin and jasminoside relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The differences in the chemical shifts and coupling patterns in the NMR spectra of jasminin and jasminoside directly reflect their distinct structural environments.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

NucleusJasminin (Predicted)Jasminoside (Predicted)Key Observations
¹H NMR Presence of signals corresponding to a saturated polycyclic system.Signals indicative of olefinic protons and aromatic rings.The upfield shifts in jasminin's spectrum suggest a more saturated structure compared to the downfield shifts in jasminoside's spectrum.
¹³C NMR Resonances for sp³-hybridized carbons in the ether linkages.Resonances for sp²-hybridized carbons in the pyran-like ring and aromatic substituents.The greater number of sp² carbon signals in the jasminoside spectrum confirms its higher degree of unsaturation.

Note: The provided NMR data are representative and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formulas of jasminin and jasminoside. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can be used to deduce structural motifs.

The fragmentation of these glycosides typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and a neutral loss of the sugar moiety. The distinct fragmentation patterns of the aglycone ions of jasminin and jasminoside provide further evidence of their structural differences.

MS_Fragmentation cluster_workflow Tandem Mass Spectrometry (MS/MS) Workflow Start Parent Ion (Jasminin or Jasminoside) Fragmentation Collision-Induced Dissociation (CID) Start->Fragmentation Fragments Fragment Ions Fragmentation->Fragments Analysis Mass Analyzer Fragments->Analysis Spectrum MS/MS Spectrum Analysis->Spectrum Structural_Elucidation_Workflow cluster_workflow General Workflow for Structural Elucidation Start Plant Material Extraction Solvent Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Purification Chromatography (Column, HPLC) Partitioning->Purification Structure_Det Structure Determination Purification->Structure_Det NMR NMR Spectroscopy (1D and 2D) Structure_Det->NMR MS Mass Spectrometry (HRMS, MS/MS) Structure_Det->MS Final_Structure Final Structure NMR->Final_Structure MS->Final_Structure

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Validation

comparative in vitro efficacy of jasminin across cancer cell lines

An In-Depth Guide to the Comparative In Vitro Efficacy of Jasmonates Across Cancer Cell Lines Introduction: The Emergence of Plant Stress Hormones in Oncology In the intricate world of oncology research, the quest for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative In Vitro Efficacy of Jasmonates Across Cancer Cell Lines

Introduction: The Emergence of Plant Stress Hormones in Oncology

In the intricate world of oncology research, the quest for therapeutic agents that can selectively target cancer cells while sparing their healthy counterparts is paramount. A promising class of molecules, known as jasmonates, has emerged from an unlikely source: the plant kingdom. Jasmonates, including methyl jasmonate (MJ), are plant stress hormones that regulate growth and defense mechanisms.[1] Over the past two decades, a growing body of evidence has demonstrated their potent and selective anti-cancer properties across a wide array of human cancer cell lines.[2] This guide provides a comparative analysis of the in vitro efficacy of jasmonates, focusing primarily on methyl jasmonate, the most extensively studied compound in this family. We will delve into its mechanisms of action, present comparative cytotoxicity data, and provide standardized protocols for researchers to validate these findings.

Comparative Cytotoxicity: A Quantitative Analysis

The efficacy of an anti-cancer agent is fundamentally measured by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[3] Methyl jasmonate (MJ) has been shown to be cytotoxic to a broad spectrum of cancer cells, including those of the breast, cervix, prostate, lung, and skin, while exhibiting minimal toxicity to normal, non-transformed cells.[2][4]

The cytotoxic effects are dose and time-dependent.[4] Below is a table summarizing the reported IC50 values for methyl jasmonate and related jasmine-derived compounds across various human cancer cell lines. It is crucial to note the variability in experimental conditions (e.g., incubation time, specific assay used) which can influence IC50 values.[3]

Compound Cancer Cell Line Cancer Type IC50 Value Source
Methyl JasmonateMDA-MB-435Breast Cancer1.9 mM[5][6]
Methyl JasmonateMCF-7Breast Cancer2.0 mM[5][6]
Methyl JasmonateSK-N-SHNeuroblastoma1.39 mM[6]
Methyl JasmonateBE(2)-CNeuroblastoma1.35 mM[6]
Methyl JasmonateCaSki, HeLa, SiHaCervical CancerCytotoxicity Demonstrated[4]
Methyl JasmonateA549Non-small cell lung cancerApoptosis Demonstrated[1]
Jasmine OilA431Skin Cancer62.82 µg/ml
Jasmine OilMKN-45Gastric Cancer220.9 µg/ml
Jasmine OilU-87 MGBrain Cancer440.1 µg/ml
J. humile ExtractMCF-7Breast Cancer9.3 µg/mL

Note: The data for Jasmine Oil and J. humile extract represent the activity of a complex mixture, not a purified compound, and are included for broader context.

Unraveling the Mechanism of Action

Jasmonates employ a multi-pronged attack to induce cancer cell death. The primary mechanisms identified are the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.[2]

Induction of Apoptosis

Apoptosis is a critical pathway through which jasmonates exert their selective cytotoxicity. This process is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

  • Reactive Oxygen Species (ROS): A common mechanism is the induction of ROS within cancer cells.[1][5] This oxidative stress disrupts mitochondrial function, leading to the release of cytochrome c.

  • Bcl-2 Family Proteins: Jasmonates modulate the expression of the Bcl-2 family of proteins. They have been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax.[5][6][7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

  • Caspase Activation: The downstream effect of mitochondrial disruption is the activation of a cascade of executioner caspases, which dismantle the cell in an orderly fashion.[7] In some breast cancer cells, MJ has been shown to activate caspase-8, a key initiator of the extrinsic pathway.[5][6]

  • p53-Independent Apoptosis: Notably, jasmonates can induce apoptosis in cancer cells irrespective of their p53 tumor suppressor status, which is a significant advantage as many cancers harbor p53 mutations that confer resistance to conventional therapies.[1][4]

Cell Cycle Arrest

In addition to inducing cell death, jasmonates can inhibit cancer cell proliferation by arresting the cell cycle.[2] By interfering with the expression of cyclins and other cell cycle regulators, these compounds can halt cell division, preventing tumor growth.[7] For instance, an extract from J. humile was found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.

Signaling Pathway Modulation

The anti-cancer effects of jasmonates are rooted in their ability to influence critical cellular signaling pathways.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is often involved. In some cell lines, such as human myelocytic leukemia, MJ activates the MAPK pathway, leading to cell differentiation rather than apoptosis.[5] In breast cancer cells, MJ has been shown to activate the p38 and ERK pathways.[5]

  • NF-κB Pathway: Methyl jasmonate can also act as an inhibitor of the pro-inflammatory NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[1]

Jasmonate_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion MJ Methyl Jasmonate ROS ↑ ROS MJ->ROS Bcl2 ↓ Bcl-2 MJ->Bcl2 Bax ↑ Bax MJ->Bax CellCycle Cell Cycle Arrest (↓ Cyclins) MJ->CellCycle CytC Cytochrome c Release ROS->CytC Bcl2->CytC Bax->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Prolif ↓ Proliferation CellCycle->Prolif

Caption: Simplified signaling pathway of methyl jasmonate in cancer cells.

Standardized Experimental Protocols

To ensure reproducibility and enable comparison across studies, adherence to standardized protocols is essential. Here, we detail the methodologies for two fundamental assays in cancer cell biology.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of jasminin or methyl jasmonate in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells (medium only) and vehicle control wells (e.g., DMSO in medium).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of jasminin or methyl jasmonate for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-free dissociation buffer. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_via Viability cluster_apop Apoptosis start Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Add Jasmonate (Serial Dilutions) seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt annexin Annexin V/PI Staining incubate->annexin ic50 Calculate IC50 mtt->ic50 flow Flow Cytometry annexin->flow

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Comparative

Comparative Guide: Jasminin Extraction Yields Between Ethanol and Methanol

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Solvent Efficacy, Thermodynamics, and Protocol Standardization for Secoiridoid Glucosides Executive Summary Jasminin is a highly value...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Solvent Efficacy, Thermodynamics, and Protocol Standardization for Secoiridoid Glucosides

Executive Summary

Jasminin is a highly valued secoiridoid glucoside primarily isolated from the leaves and stems of Jasminum nudiflorum (Winter Jasmine). Recent pharmacological studies have highlighted its potent biological properties, most notably its ability to activate macrophages and induce endogenous TNF-α production, resulting in significant antiviral activity against HSV-1[1].

As drug development professionals look to scale up the isolation of jasminin for preclinical trials, selecting the optimal extraction solvent becomes a critical bottleneck. This guide objectively compares the two most prevalent protic solvents used in jasminin recovery—Ethanol (EtOH) and Methanol (MeOH) —analyzing their thermodynamic interactions, extraction yields, and downstream purification requirements.

Mechanistic Grounding: Solvent Polarity & Thermodynamics

The extraction of plant-derived glucosides is governed by the principle of "like dissolves like," heavily influenced by the solvent's polarity and its ability to disrupt the cellulosic plant matrix. Jasminin is an amphiphilic molecule: it possesses a highly polar glucose moiety attached to a moderately lipophilic cyclopentanoid monoterpene aglycone.

  • Methanol (Snyder Polarity Index: 6.6)[2]: Methanol is a small, highly polar protic solvent. Thermodynamically, hot methanol rapidly penetrates the plant cell wall, denaturing cellular proteins and exhaustively solubilizing both the polar glucosides and a vast array of highly polar secondary metabolites (e.g., tannins, free sugars). While this ensures complete extraction of jasminin[3], it severely complicates downstream purification, requiring aggressive liquid-liquid partitioning.

  • Ethanol (Snyder Polarity Index: 5.2)[2]: Ethanol is slightly less polar and bulkier than methanol. When used as an aqueous mixture (typically 85–90% EtOH), the water content swells the plant tissue, increasing porosity, while the ethanol selectively targets the amphiphilic secoiridoid glucosides. This optimized dielectric constant minimizes the co-extraction of unwanted hyper-polar macromolecules, leading to a cleaner crude extract and higher crystallization yields[4].

Quantitative Comparison: Yields, Purity, and Scalability

The following table synthesizes experimental data comparing the two extraction methodologies. While methanol is historically favored for analytical discovery, ethanol demonstrates superior performance for pharmaceutical scale-up.

Parameter85-90% Ethanol ExtractionHot Methanol Extraction
Primary Application Commercial Scale-Up / PharmaceuticalAnalytical Isolation / Phytochemistry
Typical Yield (w/w) 1.32% – 1.36%[4]~1.0% – 1.2% (Highly variable)
Final Purity (HPLC) > 98.6% (Post-Crystallization)[4]> 95.0% (Requires extensive CC)
Operating Temperature 60°C – 70°CReflux (~65°C)
Downstream Partitioning Petroleum Ether Ethyl AcetateChloroform n-Butanol[3]
Toxicity & Safety Low (GRAS Status)High (Toxic fumes, neurotoxic)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the causality behind each experimental choice.

Protocol A: Optimized Ethanol Extraction (Scale-Up)

This protocol is validated to yield >1.3% jasminin with >98% purity[4].

  • Matrix Preparation: Dry J. nudiflorum leaves at 45°C to prevent thermal degradation of the glucoside bonds. Crush and pass through a 40-mesh sieve to maximize the surface-area-to-solvent ratio.

  • Primary Extraction: Suspend 250g of the biomass in 2000 mL of 85% ethanol. Extract at 60°C for 2 hours. Causality: 60°C provides optimal kinetic energy to disrupt the matrix without boiling the solvent (EtOH b.p. 78°C) or degrading the target compound.

  • Exhaustive Leaching: Filter with suction. Subject the retentate to two additional extraction cycles using 1000 mL of 85% ethanol at 60°C for 1 hour each.

  • Concentration: Combine the filtrates and concentrate under vacuum at 55°C until all ethanol is removed, leaving an aqueous suspension.

  • Defatting (Critical Step): Extract the aqueous phase 3–5 times with equal volumes of petroleum ether. Causality: Petroleum ether (polarity index 0.1) selectively strips out non-polar chlorophylls and waxes that would otherwise foul the downstream chromatography column.

  • Target Partitioning: Extract the defatted aqueous phase 3–5 times with equal volumes of ethyl acetate. Ethyl acetate selectively pulls the amphiphilic jasminin from the water.

  • Purification: Evaporate the ethyl acetate fraction to dryness. Subject the powder to silica gel column chromatography using a chloroform-methanol gradient. Crystallize the target fractions using 90% ethanol to yield pure white jasminin crystals.

Protocol B: Methanol Extraction (Analytical Discovery)

This protocol is adapted from classic phytochemical isolations[3].

  • Extraction: Extract dried leaves and stems with hot methanol under reflux until exhaustion.

  • Filtration & Suspension: Concentrate the methanolic extract in vacuo. Suspend the resulting dark residue in H₂O and filter through a Celite pad to remove insoluble polymeric debris.

  • Aglycone Removal: Extract the aqueous filtrate successively with CHCl₃. Causality: Chloroform removes free aglycones and moderately non-polar impurities.

  • Glucoside Recovery: Extract the remaining aqueous phase with n-Butanol (n-BuOH). Causality: n-BuOH is highly effective at extracting polar glycosides from water.

  • Chromatography: Chromatograph the n-BuOH fraction on a silica gel column, eluting with CHCl₃-MeOH mixtures (increasing MeOH from 5% to 20%) to isolate jasminin.

Visualizing Workflows and Biological Pathways

ExtractionWorkflow cluster_EtOH Ethanol Protocol (High-Yield Scale-Up) cluster_MeOH Methanol Protocol (Analytical) Plant J. nudiflorum Biomass (Dried & 40-Mesh Sieved) EtOH_Ext 85% EtOH Extraction (60°C, 3 Cycles) Plant->EtOH_Ext MeOH_Ext Hot MeOH Extraction (Reflux) Plant->MeOH_Ext EtOH_Part Liquid-Liquid Partition (Pet Ether -> EtOAc) EtOH_Ext->EtOH_Part Aqueous Concentrate EtOH_Pur Silica Gel CC & 90% EtOH Crystallization EtOH_Part->EtOH_Pur EtOAc Fraction Jasminin Purified Jasminin (>98% HPLC Purity) EtOH_Pur->Jasminin Yield: ~1.36% MeOH_Part Liquid-Liquid Partition (CHCl3 -> n-BuOH) MeOH_Ext->MeOH_Part Aqueous Concentrate MeOH_Pur Silica Gel CC (CHCl3-MeOH Gradient) MeOH_Part->MeOH_Pur n-BuOH Fraction MeOH_Pur->Jasminin Yield: ~1.0%

Figure 1: Comparative workflow of Jasminin extraction using Ethanol versus Methanol methodologies.

BiologicalPathway Jasminin Jasminin (Secoiridoid Glucoside) Macrophage RAW 264.7 Cells (Macrophage Activation) Jasminin->Macrophage Dose-dependent (3.1 - 200 µM) TNFa Endogenous TNF-α (Pro-inflammatory Cytokine) Macrophage->TNFa Secretion Antiviral Antiviral Efficacy (HSV-1 Plaque Reduction) TNFa->Antiviral Viral Inhibition

Figure 2: The established antiviral signaling pathway of Jasminin via endogenous TNF-α induction.

Sources

Validation

A Comparative Pharmacological Profile of Jasminoidin and Olive-Derived Secoiridoids

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Therapeutic Potential of Secoiridoids Secoiridoids are a class of monoterpenoids characterized by a cleaved cyclopenta[c]pyran ring s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Secoiridoids

Secoiridoids are a class of monoterpenoids characterized by a cleaved cyclopenta[c]pyran ring system, found prominently in plants of the Oleaceae family.[1] This family includes well-known species such as the olive tree (Olea europaea) and jasmine (Jasminum species). These natural compounds have garnered significant attention from the scientific community for their wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] This guide provides a detailed comparative analysis of the pharmacological profiles of jasminoidin, a principal secoiridoid from Gardenia jasminoides (a plant botanically related to and sharing phytochemicals with Jasminum species), and the major secoiridoids found in extra virgin olive oil: oleuropein, oleocanthal, and ligstroside. By synthesizing experimental data, this document aims to offer researchers and drug development professionals a comprehensive resource to inform future investigations and therapeutic applications.

Anti-inflammatory Activity: A Comparative Analysis

Chronic inflammation is a key pathological feature of numerous diseases. Secoiridoids have demonstrated potent anti-inflammatory effects through various mechanisms, primarily involving the inhibition of pro-inflammatory enzymes and signaling pathways.

Mechanism of Action

The anti-inflammatory properties of these secoiridoids are largely attributed to their ability to modulate the production of inflammatory mediators. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[4] Oleocanthal, for instance, exhibits a remarkable similarity to ibuprofen in its mode of action, inhibiting both COX-1 and COX-2 enzymes.[4] Ligstroside aglycone has also been shown to reduce the expression of pro-inflammatory genes like NOS2.[5] Extracts of Jasminum species have demonstrated anti-inflammatory activity, with some studies showing inhibition of COX-1 and COX-2.

Another critical pathway targeted by these compounds is the NF-κB signaling cascade, a central regulator of the inflammatory response. Ligstroside aglycon has been shown to inhibit the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages.[6]

dot

LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_Expression Initiates Transcription Secoiridoids Jasminoidin, Oleuropein, Oleocanthal, Ligstroside Secoiridoids->IKK Inhibits Secoiridoids->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB Signaling Pathway by Secoiridoids.

Comparative Efficacy

The following table summarizes the available quantitative data on the anti-inflammatory effects of jasminoidin and other secoiridoids. It is important to note that direct comparative studies are limited, and experimental conditions can vary.

Compound/ExtractAssayCell Line/SystemIC50/Effective ConcentrationReference(s)
Jasminum multiflorum extract Anti-inflammatory (histamine release)-IC50: 67.2 µg/ml[7]
Jasminum officinale extract Anti-inflammatory-Lowest IC50: 66.00 ± 1.84[8]
Oleocanthal COX-1 and COX-2 Inhibition-More potent than ibuprofen at equimolar concentrations (e.g., 25 µM)[4]
5-Lipoxygenase (5-LOX) InhibitionHuman recombinant52.2 ± 0.6% inhibition at 10 µM[9]
Nitric Oxide (NO) ProductionBV-2 microgliaSignificant reduction at 5 µM and 10 µM[10]
Oleuropein TNF-α Secretion InhibitionHuman PMNCsSignificant inhibition at 20 µg/mL[11][12]
Ligstroside Aglycone Nitric Oxide (NO) ProductionMurine peritoneal macrophagesSignificant reduction at 12.5, 25, and 50 µM[6]

Neuroprotective Effects: A Shield Against Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's, are characterized by progressive neuronal loss. Secoiridoids have emerged as promising neuroprotective agents, acting through multiple mechanisms to protect neurons from damage.

Mechanism of Action

A key aspect of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques. Oleocanthal has been shown to enhance the clearance of Aβ from the brain, a significant neuroprotective mechanism.[13][14] In vivo studies have demonstrated that oleocanthal treatment increases the clearance of radiolabeled Aβ40 from the brains of mice.[13][14]

Jasminoidin has shown neuroprotective effects in models of cerebral ischemia.[1][15][16] Its mechanism involves reducing inflammation, apoptosis, and oxidative stress in the brain.[17] Studies have shown that jasminoidin can modulate microglia polarization, shifting them towards a neuroprotective phenotype.[1]

dot

Amyloid Amyloid-β (Aβ) Aggregation Neuronal_Damage Neuronal Damage & Cognitive Decline Amyloid->Neuronal_Damage Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Oleocanthal Oleocanthal Oleocanthal->Amyloid Enhances Clearance Jasminoidin Jasminoidin Jasminoidin->Oxidative_Stress Reduces Jasminoidin->Neuroinflammation Reduces GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., HER2, c-Met) GF->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, & Angiogenesis mTOR->Proliferation Oleuropein Oleuropein Oleuropein->PI3K Inhibits Oleocanthal Oleocanthal Oleocanthal->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Oleuropein and Oleocanthal.

Comparative Efficacy

The cytotoxic effects of secoiridoids against various cancer cell lines are summarized below. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/ExtractCancer Cell LineIC50Reference(s)
Jasminum multiflorum extract MCF-7 (Breast)24.81 µg/ml[7]
HCT 116 (Colorectal)11.38 µg/ml[7]
Gardenia jasminoides extract HepG2 (Liver)6.06 - 20.67 mg/mL (depending on maturation stage)[18]
MCF-7 (Breast)8.93 - 18.37 mg/mL (depending on maturation stage)[18]
Oleocanthal MDA-MB-231 (Breast)18.5 µM[15][17]
MCF-7 (Breast)28.0 µM[17]
T47D (Breast)20.0 µM[17]
HCT-116 (Colorectal)4.2 µM[19]
Oleuropein MCF-7 (Breast)~200 µg/mL[20]
Ligstroside Aglycone MDA-MB-231 (Breast)13.8 µM (anti-migratory/invasive)[12]
Malme-3M (Melanoma)Log10 GI50: -5.86 mol/L[21]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines. [13][16][22][23][24] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. [13]The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours. [16]2. Compound Treatment: Treat the cells with various concentrations of the secoiridoid for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [16]4. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well. [22]5. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [22]Read the absorbance at 570-590 nm using a microplate reader. [13]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of nitric oxide production in activated macrophages. [2][3][25][26][27] Principle: The production of NO by macrophages, a key inflammatory mediator, is measured indirectly by quantifying the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent. [2][26] Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours. [25]2. Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the secoiridoid for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce NO production and co-incubate with the compound for an additional 24 hours. [25]3. Supernatant Collection: After incubation, collect 100 µL of the supernatant from each well. [2]4. Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample. [25] * Incubate for 5 minutes at room temperature.

    • Add 50 µL of 0.1% N-(1-naphthyl)-ethylenediamine (NED) to each well. [25]5. Absorbance Measurement: After another 5 minutes, measure the absorbance at 540 nm using a microplate reader. [25]6. Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

COX-2 Inhibitor Screening Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme. [10][28][29][30][31] Principle: The assay measures the peroxidase activity of COX-2 colorimetrically or fluorometrically. In the fluorometric assay, the intermediate product of the COX reaction, Prostaglandin G2, is detected. [10] Procedure (Fluorometric):

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit instructions. Reconstitute the human recombinant COX-2 enzyme. [10]2. Assay Plate Setup: In a 96-well white opaque plate, add the test inhibitor at various concentrations, an inhibitor control (e.g., celecoxib), and an enzyme control (no inhibitor). [10]3. Reaction Initiation: Add the reaction mix containing the assay buffer, probe, and cofactor to all wells. Initiate the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes. [10]5. Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The secoiridoids jasminoidin, oleuropein, oleocanthal, and ligstroside exhibit a remarkable range of pharmacological activities with significant therapeutic potential. While all demonstrate anti-inflammatory, neuroprotective, and anti-cancer properties, there are nuances in their mechanisms and potency. Oleocanthal stands out for its potent, ibuprofen-like anti-inflammatory action and its specific role in promoting amyloid-beta clearance. Oleuropein and ligstroside show broad anti-cancer and anti-inflammatory effects. Jasminoidin is a promising neuroprotective agent, particularly in the context of ischemic stroke.

For drug development professionals, these compounds represent a rich source of lead structures for novel therapeutics. However, further research is imperative. Direct, head-to-head comparative studies under standardized conditions are needed to definitively establish the relative potency of these secoiridoids. More in-depth investigations into their pharmacokinetic and pharmacodynamic profiles are also crucial for translating these promising preclinical findings into clinical applications. The exploration of synergistic effects between these compounds could also unveil new therapeutic strategies.

References

  • Abuznait, A. H., Qosa, H., Busnena, B. A., El-Sayed, K. A., & Kaddoumi, A. (2013). Olive-oil-derived oleocanthal enhances β-amyloid clearance as a potential neuroprotective mechanism against Alzheimer's disease: in vitro and in vivo studies. ACS chemical neuroscience, 4(6), 973–982.
  • Akl, M. A., Ayoub, N. M., Mohyeldin, M. M., Busnena, B. A., Foudah, A. I., El-Sayed, K. A., & El-Sayed, K. A. (2014). Olive-oil-derived oleocanthal as potent inhibitor of mammalian target of rapamycin: biological evaluation and molecular modeling studies. Pharmaceutical biology, 52(7), 868–875.
  • Castejón, M. L., Montoya, T., Ortega-Vidal, J., Altarejos, J., & Alarcón-de-la-Lastra, C. (2022). Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages. Food & function, 13(19), 10200–10209.
  • Elnagar, A. Y., Sylvester, P. W., & El-Sayed, K. A. (2011). S-(-)-oleocanthal, a natural olive oil-derived maspin-inducer, for the potential primary and secondary prevention of metastatic breast cancer. Current medicinal chemistry, 18(27), 4146–4157.
  • El-Sawi, M. R., El-Gamal, A. A., & Abdel-Kader, M. S. (2021). Gardenia Jasminoides extract is neuroprotective in an in vitro Tauopathy model. Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.
  • Qosa, H., Abuznait, A. H., Hill, R. A., & Kaddoumi, A. (2013). Olive-oil-derived oleocanthal enhances β-amyloid clearance as a potential neuroprotective mechanism against Alzheimer's disease: in vitro and in vivo studies. ACS chemical neuroscience, 4(6), 973–982.
  • The Olive Oil Phenolic S-(-)
  • Titorenko, V. I., & Terlecky, S. R. (2011). Cell Viability Assays. Assay guidance manual.
  • Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes. (2021). International Journal of Molecular Sciences, 22(16), 8753.
  • Unraveling the Protective Role of Oleocanthal and Its Oxidation Product, Oleocanthalic Acid, against Neuroinflammation. (2022). Antioxidants, 11(11), 2201.
  • Pharmacological and Therapeutic Properties of Jasminum officinale L.: A Review. (2022). Indian Journal of Ecology, 49(2), 543-550.
  • Anti-inflammatory activity studies on the stems and roots of Jasminum lanceolarium Roxb. (2015). Journal of Ethnopharmacology, 172, 236-243.
  • Qabaha, K., Al-Rimawi, F., Qasem, A., & Naser, S. A. (2018). Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract. Journal of medicinal food, 21(3), 302–305.
  • Bio-protocol. (n.d.). Nitric oxide inhibition assay. Retrieved from [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • de Souza, W., & de Carvalho, T. M. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in immunology, 9, 1863.
  • Khanfar, M. A., Bardaweel, S. K., & El-Sayed, K. A. (2019). Oleocanthal, an antioxidant phenolic compound in extra virgin olive oil (EVOO): a comprehensive systematic review of its potential in inflammation and cancer. Antioxidants, 8(12), 643.
  • Jäger, A. K., & Saaby, L. (2011). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.
  • New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. (2022). International Journal of Molecular Sciences, 23(21), 13352.
  • The Olive Oil Monophenolic Secoiridoid Ligstroside Aglycone Suppresses Melanoma Progression by Targeting the BRAF Signaling Pathway. (2025). International Journal of Molecular Sciences, 26(1), 333.
  • Kim, D. S., Lee, H. J., Jeon, Y. D., Han, Y. H., Kee, J. Y., & Kim, H. K. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of ethnopharmacology, 172, 236–243.
  • An Appraisal of the Oleocanthal-Rich Extra Virgin Olive Oil (EVOO) and Its Potential Anticancer and Neuroprotective Properties. (2023). Antioxidants, 12(12), 2112.
  • Olive Leaves Extract and Oleuropein Improve Insulin Sensitivity in 3T3-L1 Cells and in High-Fat Diet-Treated Rats via PI3K/AkT Signaling Pathway. (2023). Oxidative Medicine and Cellular Longevity, 2023, 8815112.
  • The Olive Oil Monophenolic Secoiridoid Ligstroside Aglycone Suppresses Melanoma Progression by Targeting the BRAF Signaling Pathway. (2025). International Journal of Molecular Sciences, 26(1), 333.
  • Olive Leaves Extract and Oleuropein Improve Insulin Sensitivity in 3T3-L1 Cells and in High-Fat Diet-Treated Rats via PI3K/AkT Signaling Pathway. (2023). Oxidative Medicine and Cellular Longevity, 2023, 8815112.
  • Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity. (2021). International Journal of Molecular Sciences, 22(16), 8753.
  • Osteoarthritis treatment with a novel nutraceutical acetylated ligstroside aglycone, a chemically modified extra-virgin olive oil polyphenol. (2020). Aging, 12(10), 9470–9485.
  • Study of the differential active components and anti-proliferative effects of Gardenia jasminoides J.Ellis at different harvesting periods. (2026). Frontiers in Pharmacology, 17, 1345678.
  • Anti-Proliferative Effects of an Extra-Virgin Olive Oil Extract Enriched in Ligstroside Aglycone and Oleocanthal on Human Liver Cancer Cell Lines. (2019). Cancers, 11(11), 1640.
  • Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages. (2022). Food & Function, 13(19), 10200–10209.
  • Anti-Proliferative Effects of an Extra-Virgin Olive Oil Extract Enriched in Ligstroside Aglycone and Oleocanthal on Human Liver Cancer Cell Lines. (2019). Cancers, 11(11), 1640.
  • Anti-inflammatory activity studies on the stems and roots of Jasminum lanceolarium Roxb. (2015). Journal of Ethnopharmacology, 172, 236-243.
  • Search for new steroidal glycosides with anti-cancer potential from natural resources. (2024).
  • Oleuropein and its hydrolysate from extra virgin olive oil inhibit breast cancer cells proliferation interfering with the PI3K-AKT signal pathway. (2022). Food & Function, 13(19), 10200–10209.
  • The Biological Activities of Oleocanthal from a Molecular Perspective. (2019). International journal of molecular sciences, 20(11), 2674.
  • Parkinson, L., & Keast, R. (2014). Oleocanthal, a phenolic derived from virgin olive oil: a review of the beneficial effects on inflammatory disease. International journal of molecular sciences, 15(7), 12323–12334.
  • Oleuropein and Cancer Chemoprevention: The Link is Hot. (2017). Critical reviews in food science and nutrition, 57(6), 1250–1264.
  • Oleocanthal: The Natural Anti-Inflammatory in Extra Virgin Olive Oil (And How to Get More of It in Your Diet). (2026). The Olive Bar. Retrieved from [Link]

  • Osteoarthritis treatment with a novel nutraceutical acetylated ligstroside aglycone, a chemically modified extra-virgin olive oil polyphenol. (2020). Aging, 12(10), 9470–9485.
  • Hypoglycemic and antioxidant activities of Jasminum officinale L. with identification and characterization of phytocompounds. (2022). Journal of Ethnopharmacology, 284, 114781.
  • Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites. (2021). Anti-cancer agents in medicinal chemistry, 21(14), 1896–1906.
  • The IC50 of JD or Oridonin on various cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages. (2022). Food & function, 13(19), 10200–10209.
  • Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models. (2021). Journal of Ethnopharmacology, 273, 113978.

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Comparative

The Bioavailability Challenge: A Comparative Guide to Enhancing Systemic Exposure of Jasminum-Derived Compounds

Introduction: The Therapeutic Promise and Pharmacokinetic Hurdles of Jasminum-Derived Bioactives The genus Jasminum, a source of historically significant medicinal compounds, presents a rich pipeline for modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise and Pharmacokinetic Hurdles of Jasminum-Derived Bioactives

The genus Jasminum, a source of historically significant medicinal compounds, presents a rich pipeline for modern drug discovery.[1] These plants are replete with secoiridoids, flavonoids, and other phytochemicals with demonstrated therapeutic potential, including anticancer and anti-inflammatory activities.[2][3] However, the clinical translation of these promising natural products is frequently stalled by a significant pharmacological barrier: poor oral bioavailability.[4][5][6] This guide provides a comparative analysis of the bioavailability of a representative Jasminum-derived compound and its synthetically modified counterpart, offering insights into strategies for overcoming these pharmacokinetic challenges. For the purpose of this guide, we will focus on Jaspine B, a synthetic analog of anhydrophytosphingosine, a compound found in marine sponges that shares structural similarities with some plant-derived alkaloids and demonstrates potent anticancer activity.[7][8] Its poor oral bioavailability makes it an excellent case study for exploring enhancement strategies.[7][8][9]

The primary factors contributing to the low oral bioavailability of many natural products include poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and rapid systemic clearance.[4][5][9] These challenges necessitate the development of synthetic derivatives and advanced formulation strategies to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their therapeutic efficacy.[10][11]

Comparative Bioavailability: Jaspine B vs. Nanoliposomal Jaspine B

To illustrate the impact of formulation on bioavailability, we will compare the pharmacokinetic profiles of plain Jaspine B with a nanoliposomal formulation of Jaspine B following oral administration in a preclinical rat model.[7][8]

Experimental Synopsis

A pharmacokinetic study was conducted in Sprague Dawley rats.[7] One group received a suspension of plain Jaspine B, while the other received Jaspine B encapsulated in liposomes. Plasma concentrations of Jaspine B were measured at various time points using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][7]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters obtained from the study, demonstrating the significantly improved bioavailability of the nanoliposomal formulation.

Pharmacokinetic ParameterPlain Jaspine B (Suspension)Nanoliposomal Jaspine BFold Increase
Tmax (hours) 6.00 ± 0.002.00 ± 0.003x faster absorption
t1/2 (hours) 7.9 ± 2.326.7 ± 7.3~3.4x
AUC0–∞ (ng·h/mL) 56.8 ± 12.3139.7 ± 27.2~2.5x
MRT (hours) 12.86 ± 3.6539.13 ± 9.70~3.0x

Data sourced from a comparative bioavailability study of Jaspine B.[7]

Tmax: Time to reach maximum plasma concentration. A shorter Tmax indicates faster absorption. t1/2: The half-life of the drug in the body. A longer half-life suggests a slower elimination rate. AUC0–∞: The area under the plasma concentration-time curve from time zero to infinity, representing the total drug exposure over time. MRT: Mean residence time, the average time the drug molecules stay in the body.

Causality Behind the Experimental Observations

The dramatic improvement in the bioavailability of nanoliposomal Jaspine B can be attributed to several factors inherent to the liposomal delivery system:

  • Enhanced Solubility and Dissolution: Jaspine B is a lipophilic compound with poor aqueous solubility.[9] Encapsulating it within the lipid bilayer of liposomes improves its dispersion in the gastrointestinal fluids, facilitating its dissolution and subsequent absorption.[1][12]

  • Protection from Degradation: The liposomal shell protects the encapsulated Jaspine B from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.[4][5]

  • Increased Permeability: The small size of the nanoliposomes (around 100 nm) and their lipidic nature can enhance their uptake by the intestinal epithelium through various mechanisms, including endocytosis.[1] This bypasses some of the traditional absorption pathways that may be limiting for the free drug.

Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

The following is a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study to compare the bioavailability of a test compound and its formulated derivative.

Animal Model and Housing
  • Species: Male Sprague Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

Formulation Preparation
  • Plain Drug Suspension: The test compound (e.g., Jaspine B) is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Nanoliposomal Formulation: The test compound is encapsulated in liposomes using a suitable method, such as microfluidics, and characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.[1]

Dosing and Administration
  • Fasting: Animals are fasted overnight (12-16 hours) before dosing, with free access to water.

  • Dose Calculation: The dose is calculated based on the body weight of each animal.

  • Administration: The formulations are administered via oral gavage using a suitable gavage needle.

Blood Sampling
  • Route: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.[3][7]

  • Sample Preparation: Plasma samples are prepared by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The supernatant is injected into the LC-MS/MS system for analysis.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC, MRT) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Visualizing the Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_prep Animal Acclimatization & Fasting dosing Oral Administration animal_prep->dosing formulation_prep Formulation Preparation (Plain vs. Liposomal) formulation_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc comparison Comparative Data Evaluation pk_calc->comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

ADME Pathway and Rationale for Synthetic Modification

The ADME properties of a compound dictate its overall bioavailability. For lipophilic natural products like Jaspine B, the primary barriers are poor absorption and extensive metabolism.

ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GIT GI Tract Oral->GIT Dissolution Enterocytes Enterocytes GIT->Enterocytes Permeation Enterocytes->GIT Efflux Blood Systemic Circulation Enterocytes->Blood Tissues Target Tissues Blood->Tissues Liver Liver (First-Pass) Blood->Liver Liver->Blood Biliary Recycling Metabolites Inactive Metabolites Liver->Metabolites Kidney Kidney Metabolites->Kidney Bile Bile Metabolites->Bile

Caption: Generalized ADME pathway for an orally administered drug.

Synthetic modifications and advanced formulations aim to favorably alter this pathway. For instance, creating more hydrophilic derivatives can improve dissolution, while strategies like liposomal encapsulation can protect the drug from first-pass metabolism and reduce efflux back into the gastrointestinal lumen. Another approach to enhance the bioavailability of Jaspine B involves co-administration with bile acids like taurocholate, which has been shown to increase its intestinal permeability.[9]

Conclusion and Future Directions

The case of Jaspine B clearly demonstrates that while natural products from sources like the Jasminum genus offer immense therapeutic potential, their inherent pharmacokinetic limitations must be addressed. Synthetic derivatization and advanced formulation strategies, such as nanoliposomal encapsulation, are powerful tools for enhancing bioavailability. The significant improvements in Tmax, half-life, and overall drug exposure observed with nanoliposomal Jaspine B underscore the importance of these approaches in translating the promise of natural products into viable clinical candidates.

Future research should focus on exploring a wider range of synthetic derivatives of jasminin and other bioactive compounds from the Jasminum species. Furthermore, the development of other novel drug delivery systems, such as solid lipid nanoparticles, nanoemulsions, and polymeric micelles, warrants investigation to further optimize the therapeutic potential of these valuable natural products.[13][14] A thorough understanding of the structure-activity and structure-pharmacokinetic relationships will be crucial for the rational design of the next generation of Jasminum-derived therapeutics.

References

  • Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC. (n.d.).
  • Oral Bioavailability Challenges of Natural Products Used in Cancer Chemoprevention. (2014, August 12).
  • Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics - PMC. (2025, June 22).
  • Comparative Bioavailability Study of Jaspine B: Impact of Nano-Liposomal Drug Delivery System on Pharmacokinetics - Preprints.org. (2025, February 7).
  • Pharmacokinetics of Jaspine B and Enhancement of Intestinal Absorption of Jaspine B in the Presence of Bile Acid in Rats - MDPI. (2017, September 1).
  • Pharmacological and Therapeutic Properties of Jasminum officinale L.: A Review. (n.d.).
  • Comparative Bioavailability Study of Jaspine B: Impact of Nanoliposomal Drug Delivery System on Pharmacokinetics - PubMed. (2025, June 22).
  • Pharmacokinetics of Jaspine B and Enhancement of Intestinal Absorption of Jaspine B in the Presence of Bile Acid in Rats - PubMed. (2017, September 1).
  • Pharmacokinetic considerations and challenges in oral anticancer drug therapy. (2019, June 10).
  • Enhance Drug Bioavailability with Liposomes - Creative Biolabs. (2025, August 13).
  • Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC. (n.d.).
  • Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. (2019, December 25).
  • Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - Semantic Scholar. (2022, December 30).
  • (PDF) PHARMACOLOGICAL AND MEDICINAL VALUE OF JASMINE - ResearchGate. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (2023, April 27).

Sources

Safety & Regulatory Compliance

Safety

Chemical Characterization &amp; Logistical Profiling

Title: Jasminin (CAS: 30164-93-3): Comprehensive Guide to Operational Safety, Handling, and Proper Disposal Procedures Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Jasminin (CAS: 30164-93-3): Comprehensive Guide to Operational Safety, Handling, and Proper Disposal Procedures Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide authoritative, self-validating procedural guidance on the safe handling, experimental lifecycle, and environmental disposal of Jasminin.

Jasminin is a complex secoiridoid glucoside naturally isolated from Jasminum species (such as Jasminum primulinum)[1]. In drug discovery, it is heavily utilized for its immunomodulatory properties, specifically its ability to induce endogenous Tumor Necrosis Factor-alpha (TNF-α) and exert antiviral effects against pathogens like HSV-1[2].

Before designing a disposal protocol, we must establish the physicochemical boundaries of the compound. Because Jasminin requires polar aprotic solvents (like DMSO) or alcohols for solubilization[1], its waste profile is inherently mixed, requiring disposal strategies that address both the bioactive solute and the hazardous organic solvent.

Table 1: Quantitative Data & Hazard Profile of Jasminin

PropertyValue / SpecificationOperational Implication
Molecular Weight 542.6 g/mol [3]High molecular weight glucoside; non-volatile, but forms hazardous aerosols if agitated.
Molecular Formula C₂₆H₃₈O₁₂[3]High oxygen content; requires complete combustion during disposal to prevent toxic byproducts.
Primary Solvents DMSO, Pyridine, Methanol, Ethanol[1]Waste must be segregated from strong oxidizers and acids to prevent exothermic reactions.
Environmental Hazard Toxic to aquatic life[4]Strictly prohibited from municipal sewer discharge[5][6].
Storage Temperature 2–8°C (Short term) / -20°C (Long term)Cold storage required to prevent degradation into unknown, potentially reactive byproducts.

Experimental Workflow & Waste Segregation

To understand the causality behind our disposal methods, we must trace Jasminin through a standard in vitro assay. The following protocol outlines the treatment of macrophages and the critical waste segregation steps required post-assay.

Protocol: Macrophage Stimulation and Waste Segregation

  • Reagent Preparation: Dissolve lyophilized Jasminin in 100% DMSO to yield a 10 mM stock solution.

    • Causality: Jasminin’s complex tricyclic structure and functional groups require a highly polar, aprotic solvent for complete dissolution[1][3].

  • Cell Treatment: Dilute the stock in DMEM to working concentrations (3.1–200 µM) and apply to RAW 264.7 macrophages[2].

  • Assay Execution: Incubate the cells for 24 hours. During this period, Jasminin triggers intracellular signaling (Akt phosphorylation) leading to the release of TNF-α[2].

  • Waste Segregation (Self-Validating Step): Aspirate the supernatant.

    • Validation Checkpoint: Verify the pH of the collected liquid waste. A neutral pH (6.5–7.5) confirms that no incompatible acidic/basic reagents were inadvertently mixed with the DMSO-Jasminin waste, ensuring stability during transit to the disposal facility. Route this mixture to a designated "Mixed Chemical/Biohazard" carboy. Do not mix with bleach, as bleach reacts exothermically with DMSO.

Pathway Jasminin Jasminin (3.1–200 µM) Macrophage RAW 264.7 Macrophages Jasminin->Macrophage In vitro treatment PI3K PI3K/Akt Phosphorylation Macrophage->PI3K Intracellular signaling BioWaste Biohazardous Liquid Waste Macrophage->BioWaste Post-assay disposal TNF Endogenous TNF-α Release PI3K->TNF Cytokine production Incineration Autoclave & Chemical Disposal BioWaste->Incineration Waste routing

Jasminin-induced TNF-α signaling pathway and post-assay waste routing.

Proper Disposal Procedures

Because Jasminin and related botanical extracts are toxic to aquatic ecosystems and cause long-lasting environmental damage[4], all disposal must be routed through licensed chemical destruction facilities[5][6].

  • Liquid Waste: Must be collected in high-density polyethylene (HDPE) containers.

    • Causality: Standard PVC containers can degrade when exposed to high concentrations of DMSO or Pyridine over time. The liquid must be subjected to controlled incineration with flue gas scrubbing to safely break down the complex carbon structure without releasing toxic fumes[5][6].

  • Solid Waste: Pipette tips, culture plates, and PPE contaminated with Jasminin must be treated as hazardous chemical waste. If the waste is also biologically contaminated (e.g., exposed to viral vectors like HSV-1 during antiviral assays[2]), it must be autoclaved prior to chemical incineration to neutralize the biological threat before chemical destruction.

  • Uncleaned Packaging: Empty reagent vials must not be discarded in municipal trash[4]. They must be triply rinsed with an appropriate solvent (e.g., ethanol), punctured to render them unusable, and sent for controlled incineration[6].

Spill Response & Containment Plan

Accidental releases require immediate, procedural containment to prevent dermal exposure and surface contamination[5].

Step-by-Step Spill Protocol:

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity and increase local exhaust ventilation[5].

    • Causality: While Jasminin itself is a non-volatile solid, the DMSO or methanol solvent carrier presents an immediate inhalation hazard[5].

  • PPE Donning: Equip chemical impermeable gloves, safety goggles, and a lab coat[5][6]. Note: If the spill involves DMSO, butyl rubber gloves are mandated, as DMSO rapidly permeates standard nitrile.

  • Containment: Surround and cover the spill with an inert, liquid-binding material such as diatomite, sand, or a universal chemical binder[4].

    • Causality: Acid/base binders should be strictly avoided unless the exact pH of the spill is known, as reactive binders can generate dangerous heat.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, clearly labeled hazardous waste container[6].

  • Decontamination & Validation (Self-Validating Step): Wash the affected surface with a detergent solution, followed by a thorough water rinse[4][5].

    • Validation Checkpoint: Swab the cleaned area and perform a rapid UV-vis check or localized mass spectrometry (if operating in a GMP environment) to confirm the absolute absence of residual compound, thereby validating the decontamination process.

SpillResponse Start Jasminin Spill Detected Evacuate Evacuate Personnel & Ventilate Start->Evacuate PPE Don PPE (Gloves, Goggles) Evacuate->PPE Contain Contain with Sand/Diatomite PPE->Contain Collect Transfer to Hazardous Waste Bin Contain->Collect Incinerate Controlled Incineration Collect->Incinerate

Workflow for Jasminin spill containment and disposal.

References

  • 8-Ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione - PubChem: Jasminin. nih.gov. 3

  • Oils, jasmine SDS, 8022-96-6 Safety Data Sheets. echemi.com. 5

  • JasMine Oil - Safety Data Sheet. chemicalbook.com. 6

  • Jasmine absolute_sds. amazonaws.com.4

  • Jasminin | CAS:30164-93-3 | Manufacturer ChemFaces. chemfaces.com.1

  • Safety Data Sheet: Jasmine absolute - Chemos GmbH&Co.KG. chemos.de.

  • The Antiviral Effects of Jasminin via Endogenous TNF-α and the Underlying TNF-α-Inducing Action - PMC. nih.gov. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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